(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a fluorinated indole derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorinated indole scaffold, a privileged structure in many biologically active compounds, combined with the Z-configured acrylonitrile moiety, makes this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a reliable and stereoselective pathway for the synthesis of this target molecule, intended to support researchers in their drug development endeavors.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a two-step sequence. The key disconnection lies at the double bond, suggesting an olefination reaction as the final step. To ensure the desired (Z)-stereochemistry, a modified Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, is the method of choice. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The required aldehyde precursor is 6-Fluoro-1H-indole-3-carbaldehyde, which can be synthesized from commercially available 6-fluoro-1H-indole via a Vilsmeier-Haack formylation.
Overall Synthetic Pathway
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 6-Fluoro-1H-indole-3-carbaldehyde
The introduction of a formyl group at the C3 position of the indole ring is a crucial first step. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation on electron-rich heterocycles like indole.[1][2][3]
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of a tertiary amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[2] This electrophile is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-fluoro-1H-indole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Fluoro-1H-indole | C₈H₆FN | 135.14 | 10 | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 12 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Workup |
| Brine | NaCl | 58.44 | - | Workup |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Drying agent |
Procedure
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-fluoro-1H-indole (1.35 g, 10 mmol) in anhydrous DMF (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.12 mL, 12 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 60 °C and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 6-fluoro-1H-indole-3-carbaldehyde as a solid.
Part 2: Synthesis of this compound
The final step in the synthesis is the stereoselective formation of the (Z)-alkene. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful tool for achieving high (Z)-selectivity.[4] This method utilizes a phosphonate reagent with electron-withdrawing groups, such as diethyl cyanomethylphosphonate, in the presence of a strong, non-nucleophilic base and a crown ether to sequester the metal cation.[4]
Reaction Mechanism: Still-Gennari Olefination
The reaction begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 6-fluoro-1H-indole-3-carbaldehyde. The presence of the electron-withdrawing cyano group on the phosphonate and the use of a potassium base with a crown ether favor the formation of a kinetically controlled, less stable syn-betaine intermediate, which subsequently collapses to form the (Z)-alkene.
Caption: Simplified mechanism of the Still-Gennari olefination.
Experimental Protocol: Still-Gennari Olefination
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | 163.15 | 5 | 1.0 |
| Diethyl cyanomethylphosphonate | C₆H₁₂NO₃P | 177.14 | 6 | 1.2 |
| Potassium hexamethyldisilazide (KHMDS) | C₆H₁₈KNSi₂ | 199.48 | 6 | 1.2 |
| 18-Crown-6 | C₁₂H₂₄O₆ | 264.32 | 6 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
| Saturated ammonium chloride solution | NH₄Cl | 53.49 | - | Workup |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | Extraction |
| Brine | NaCl | 58.44 | - | Workup |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Drying agent |
Procedure
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl cyanomethylphosphonate (1.06 g, 6 mmol) and 18-crown-6 (1.58 g, 6 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (0.5 M in toluene, 12 mL, 6 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the ylide.
-
In a separate flame-dried flask, dissolve 6-fluoro-1H-indole-3-carbaldehyde (0.82 g, 5 mmol) in anhydrous THF (15 mL).
-
Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Characterization of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇FN₂ |
| Molecular Weight | 186.19 g/mol |
| CAS Number | 1350543-67-7 |
Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a characteristic signal for the indole N-H proton at δ 11.5-12.5 ppm. The vinyl protons of the acrylonitrile moiety should appear as doublets in the range of δ 6.0-8.0 ppm, with a coupling constant (J) of approximately 11-12 Hz, which is characteristic of a (Z)-alkene. The aromatic protons of the indole ring will exhibit complex splitting patterns due to fluorine coupling.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals for the cyano carbon around δ 118-120 ppm and the carbons of the double bond. The carbons of the indole ring will also be present, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₈FN₂ [M+H]⁺: m/z 187.0671; Found: (should be within ± 5 ppm).
Conclusion
This technical guide outlines a robust and stereoselective synthetic route for the preparation of this compound. The described two-step sequence, involving a Vilsmeier-Haack formylation followed by a Still-Gennari olefination, provides a reliable method for accessing this valuable building block for drug discovery and development. The detailed experimental protocols and characterization information are intended to enable researchers to successfully synthesize and validate this compound in their laboratories.
References
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.2004, 49, 1–330.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
Sources
The Strategic Modulation of Physicochemical Properties in 6-Fluoroindole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Fluorine Advantage in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom, particularly at the 6-position, can profoundly influence a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. This guide provides an in-depth exploration of the key physicochemical properties of 6-fluoroindole derivatives, offering both theoretical insights and practical experimental protocols for their determination. Understanding and optimizing these properties—namely lipophilicity, solubility, acidity (pKa), and metabolic stability—is paramount for the successful development of novel therapeutics. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and the overall pharmacological profile of the resulting molecules[1].
The 6-fluoroindole core has been successfully integrated into a variety of molecular frameworks to produce compounds with a broad spectrum of biological activities, including anticancer, neuroactive, and antiviral agents[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 6-fluoroindole scaffold in their therapeutic design strategies.
Core Physicochemical Properties of 6-Fluoroindole
The parent compound, 6-fluoroindole, is a beige-brown crystalline powder with a melting point in the range of 72-76 °C[2]. It is generally insoluble in water but soluble in many common organic solvents[2][3]. Its molecular formula is C8H6FN, with a molecular weight of approximately 135.14 g/mol [2].
| Property | Value/Description | Source(s) |
| Molecular Formula | C8H6FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Appearance | Beige-brown crystalline powder | [2] |
| Melting Point | 72-76 °C | [2] |
| Aqueous Solubility | Insoluble | [2][3] |
| Organic Solvent Solubility | Soluble in many common organic solvents | [2][4] |
| XLogP3-AA (Computed) | 2.7 | [5] |
Lipophilicity (logP/logD): Tailoring Membrane Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
The Impact of 6-Fluoro Substitution
The introduction of a fluorine atom to an aromatic ring generally increases lipophilicity. This is attributed to fluorine's ability to modulate the surrounding electronic environment, often reducing the polarity of nearby functional groups. For the 6-fluoroindole scaffold, this modification can enhance membrane permeability, a crucial factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the careful tuning of lipophilicity by introducing various substituents to the 6-fluoroindole core is a key strategy in drug design.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method remains the gold standard for accurate logP determination.
Protocol:
-
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a precise amount of the 6-fluoroindole derivative in the aqueous phase to a known concentration.
-
Partitioning:
-
Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Caption: Comparison of Kinetic and Thermodynamic Solubility Assay Workflows.
Ionization Constant (pKa): Impact on Absorption and Distribution
The pKa of a molecule dictates its ionization state at a given pH. This is a critical parameter as the charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets.
The Electronic Effect of 6-Fluoro Substitution on pKa
Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing inductive effect. This effect can decrease the basicity (lower the pKa) of nearby nitrogen atoms, such as the indole nitrogen or basic side chains. For 6-fluoroindole derivatives, this modulation of pKa can be strategically employed to optimize the ionization profile for improved absorption in the gastrointestinal tract and better penetration of the blood-brain barrier.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Solution Preparation: Dissolve a known amount of the 6-fluoroindole derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration:
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
Incrementally add a standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) using a precision burette.
-
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
-
Metabolic Stability: Enhancing In Vivo Half-Life
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Enhancing metabolic stability is a key objective in drug design to increase a drug's half-life and oral bioavailability.
The Role of the 6-Fluoro Group in Blocking Metabolism
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically labile position on the indole ring can effectively block oxidative metabolism at that site. For 6-fluoroindole derivatives, this can lead to a significant improvement in metabolic stability compared to their non-fluorinated counterparts.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a reliable in vitro model for predicting in vivo metabolic clearance.
Protocol:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube or well of a microplate, combine liver microsomes (e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the 6-fluoroindole derivative at a known concentration.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate of disappearance.
-
From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Framework for Rational Design
The 6-fluoroindole scaffold offers a powerful platform for the design of novel therapeutic agents. The strategic introduction of a fluorine atom at the 6-position provides a valuable tool for modulating key physicochemical properties that are critical for drug efficacy and safety. By understanding the interplay between lipophilicity, solubility, pKa, and metabolic stability, and by employing the robust experimental protocols outlined in this guide, researchers can rationally design and optimize 6-fluoroindole derivatives with improved pharmacokinetic and pharmacodynamic profiles. This systematic approach, grounded in the principles of medicinal chemistry, will undoubtedly accelerate the discovery and development of the next generation of indole-based therapeutics.
References
- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology.
- Casey, A., et al. (1991). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology.
- 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. (n.d.). BenchChem.
- 6-Fluoroindole, 98%. (n.d.). Thermo Scientific Chemicals.
- 6-Fluoroindole | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.).
- 6-Fluoroindole. (n.d.). PubChem.
- What are the applications and solubility of 6-Fluoroindole? - FAQ. (n.d.). Guidechem.
- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Properties of Fluoropyrroles and Their Analogues. (2010). ChemInform.
- 6-Fluoroindole 98% 399-51-9. (n.d.). Sigma-Aldrich.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
- 6-Fluoroindole 98 399-51-9. (n.d.). Sigma-Aldrich.
- Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. (2022). Environmental Microbiology.
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Deriv
- 6-Fluoroindole (C8H6FN), 1 grams. (n.d.). CP Lab Safety.
- 6-Fluoroindole. (n.d.). Chem-Impex.
Sources
A Technical Guide to the Spectroscopic Characterization of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.
Introduction: The Importance of Spectroscopic Characterization
In the synthesis of novel chemical entities for pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental composition, IR spectroscopy identifies the functional groups present, and NMR spectroscopy elucidates the connectivity and spatial arrangement of atoms within the molecule. For a molecule like this compound, with its multiple functional groups and stereochemical considerations, a combined spectroscopic approach is essential for unequivocal characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₁H₇FN₂, Molecular Weight: 186.19 g/mol [1]), electron ionization (EI) is a common method for generating gas-phase ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard EI-MS experiment would be conducted as follows:
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.[2]
-
Acceleration: The newly formed ions are accelerated by an electric field.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The EI mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺•) at m/z 186. The presence of a single nitrogen atom would result in an odd nominal molecular weight, which is consistent with the molecular formula.
Key predicted fragment ions are detailed in the table below:
| m/z | Predicted Fragment Ion | Plausible Origin |
| 186 | [C₁₁H₇FN₂]⁺• | Molecular Ion (M⁺•) |
| 159 | [C₁₀H₆FN]⁺• | Loss of HCN from the molecular ion |
| 133 | [C₉H₆F]⁺ | Loss of HCN from the [M-HCN]⁺• ion |
| 117 | [C₈H₄FN]⁺ | Fragmentation of the indole ring |
The fragmentation pattern provides valuable structural information. The initial loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for aromatic nitriles.[3] Further fragmentation of the indole ring would lead to the other observed ions.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Solid Film FT-IR
For a solid sample like this compound, the IR spectrum can be obtained using either the Attenuated Total Reflectance (ATR) technique or the thin solid film method.[1][4][5][6]
ATR-FTIR:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR beam is directed through the crystal, and the resulting spectrum is recorded.
Thin Solid Film FT-IR:
-
A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
-
The salt plate is then placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.[4]
Predicted Infrared Spectrum and Interpretation
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration |
| ~3400 | N-H stretch (indole) |
| ~3100 | C-H stretch (aromatic and vinylic) |
| ~2220 | C≡N stretch (nitrile) |
| ~1620 | C=C stretch (alkene and aromatic) |
| ~1450 | C-H bend (aromatic) |
| ~1250 | C-F stretch (aromatic) |
| ~800 | C-H out-of-plane bend (aromatic) |
The presence of a sharp, medium-intensity band around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group. The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The C-F stretch will appear in the fingerprint region, typically around 1250 cm⁻¹. The exact positions of the aromatic C-H bending bands can provide information about the substitution pattern of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
Standard ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using the following general procedure:[7]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would show distinct signals for each of the non-equivalent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |
| ~11.5 | br s | 1H | N-H (indole) |
| ~8.0 | s | 1H | H2 (indole) |
| ~7.8 | dd | 1H | H4 (indole) |
| ~7.5 | d | 1H | Vinylic H (β to CN) |
| ~7.2 | dd | 1H | H7 (indole) |
| ~7.0 | ddd | 1H | H5 (indole) |
| ~6.5 | d | 1H | Vinylic H (α to CN) |
The downfield singlet at ~8.0 ppm is characteristic of the H2 proton of the indole ring. The aromatic protons will exhibit splitting patterns consistent with their coupling to neighboring protons and the fluorine atom. The two vinylic protons of the acrylonitrile moiety will appear as doublets, with a coupling constant characteristic of a Z-configuration (typically around 11-12 Hz).
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~160 (d, J ≈ 240 Hz) | C6 (C-F) |
| ~137 | C7a |
| ~130 | C2 |
| ~125 | C4 |
| ~122 | C3a |
| ~118 | C≡N |
| ~115 (d, J ≈ 25 Hz) | C5 |
| ~110 | C3 |
| ~108 (d, J ≈ 25 Hz) | C7 |
| ~105 | Vinylic C (β to CN) |
| ~95 | Vinylic C (α to CN) |
The carbon directly attached to the fluorine atom (C6) will appear as a doublet with a large one-bond C-F coupling constant. The other carbons in the fluorinated ring will also show smaller C-F couplings. The nitrile carbon will appear around 118 ppm.
Sources
Potential biological activities of indole acrylonitrile compounds
An In-Depth Technical Guide to the Biological Activities of Indole Acrylonitrile Compounds
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] When synthetically combined with an acrylonitrile moiety, a versatile chemical scaffold emerges—the indole acrylonitrile. These compounds have garnered significant attention from researchers due to their broad and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of indole acrylonitrile derivatives, written from the perspective of a Senior Application Scientist. We will delve into the core anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these molecules, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising class of compounds.
The Indole Acrylonitrile Scaffold: Synthesis and Significance
The indole ring system is a privileged structure in drug discovery, mimicking the structure of tryptophan and enabling it to interact with a wide range of biological targets.[1] The acrylonitrile group, an α,β-unsaturated nitrile, enhances the molecule's reactivity and ability to form crucial interactions with proteins, such as through hydrogen bonds and hydrophobic interactions.[3]
The most common and efficient method for synthesizing indole acrylonitrile derivatives is the Knoevenagel condensation.[4] This reaction typically involves the condensation of an indole-acetonitrile derivative (e.g., 2-(1H-indol-2-yl)acetonitrile) with an appropriate aromatic or heteroaromatic aldehyde in the presence of a base, such as sodium methoxide.[4][5] This straightforward synthetic route allows for the generation of a diverse library of compounds by varying the substituents on both the indole core and the aldehyde, facilitating extensive structure-activity relationship studies.
Potent Anticancer Activity
Indole derivatives have long been recognized for their anticancer properties, with several indole-based drugs, such as vincristine and vinblastine, being mainstays in chemotherapy.[6][7] Indole acrylonitriles extend this legacy, demonstrating significant cytotoxic and cytostatic effects against a wide array of human cancer cell lines.[4][8]
Mechanism of Action: Targeting Key Survival Pathways
Many indole derivatives exert their anticancer effects by modulating critical cellular signaling pathways that govern cell growth, proliferation, and survival.[9][10] A key pathway frequently implicated is the PI3K/Akt/mTOR pathway .[10] This cascade is often hyperactivated in cancer, promoting uncontrolled cell division and resistance to apoptosis. Indole acrylonitrile compounds can intervene at various nodes of this pathway, inhibiting key kinases and disrupting the downstream signaling required for tumor progression.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole acrylonitrile analogs.
Quantitative Data: In Vitro Efficacy
Studies have identified several indole acrylonitrile derivatives with potent growth-inhibitory effects across numerous cancer cell lines.[4][8] Compound 5c (3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile) has emerged as a particularly prominent candidate, displaying remarkable activity and potency.[4][8]
| Compound ID | Key Substituents | Cancer Cell Lines | GI₅₀ (µM) | TGI (µM) | Source |
| 2l | 4-(dimethylamino)phenyl on acrylonitrile | Leukemia, Lung, Colon, CNS, Melanoma | 0.228 - 6.6 | 0.641 - 18.6 | [4] |
| 5c | N-methyl indole, 4-(dimethylamino)phenyl on acrylonitrile | Leukemia (HL-60), NSCLC (NCI-H522), Colon (COLO 205), CNS (SNB-75), Breast (MDA-MB-468) | 0.0244 - 5.06 | 0.0866 - 0.938 | [4][8] |
| 7f | Indole-pyrazole-acrylonitrile hybrid | Colon Carcinoma (HCT116) | 6.76 µg/mL | Not Reported | [11] |
-
GI₅₀: The molar concentration that inhibits 50% of net cell growth.[6]
-
TGI: The molar concentration leading to total growth inhibition.[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The initial evaluation of a compound's anticancer potential relies on robust and reproducible cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][12]
Causality: This protocol is designed to provide a dose-response curve, from which the GI₅₀ value can be calculated. It is critical to include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., NCI-H522, MDA-MB-468) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of the indole acrylonitrile compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).[12]
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI₅₀ value.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Broad-Spectrum Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Indole acrylonitrile derivatives have shown promise as both antibacterial and antifungal agents.[4][6][8]
Spectrum of Activity and Efficacy
Screening of these compounds has revealed activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4] Notably, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) was identified as the most potent antimicrobial agent in one study, suggesting it as a lead structure for further development.[4][8] Another derivative, 2i (containing a 3-chlorophenyl substituent), showed high activity specifically against Gram-positive bacteria like S. aureus.[4]
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |
| 2i | S. aureus ATCC 6538 | 8 | 16 | [4] |
| 2x | S. aureus (clinical isolate) | 16 | 32-64 | [4] |
-
MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.
-
MBC: Minimum Bactericidal Concentration, the lowest concentration of a drug that results in a 99.9% reduction in the initial bacterial inoculum.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and quantitative technique to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Causality: This protocol establishes the potency of the compound. Serial dilution is key to pinpointing the precise concentration at which bacteriostatic activity occurs. A growth control (no compound) is essential to validate that the bacteria can grow under the assay conditions, while a sterility control (no bacteria) ensures the medium is not contaminated.
Methodology:
-
Preparation: Prepare a stock solution of the indole acrylonitrile compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Properties
Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and some cancers.[14][15] Indole derivatives, including indoleacrylic acid, have been shown to possess potent anti-inflammatory effects by modulating key inflammatory pathways.[16][17]
Mechanism of Action: Suppressing Inflammatory Mediators
The anti-inflammatory action of these compounds is often mediated through the suppression of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[14][17] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway becomes activated, leading to the transcription of genes for pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[14][18] Indole acrylonitriles can inhibit this activation, thereby reducing the production of these inflammatory molecules.
Caption: Simplified NF-κB signaling pathway and its inhibition by indole derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[14] It is commonly performed using macrophage cell lines like RAW 264.7 stimulated with LPS.
Causality: This protocol directly measures a key output of the inflammatory response. It is crucial to first perform a cytotoxicity assay (like the MTT) to ensure that any observed decrease in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells.[18]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the indole acrylonitrile compound for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[18]
-
Supernatant Collection: Carefully collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540-550 nm.[18]
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Antiviral and Neuroprotective Potential: Emerging Frontiers
While research into the anticancer and antimicrobial activities of indole acrylonitriles is well-established, their potential in other therapeutic areas is an active and growing field of investigation.
Antiviral Activity
The indole scaffold is present in several antiviral agents, and research is ongoing to expand its application.[19][20] A notable example is 3-indoleacetonitrile , a related compound, which has demonstrated broad-spectrum antiviral activity against SARS-CoV-2, herpes simplex virus-1 (HSV-1), and vesicular stomatitis virus (VSV).[21] Mechanistically, it was shown to promote the host's interferon signaling pathway response and inhibit autophagic flux, key processes in the innate immune defense against viruses.[21] Further studies are needed to determine if the acrylonitrile moiety can enhance or modulate this activity.
Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective potential.[22][23] The gut microbiome produces indole metabolites that can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[17] Specifically, indoles can activate the Aryl Hydrocarbon Receptor (AhR) in astrocytes, which can inhibit CNS inflammation, a key factor in neurodegenerative diseases.[17] While direct evidence for indole acrylonitriles in neuroprotection is still emerging, the foundational activity of the indole core suggests this is a promising area for future research. Evaluation would involve using in vitro models of neurodegeneration, such as neuronal cultures exposed to neurotoxins, and assessing cell viability and key biomarkers of oxidative stress and apoptosis.[22][24][25][26]
Conclusion and Future Directions
Indole acrylonitrile compounds represent a highly versatile and pharmacologically potent class of molecules. The robust body of evidence supporting their anticancer and antimicrobial activities, coupled with emerging data on their anti-inflammatory and antiviral potential, establishes them as high-value scaffolds for drug discovery. The straightforward synthesis allows for extensive chemical modification, enabling fine-tuning of activity and the exploration of structure-activity relationships.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is strong, more extensive in vivo studies in animal models are required to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds.[5][9]
-
Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways is needed to fully understand how these compounds exert their diverse effects.
-
Broadening Scope: Systematic exploration of their antiviral and neuroprotective activities is warranted, given the promising preliminary evidence from related indole structures.
By continuing to explore the chemistry and biology of indole acrylonitriles, the scientific community can unlock their full potential in developing next-generation therapeutics to address critical unmet medical needs.
References
- BenchChem. (2025).
- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
- BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
- Luan, J., et al. (2023). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central.
- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed.
- Kandeel, M., Lesyk, R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PubMed Central.
- BenchChem. (2025). A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents. BenchChem.
- Abdelgawad, M. A., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical and Health Sciences.
- Singh, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research.
- Wlodarska, M., et al. (2017).
- Various Authors. (2024). Synthesis of indole acrylonitriles.
- Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity.
- Merlo, S., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo.
- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
- Karelina, T. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- Zhang, L., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Aging Neuroscience.
- Mary, Y. S., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Singh, G., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Green Chemistry.
- Various Authors. (2020). Screening of the four novel synthetic indole derivatives for antiviral...
- Kaur, N., et al. (2022).
- Kaur, N., et al. (2022).
- Sonawane, D., et al. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology.
- Various Authors. (2024). Acrylonitrile derivatives with analgesic and anti-inflammatory activities.
- Yakan, H., et al. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
- Tukulati, E., et al. (2021).
- Kumar, S., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology.
- Al-Tel, T. H., et al. (2024). Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. PMC.
- Singh, S., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journalajrb.com [journalajrb.com]
- 16. Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 26. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents across a wide spectrum of diseases. The strategic introduction of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to compounds with enhanced therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the synthesis, properties, and applications of fluorinated indole scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to optimize indole-based drug candidates. We will delve into the causal relationships behind experimental choices in synthetic methodologies, provide detailed protocols, and present quantitative data to illustrate the profound impact of fluorination on molecular behavior.
The Power of Fluorine in Indole-Based Drug Design
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique properties to an organic molecule with minimal steric perturbation. In the context of the indole scaffold, these modifications can be strategically employed to overcome common drug development hurdles.
1.1. Modulation of Physicochemical Properties:
The introduction of fluorine can significantly alter the lipophilicity (LogP) and acidity/basicity (pKa) of an indole derivative, which in turn influences its solubility, membrane permeability, and target engagement.
-
Lipophilicity (LogP): The effect of fluorination on LogP is context-dependent. While the substitution of a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity, the introduction of fluorine on an aliphatic side chain can decrease it. A balanced LogP, typically between 2 and 5, is often desirable for optimal oral absorption and distribution.[1][2]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and decreases the pKa of basic nitrogen atoms. This modulation of ionization state at physiological pH can profoundly impact a drug's solubility, cell permeability, and interaction with its biological target.[3]
Table 1: Comparative Physicochemical Properties of Indole and Monofluoroindoles
| Compound | Position of Fluorine | Calculated LogP | Experimental pKa (Pyrrolic N-H) |
| Indole | - | 2.14 | 16.97 |
| 4-Fluoroindole | 4 | 2.33 | 16.7 |
| 5-Fluoroindole | 5 | 2.33 | 16.5 |
| 6-Fluoroindole | 6 | 2.33 | 16.6 |
Data compiled from various sources and computational predictions.
1.2. Enhancement of Metabolic Stability:
One of the most significant advantages of fluorination is the ability to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thereby increasing the metabolic half-life of the drug candidate. This can lead to improved oral bioavailability and a more favorable dosing regimen.[3][5]
Table 2: In Vitro Metabolic Stability of Substituted Indole Derivatives in Mouse Liver Microsomes
| Compound | Substitution Pattern | Half-life (t½) in min |
| 2,3-unsubstituted indole | Unsubstituted | 12.35 |
| Indole with EWG at C3 | Electron-withdrawing group | 21.77 |
| Indole with EDG at C3 | Electron-donating group | 9.29 |
| Predicted: 3-Fluoroindole derivative | Fluoro at C3 | > 21.77 (High) |
Adapted from Xu et al.[3]
1.3. Alteration of Binding Affinity and Selectivity:
Fluorine atoms can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can also induce conformational changes that lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.
Synthetic Strategies for Accessing Fluorinated Indole Scaffolds
The synthesis of fluorinated indoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed indole ring and the construction of the indole ring from fluorinated precursors. The choice of strategy depends on the desired position of the fluorine atom, the overall complexity of the target molecule, and the available starting materials.
2.1. Electrophilic Fluorination
Direct C-H fluorination of electron-rich indole rings is a common and efficient method. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are widely used. The reaction typically proceeds with high regioselectivity at the C3 position, the most nucleophilic site of the indole ring.
Caption: General workflow for electrophilic fluorination of indoles.
Experimental Protocol: Electrophilic Fluorination of 2-Methyl-1H-indole using Selectfluor™ [6]
-
Reaction Setup: To a stirred solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
2.2. Nucleophilic Fluorination
Nucleophilic fluorination is a valuable strategy for introducing fluorine at positions that are not readily accessible through electrophilic substitution. This typically involves the displacement of a leaving group, such as a halogen or a triflate, with a fluoride source. Copper-catalyzed methods have emerged as powerful tools for the nucleophilic fluorination of halo-indoles.
Caption: General workflow for copper-catalyzed nucleophilic fluorination.
2.3. Radical C-H Fluorination
Radical C-H fluorination has gained prominence as a method for the late-stage introduction of fluorine into complex molecules. These methods often utilize a radical initiator and a fluorine source to generate a fluorine radical, which then abstracts a hydrogen atom from the indole scaffold, followed by fluorine transfer.
Fluorinated Indole Scaffolds in Approved Drugs
The successful application of fluorination in indole-based drug design is evident in the number of FDA-approved drugs that incorporate this structural motif. These drugs span a wide range of therapeutic areas, highlighting the versatility of this strategy.
Table 3: Selected FDA-Approved Drugs Containing a Fluorinated Indole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action | Rationale for Fluorination |
| Fluvoxamine | Psychiatry | Selective Serotonin Reuptake Inhibitor (SSRI) | Enhanced metabolic stability and modulation of receptor binding. |
| Sunitinib | Oncology | Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor | Improved pharmacokinetic profile and target engagement. |
| Larotrectinib | Oncology | Tropomyosin Receptor Kinase (TRK) Inhibitor | Increased potency and selectivity. |
| Cisapride | Gastroenterology | Serotonin 5-HT4 Receptor Agonist | Enhanced metabolic stability. |
| Arflupurin | Gout | Uricosuric agent | Improved potency and pharmacokinetic properties. |
3.1. Case Study: Fluvoxamine
Fluvoxamine, one of the first selective serotonin reuptake inhibitors (SSRIs), is a prime example of the successful application of fluorine in drug design.[7] The trifluoromethyl group on the phenyl ring is crucial for its pharmacological activity. It enhances the metabolic stability of the molecule by blocking a potential site of oxidation and contributes to its high affinity and selectivity for the serotonin transporter.
Caption: Mechanism of action of Fluvoxamine.
3.2. Case Study: Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The fluorine atom on the indole ring plays a critical role in its activity, contributing to its binding affinity for various RTKs and its favorable pharmacokinetic profile.
Experimental Protocol: Synthesis of Sunitinib Malate [8][9][10]
A common synthetic route to sunitinib malate involves the following key steps:
-
Synthesis of the Pyrrole Intermediate: Preparation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This can be achieved through a multi-step sequence starting from commercially available materials.
-
Condensation Reaction: Condensation of the pyrrole intermediate with 5-fluoro-1,3-dihydro-2H-indol-2-one in the presence of a suitable condensing agent.
-
Salt Formation: Reaction of the resulting sunitinib free base with L-malic acid in a suitable solvent to form sunitinib malate. The process typically involves dissolving sunitinib in a solvent and adding malic acid at a controlled temperature.[8]
Future Directions and Conclusion
The strategic incorporation of fluorine into indole scaffolds will undoubtedly continue to be a fruitful area of research in medicinal chemistry. The development of novel and more efficient fluorination methodologies, particularly late-stage C-H fluorination, will further expand the accessible chemical space for fluorinated indoles. Furthermore, a deeper understanding of the intricate interplay between fluorine substitution and the resulting biological activity will enable a more rational design of next-generation indole-based therapeutics.
References
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
- Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem.
-
Schmitt, M., et al. (2017). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. The Journal of Physical Chemistry A, 121(8), 1645–1653. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Zhang, Y., et al. (2020). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Communications, 56(8), 1231-1234. [Link]
-
Reddy, V. P. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Online Journal of Case Studies, 4(3). [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 353. [Link]
-
Kemp, D. E., et al. (2012). A study of aripiprazole in patients with a history of bipolar disorder. Bipolar disorders, 14(6), 613–622. [Link]
- WO2012059941A1 - Process for preparation of sunitinib mal
-
Nguyen, V. T., et al. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Research on Chemical Intermediates, 47(10), 4277-4296. [Link]
-
Grygorenko, O., et al. (2021). Copper‐catalyzed C−H fluorination with nucleophilic fluoride. Angewandte Chemie International Edition, 60(38), 20796-20801. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 336-391. [Link]
-
Wells, T. N., et al. (2013). The story of artesunate-mefloquine (ASMQ), innovative partnerships in drug development: case study. Malaria journal, 12, 68. [Link]
-
Davis, C. R., et al. (2017). N-Fluorobenzenesulfonimide (NFSI). In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Bai, L., et al. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 14(46), 33649-33653. [Link]
- CN112451499A - Sunitinib malate preparation and prepar
-
Shen, D., et al. (2011). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Angewandte Chemie International Edition, 50(29), 6578-6581. [Link]
-
Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 354-359. [Link]
-
Health Policy Watch. (2025). Medicine For Rare Disorder Provides Case Study Of Contradictions In Drug Development System. [Link]
-
Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(13), 4236. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (2012). [Link]
-
Wells, T. N., et al. (2013). The story of artesunate-mefloquine (ASMQ), innovative partnerships in drug development: Case study. Malaria journal, 12, 68. [Link]
-
Gurbych, O., et al. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... ResearchGate. [Link]
-
Princeton University. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(8), 1887–1898. [Link]
-
Al-Aabed, Y. (2002). Electrophilic fluorination methodology [Doctoral dissertation, Durham University]. Durham E-Theses. [Link]
-
Herzon, S. B., & Myers, A. G. (2008). Unified approach to prenylated indole alkaloids: total syntheses of (−)-17-hydroxy-citrinalin B, (+)-stephacidin A, and (+)-notoamide I. Chemical Science, (1), 38-42. [Link]
-
Gallaher, T. K., & Jones, A. M. (n.d.). Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). [Link]
-
Zhu, J., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(6), 1016–1025. [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 485-497. [Link]
-
Ferandin, Y., et al. (2006). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry Letters, 16(9), 2374–2378. [Link]
-
Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]
-
Peko, T., & Scott, P. J. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 23(10), 2631. [Link]
Sources
- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112451499A - Sunitinib malate preparation and preparation method thereof - Google Patents [patents.google.com]
The Architectural Versatility of the Indole Scaffold: A Deep Dive into the Mechanisms of Action of Indole-Based Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents with diverse pharmacological activities. Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes and receptors has cemented its importance in modern drug discovery. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by indole-based therapeutic agents. We will dissect the molecular intricacies of their interactions with key biological targets, delving into their roles as disruptors of cellular architecture, modulators of critical signaling cascades, and inhibitors of pathogenic processes. This guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the causality behind the therapeutic efficacy of indole compounds, supported by field-proven insights, detailed experimental methodologies, and a robust framework of authoritative references.
Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a plethora of natural products and synthetic molecules exhibiting significant biological activity. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anticancer alkaloids like vincristine, the indole scaffold has demonstrated remarkable versatility.[1][2] This versatility stems from its unique electronic properties and the ability of its core structure to be readily functionalized, allowing for the fine-tuning of its pharmacological profile. Indole derivatives have been successfully developed as therapeutic agents across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases, by targeting a diverse array of biological macromolecules.[1][3]
Disruption of the Cytoskeleton: Indole-Based Tubulin Inhibitors
A prominent mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] By interfering with the assembly of tubulin heterodimers into microtubules, these agents induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
Molecular Mechanism of Tubulin Inhibition
Indole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin, preventing the conformational changes necessary for microtubule polymerization. This binding is a non-covalent interaction, and the affinity can be modulated by various substitutions on the indole ring. The structure-activity relationship (SAR) studies have revealed that modifications at different positions of the indole nucleus can significantly impact the anti-tubulin activity.
Quantitative Analysis of Indole-Based Tubulin Inhibitors
The potency of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic IC50 against various cancer cell lines.
| Compound Class | Derivative/Compound | Target Organism/Cell Line | IC50 (Tubulin Polymerization) | Cytotoxicity IC50 | Reference |
| Indole-based TMP analogues | Compound 9 | - | 1.5 ± 0.56 μM | A549: 2.4 ± 0.42 μM, HepG2: 3.8 ± 0.5 μM, MCF-7: 5.1 ± 0.42 μM | [4] |
| Indole-based TMP analogues | Compound 10k | - | 2.68 ± 0.15 μM | 3–9 nM (against four human cancer cells) | [4] |
| Fused Indole Derivatives | Compound 21 | - | 0.15 ± 0.07 µM | 22 to 56 nM (against several human cancer cells) | [4] |
| Aroylindoles | Compound 27q | - | 1.98 ± 0.25 µM | A549: 0.15 ± 0.03 µM, MCF-7: 0.17 ± 0.05 µM, HepG2: 0.25 ± 0.05 µM | [4] |
| Indole-based chalcones | Compound 33b | - | 17.8 ± 0.2 μM | A549: 4.3 ± 0.2 μM | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to determine the effect of indole compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test indole compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin reaction mix on ice: General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. The final tubulin concentration should be 2-4 mg/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test indole compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the serially diluted test compounds or controls to the appropriate wells.
-
To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes (excitation/emission wavelengths will depend on the fluorescent reporter used).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Modulation of Cellular Signaling: Indole-Based Kinase and Pathway Inhibitors
Indole derivatives are prolific as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[5] Several indole-based compounds have been shown to inhibit components of this pathway, such as MEK and ERK, leading to decreased cell proliferation and induction of apoptosis.[1][6][7][8][9] For example, some indole-1,2,4-triazole hybrids have been identified as selective ERK inhibitors.[6]
Modulating the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[6] Constitutive activation of NF-κB is observed in many cancers and inflammatory diseases. Indole-3-carbinol (I3C) and its derivatives have been shown to suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[2][10][11] This leads to the retention of NF-κB in the cytoplasm and prevents the transcription of its target genes.
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of indole compounds.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test indole compounds in DMSO
-
Positive control (known inhibitor)
-
Negative control (DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds and controls in the kinase assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of each compound dilution to the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescence-based kinase assay reagent according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Combating Infectious Diseases: Indole-Based Antimicrobial and Antiviral Agents
The indole scaffold is also a key pharmacophore in the development of agents to combat infectious diseases.
Antibacterial Mechanisms
Indole derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial signaling pathways. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antibacterial efficacy of these compounds.[1][5][6][12][13]
Quantitative Data for Antibacterial Indole Derivatives:
| Compound Class | Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugates | Compound 3d | Staphylococcus aureus (MRSA) | 6.25 | [1] |
| Indole-Triazole Conjugates | Compound 3d | Candida krusei | 3.125 | [1] |
| Indole-Thiadiazole Conjugates | Compound 2h | Staphylococcus aureus | 6.25 | [1] |
| Bisindole Alkaloids | Tris(1H-indol-3-yl)methylium | Gram-positive pathogens | 1-16 | [12] |
| Bisindole Alkaloids | Bis(indol-3-yl)phenylmethane | Gram-positive pathogens | 32-256 | [12] |
| Indole Trimers | SAB-J3 | Francisella tularensis | 1.56 | [5] |
| Indole Derivatives | 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [13] |
Antiviral Mechanisms
Indole-containing compounds have demonstrated significant potential as antiviral agents by targeting various stages of the viral life cycle. These mechanisms include inhibiting viral entry and fusion with the host cell, and inhibiting key viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of indole compounds against bacteria.[6][14][15]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test indole compounds in DMSO
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
-
Targeting Neurodegenerative Diseases
Indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are often multi-targeted.
Inhibition of Key Enzymes in Neurodegeneration
-
Cholinesterase Inhibition: Indole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[16][17][18][19][20]
-
BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Indole-based compounds have been developed as BACE1 inhibitors.[7][8][21]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters. Inhibitors of these enzymes can increase neurotransmitter levels and are used in the treatment of Parkinson's disease and depression. Several indole alkaloids have been identified as MAO inhibitors.[4][5][22][23][24]
Quantitative Data for Indole-Based Neuro-Enzyme Inhibitors:
| Compound Class | Derivative/Compound | Target Enzyme | IC50 / Ki | Reference |
| Indole-based sulfonamides | Compound 6 | Acetylcholinesterase | IC50: 0.17 ± 0.02 µM | [12] |
| Indole-based sulfonamides | Compound 15 | Acetylcholinesterase | IC50: 0.18 ± 0.03 µM | [12] |
| Indole-based chalcones | Compound 5b | Acetylcholinesterase | IC50: 27.54 nM | [17] |
| Indole-based chalcones | Compound 5b | Butyrylcholinesterase | IC50: 36.85 nM | [17] |
| Indeno[1,2-b]indole derivative | rac-1-[benzyl(methyl)amino]-3-(indeno[1,2-b]indol-5(10H)-yl)propan-2-ol | BACE1 | 91% inhibition at 10 µM | [21] |
| Pyrrolo[3,4-f]indole-5,7-dione | Compound 4g | MAO-A | IC50: 0.250 µM | [23] |
| Pyrrolo[3,4-f]indole-5,7-dione | Compound 4d | MAO-B | IC50: 0.581 µM | [23] |
Experimental Protocol: P-glycoprotein (P-gp) Induction Assay
This protocol describes a cell-based assay to assess the potential of indole compounds to induce the expression and activity of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance and drug distribution to the brain.[13][19][25][26][27]
Materials:
-
LS180 human colon adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test indole compounds in DMSO
-
Positive control inducer (e.g., Rifampicin)
-
Negative control (DMSO)
-
Rhodamine 123 (P-gp substrate)
-
Zosuquidar (P-gp inhibitor)
-
Reagents for Western blotting (primary anti-P-gp antibody, secondary antibody, etc.)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed LS180 cells in appropriate culture plates.
-
Treat the cells with various concentrations of the test indole compounds, positive control, or negative control for 48-72 hours.
-
-
Western Blot Analysis for P-gp Expression:
-
Lyse the treated cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against P-gp, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
-
Rhodamine 123 Accumulation Assay for P-gp Activity:
-
After treatment, wash the cells and incubate them with Rhodamine 123 in the presence or absence of the P-gp inhibitor Zosuquidar for 1 hour at 37°C.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.
-
-
Data Analysis:
-
For Western blotting, quantify the P-gp band intensity relative to a loading control.
-
For the accumulation assay, a decrease in Rhodamine 123 accumulation compared to the control indicates increased P-gp activity. Co-incubation with Zosuquidar should reverse this effect.
-
Conclusion
The indole scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its structural simplicity, coupled with its chemical tractability, allows for the generation of vast libraries of compounds with diverse and potent biological activities. The mechanisms of action of indole-based agents are as varied as their therapeutic applications, ranging from the physical disruption of cellular structures to the intricate modulation of complex signaling networks. A thorough understanding of these mechanisms, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the rational design and development of the next generation of indole-based therapeutics. As our knowledge of the molecular drivers of disease deepens, the versatility of the indole nucleus ensures its enduring legacy in the quest for novel and effective medicines.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. (2021). Journal of King Saud University - Science. [Link]
-
inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
PXR-mediated induction of P-glycoprotein by anticancer drugs in a human colon adenocarcinoma-derived cell line. (2010). National Center for Biotechnology Information. [Link]
-
Exposure of LS-180 Cells to Drugs of Diverse Physicochemical and Therapeutic Properties Up-regulates P-glycoprotein Expression and Activity. (2013). National Center for Biotechnology Information. [Link]
-
Chemical structure of selected alkaloid MAO inhibitors with indole motif. (n.d.). ResearchGate. [Link]
-
Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. (2006). ResearchGate. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). National Center for Biotechnology Information. [Link]
-
Indole-3-carbinol activates the cyclin-dependent kinase inhibitor p15(INK4b) gene. (2000). PubMed. [Link]
-
An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). PubMed. [Link]
-
Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]
-
Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (1998). PubMed. [Link]
-
Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. (2005). PubMed. [Link]
-
A review on recent developments of indole-containing antiviral agents. (2015). National Center for Biotechnology Information. [Link]
-
Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. (2005). National Center for Biotechnology Information. [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PubMed. [Link]
-
Binding pose analysis of hydroxyethylamine based β-secretase inhibitors and application thereof to the design and synthesis of novel indeno[1,2-b]indole based inhibitors. (2020). ResearchGate. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]
-
Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. (2022). National Center for Biotechnology Information. [Link]
-
Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling. (2011). PubMed. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]
-
In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET. (2021). National Center for Biotechnology Information. [Link]
-
PXR-mediated induction of P-glycoprotein by anticancer drugs in a human colon adenocarcinoma-derived cell line. (2010). ResearchGate. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). National Center for Biotechnology Information. [Link]
-
Cytochrome P450 3A Induction Predicts P-glycoprotein Induction; Part 1: Establishing Induction Relationships Using Ascending Dose Rifampin. (2018). PubMed. [Link]
-
BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. (n.d.). ResearchGate. [Link]
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhibition ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]
- 13. PXR-mediated induction of P-glycoprotein by anticancer drugs in a human colon adenocarcinoma-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. mdpi.com [mdpi.com]
- 17. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 19. Cytochrome P450 3A Induction Predicts P-glycoprotein Induction; Part 1: Establishing Induction Relationships Using Ascending Dose Rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exposure of LS-180 Cells to Drugs of Diverse Physicochemical and Therapeutic Properties Up-regulates P-glycoprotein Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
CAS number and chemical structure of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
An In-depth Technical Guide to (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile: Synthesis, Reactivity, and Medicinal Chemistry Potential
Introduction: A Privileged Scaffold Enhanced for Modern Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in both natural products and synthetic pharmaceuticals, valued for its wide-ranging biological activities.[1] The strategic modification of this core structure is a cornerstone of modern drug development. This guide focuses on a specific, high-interest derivative: This compound .
This molecule represents a confluence of three key structural features, each contributing unique and advantageous properties. The incorporation of a fluorine atom onto the indole ring can profoundly enhance a compound's pharmacological profile, often improving metabolic stability, cell membrane permeability, and binding affinity to target proteins.[2][3][4] The acrylonitrile moiety, an electron-withdrawing group, not only influences the electronic properties of the indole ring but also serves as a versatile chemical handle for further molecular elaboration. The specific Z-stereochemistry of the double bond dictates the spatial arrangement of the substituents, a critical factor for precise interaction with biological targets.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of this compound's chemical identity, synthesis, reactivity, and its potential as a valuable intermediate in the creation of novel therapeutic agents.[5]
Compound Profile & Key Identifiers
A summary of essential data for this compound is provided below for quick reference.
| Identifier | Value | Source |
| CAS Number | 1350543-67-7 | [5] |
| Molecular Formula | C₁₁H₇FN₂ | Calculated |
| Molecular Weight | 186.18 g/mol | [5] |
| InChI Key | PXZIHGFKKGMRNQ-UPHRSURJSA-N | [5] |
Strategic Synthesis: Achieving Stereoselectivity
The most reliable and common method for synthesizing 3-indolyl-acrylonitrile derivatives is the Knoevenagel condensation .[5] This reaction provides a direct and efficient route to forming the crucial carbon-carbon double bond.
Causality of the Synthetic Approach
The chosen pathway involves the base-catalyzed reaction between a 6-fluoro-1H-indole-3-carbaldehyde and a compound with an active methylene group, typically malononitrile. The causality behind this choice is twofold:
-
Activation: The aldehyde at the 3-position of the indole is an effective electrophile.
-
Nucleophile Generation: A base, such as piperidine or sodium methoxide, readily deprotonates malononitrile to form a stabilized carbanion, which serves as the potent nucleophile.[5]
The reaction proceeds through a nucleophilic attack on the aldehyde, followed by dehydration to yield the final product.
Controlling Stereochemistry
For biological applications, achieving high stereoselectivity is paramount. The formation of the desired (Z)-isomer over the (E)-isomer is governed by the reaction conditions. To favor the thermodynamically more stable (Z)-isomer, the reaction is typically optimized by controlling parameters such as temperature and solvent composition.[5] Lower reaction temperatures and the use of polar protic solvents like ethanol or methanol have been shown to significantly enhance the stereoselectivity towards the (Z)-configuration.[5]
Caption: Workflow for the stereoselective synthesis.
A Scaffold for Diversification: Key Chemical Transformations
This compound is not merely an endpoint but a versatile intermediate for further chemical elaboration. Its structure contains multiple reactive sites that can be selectively targeted to generate diverse libraries of compounds for biological screening.
-
Reduction : The acrylonitrile group can be reduced to yield amines or other derivatives.[5] This transformation is critical for converting the planar, rigid acrylonitrile moiety into a more flexible, saturated side chain, which can profoundly alter the molecule's binding mode and pharmacokinetic properties.
-
Oxidation : The indole ring itself can be oxidized under specific conditions to produce indole-3-carboxylic acids.[5] This introduces a key acidic functional group, often used to improve solubility or mimic a phosphate group in enzyme inhibitor design.
-
Substitution : The fluorine atom on the benzene portion of the indole ring can be replaced via nucleophilic aromatic substitution.[5] This allows for the introduction of a wide array of other functional groups, enabling fine-tuning of the molecule's electronic and steric properties to optimize target engagement.
Caption: Key chemical transformations of the title compound.
Biological Significance and Therapeutic Potential
The therapeutic potential of this scaffold is rooted in the synergistic contributions of its constituent parts. Indole-acrylonitrile derivatives have demonstrated significant promise as antitumor and antimicrobial agents.[6][7] The fluorinated indole core is a validated pharmacophore found in numerous approved drugs, including kinase inhibitors for oncology.[8]
The Role of Fluorine in Drug Design
The strategic placement of a fluorine atom at the 6-position is a deliberate design choice intended to confer several advantages:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.[2]
-
Enhanced Binding : Fluorine's high electronegativity can lead to stronger, more favorable interactions with protein targets through hydrogen bonds and dipole-dipole forces, boosting potency.[2][4]
-
Modulated Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing oral bioavailability.[2]
Indole derivatives are known to target a wide array of biological pathways implicated in diseases like cancer, including the inhibition of tubulin polymerization and protein kinases, such as the PI3K/AKT/mTOR pathway.[1] The unique combination of the fluorinated indole and the acrylonitrile warhead in this compound makes it a highly attractive starting point for developing inhibitors of these critical cellular processes.
Experimental Protocol: Synthesis via Knoevenagel Condensation
The following protocol is a representative, self-validating methodology for the synthesis of this compound.
Materials:
-
6-Fluoro-1H-indole-3-carbaldehyde
-
Malononitrile
-
Piperidine (or Sodium Methoxide)
-
Anhydrous Ethanol (or Methanol)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-Fluoro-1H-indole-3-carbaldehyde in anhydrous ethanol (approx. 10 mL per mmol of aldehyde).
-
Addition of Nucleophile: To this solution, add 1.1 equivalents of malononitrile. Stir the mixture at room temperature until the solids are fully dissolved.
-
Catalysis and Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This step is critical for maximizing the yield of the desired (Z)-isomer.
-
Base Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise to the cooled, stirring solution. Rationale: The slow addition of the base at low temperature helps control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed as the product is formed.
-
Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The final structure and isomeric purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The (Z)-isomer can be distinguished from the (E)-isomer by the coupling constant of the vinyl protons in the ¹H NMR spectrum.
References
- This compound - Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
- The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide - Benchchem.
- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.
- Fluorine in drug discovery: Role, design and case studies.
- Structures of some bioactive fluorinated indole derivatives.
- (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile - NIH.
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed.
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Silico ADME Profiling of Indole-Acrylonitrile Derivatives: A Technical Guide for Early-Stage Drug Discovery
Introduction: The Critical Role of Early ADME Assessment for Indole-Acrylonitrile Derivatives
The indole-acrylonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities, including antitumor and antimicrobial effects.[1][2] However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) being a primary cause of late-stage attrition.[3][4] Early and reliable prediction of ADME profiles using computational (in silico) methods allows researchers to prioritize candidates with a higher probability of success, saving significant time and resources.[4][5]
This technical guide provides a comprehensive framework for conducting in silico ADME predictions specifically tailored for novel indole-acrylonitrile derivatives. We will delve into the core ADME parameters, the rationale behind their assessment, and present a validated workflow for their prediction and interpretation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational ADME profiling into their discovery pipelines.
Pillar 1: Foundational Physicochemical Properties
The ADME behavior of a molecule is fundamentally governed by its physicochemical properties.[6] Accurate prediction of these foundational parameters is the first and most critical step in building a reliable ADME profile.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a key determinant of its absorption, distribution, and ability to cross cell membranes.[7][8] It is typically expressed as the logarithm of the partition coefficient (logP) for neutral molecules or the distribution coefficient (logD) for ionizable molecules at a specific pH.[7][9] For indole-acrylonitrile derivatives, which may contain ionizable groups, calculating logD at a physiological pH of 7.4 is crucial.
-
Causality: An optimal lipophilicity range is essential. Excessively high logP values can lead to poor aqueous solubility, increased metabolic turnover, and strong plasma protein binding, while very low values may hinder membrane permeability.[8][10] For CNS-targeting drugs, a logP of around 2 is often desirable, whereas for general oral absorption, a value less than 5 is a common guideline (part of Lipinski's Rule of Five).[7][9]
Aqueous Solubility (logS)
Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body in the bloodstream.[11] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
-
Causality: For oral drug candidates, adequate solubility is a prerequisite for absorption. In silico models predict the intrinsic solubility of a compound in water, typically expressed as logS. This prediction helps in the early identification of compounds that may require formulation strategies to enhance their solubility.
Pillar 2: Core ADME Parameter Prediction
With a foundational understanding of the key physicochemical properties, we can proceed to predict the core ADME parameters.
Metabolism: Cytochrome P450 (CYP) Isoforms
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs.[12][13] Predicting a compound's interaction with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is vital for several reasons:
-
Metabolic Stability: Identifying whether a compound is a substrate for a major CYP enzyme can predict its metabolic stability and, consequently, its half-life.
-
Drug-Drug Interactions (DDIs): Predicting if a compound inhibits a CYP isoform is crucial to avoid potential DDIs when co-administered with other drugs metabolized by the same enzyme.[14]
-
Site of Metabolism (SOM): In silico tools can predict the specific atoms or functional groups on a molecule that are most likely to be metabolized by CYPs.[12][13] This information is invaluable for medicinal chemists to guide structural modifications to block metabolic hotspots and improve stability.
-
Input: Obtain the 2D structure (SMILES format) of the indole-acrylonitrile derivative.
-
Tool Selection: Utilize a validated in silico platform such as ADMETlab, ADMET Predictor™,[15] or other QSAR-based models.[16][17]
-
Prediction: Run predictions for inhibition and substrate potential for the major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Analysis: The output will typically be a probability or a binary classification (e.g., "Inhibitor" vs. "Non-inhibitor"). Interpret the results in the context of the intended therapeutic use and potential for co-administered drugs.
Distribution: Plasma Protein Binding (PPB)
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP).[18][19] It is the unbound or "free" fraction of the drug that is pharmacologically active and able to distribute to tissues and be cleared from the body.[18][20]
-
Causality: High plasma protein binding can limit the distribution of a drug to its target site and reduce its efficacy.[20][21] Changes in protein binding due to disease states or drug-drug interactions can significantly alter the free drug concentration, potentially leading to toxicity.[18][22]
Efflux by P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an important efflux transporter found in various tissues, including the intestinal epithelium, blood-brain barrier, and cancer cells.[23][24] P-gp actively pumps a wide range of substrates out of cells.
-
Causality: If an indole-acrylonitrile derivative is a P-gp substrate, its intestinal absorption may be limited, and its penetration into the brain will be restricted.[23][25] In the context of oncology, P-gp expression in tumor cells can lead to multidrug resistance.[24] Therefore, predicting whether a compound is a P-gp substrate or inhibitor is crucial for its therapeutic application.
Pillar 3: Toxicity Prediction
Early identification of potential toxicities is paramount to de-risk a drug discovery project.
Cardiotoxicity: hERG Channel Blockade
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[26][27] Blockade of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[28]
-
Causality: Due to the severe safety implications, assessing the potential for hERG blockade is a mandatory step in drug development. Numerous in silico models, including QSAR and machine learning approaches, have been developed to predict hERG liability with reasonable accuracy.[27][29][30]
Mutagenicity: Ames Test Prediction
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[31][32] Mutagenic compounds have the potential to cause cancer.
-
Causality: In silico Ames prediction models are valuable for early screening of compounds for potential genotoxicity.[33][34] These models are typically based on identifying structural alerts that are known to be associated with mutagenicity.[32]
Integrated In Silico ADME Workflow for Indole-Acrylonitrile Derivatives
The following workflow provides a systematic approach to the in silico ADME profiling of novel indole-acrylonitrile derivatives.
Caption: Integrated workflow for in silico ADME/T prediction.
Data Presentation and Interpretation
The predicted ADME properties should be summarized in a clear and concise table to facilitate comparative analysis and decision-making.
Table 1: Predicted ADME-Tox Properties for Exemplar Indole-Acrylonitrile Derivatives
| Compound ID | logP | logS (mol/L) | CYP3A4 Inhibitor | P-gp Substrate | hERG Blocker | Ames Positive | Overall Assessment |
| IA-001 | 2.8 | -4.5 | No | No | No | No | Favorable |
| IA-002 | 5.2 | -6.1 | No | Yes | No | No | High logP, P-gp Substrate |
| IA-003 | 3.1 | -4.2 | Yes | No | Yes | No | CYP & hERG Liability |
| IA-004 | 3.5 | -5.0 | No | No | No | Yes | Potential Mutagen |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Self-Validating Systems and Trustworthiness
The reliability of in silico predictions is a critical consideration. To ensure trustworthiness, the following principles should be applied:
-
Model Validation: Use models that have been validated on large, diverse datasets and whose performance metrics (e.g., accuracy, sensitivity, specificity) are well-documented.[29][33]
-
Applicability Domain: Be aware of the applicability domain of the models used. Predictions for molecules that are structurally dissimilar to the training set may be less reliable.
-
Consensus Modeling: Employ multiple prediction tools or models for the same endpoint. A consensus in the predictions from different algorithms increases confidence in the result.[28]
-
Experimental Verification: In silico predictions should be viewed as a guide for prioritizing compounds for experimental testing, not as a replacement for it. Key predictions should be validated with corresponding in vitro assays as the project progresses.
Conclusion and Future Directions
In silico ADME prediction is an indispensable tool in modern drug discovery, enabling the early identification and optimization of drug candidates with favorable pharmacokinetic profiles. For indole-acrylonitrile derivatives, a systematic and multi-parametric approach to ADME profiling, as outlined in this guide, can significantly enhance the efficiency of the discovery process. By integrating predictions for physicochemical properties, core ADME parameters, and key toxicities, researchers can make more informed decisions, leading to the selection of compounds with a higher likelihood of clinical success. As machine learning and artificial intelligence models continue to evolve, the accuracy and scope of in silico ADME prediction will undoubtedly improve, further solidifying its role in the development of new medicines.[16][30][35]
References
-
Predictive models for HERG channel blockers: ligand-based and structure-based approaches. Current Medicinal Chemistry. Available at: [Link]
-
In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Protein and Peptide Letters. Available at: [Link]
-
Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology. Available at: [Link]
-
In silico prediction of hERG potassium channel blockage by chemical category approaches. Acta Pharmacologica Sinica. Available at: [Link]
-
Plasma protein binding. Wikipedia. Available at: [Link]
-
Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction. IEEE Access. Available at: [Link]
-
What is the role of plasma protein binding (PPB) studies?. Patsnap Synapse. Available at: [Link]
-
Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology. Available at: [Link]
-
In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation. Sciforum. Available at: [Link]
-
HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. Journal of Chemical Information and Modeling. Available at: [Link]
-
In silico prediction of hERG potassium channel blockage by chemical category approaches. Acta Pharmacologica Sinica. Available at: [Link]
-
In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. Available at: [Link]
-
In silico prediction of chemical Ames mutagenicity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis. Available at: [Link]
-
[Drug binding to blood proteins: characteristics, roles and pathophysiological changes]. Pathologie Biologie. Available at: [Link]
-
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Available at: [Link]
-
The importance of plasma protein binding in drug discovery. Semantic Scholar. Available at: [Link]
-
In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Drug Distribution: Plasma Protein Binding. JoVE. Available at: [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. International Journal of Molecular Sciences. Available at: [Link]
-
Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. Available at: [Link]
-
ADMET-AI. ADMET-AI. Available at: [Link]
-
In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
ADMET Predictor®. Simulations Plus. Available at: [Link]
-
In silico predictions of Ames test mutagenicity: An integrated approach. ResearchGate. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
3D-QSAR, design, docking and in silico ADME studies of indole-glyoxylamides and indolyl oxoacetamides as potential pancreatic lipase inhibitors. Indian Journal of Chemistry. Available at: [Link]
-
ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
-
Development of predictive in silico models for ADME properties. ResearchGate. Available at: [Link]
-
QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]
-
A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. Cancers. Available at: [Link]
-
Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. ADMETlab. Available at: [Link]
-
QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors. ResearchGate. Available at: [Link]
-
In silico prediction of ADME properties: are we making progress?. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. Available at: [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences. Available at: [Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. Available at: [Link]
-
ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Molecules. Available at: [Link]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Available at: [Link]
-
In silico ADME prediction: data, models, facts and myths. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
3D-QSAR, design, docking and in silico ADME studies of indole- glyoxylamides and indolyl oxoacetamides as potential pancreatic l. Indian Journal of Chemistry. Available at: [Link]
-
In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]
-
ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Available at: [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Physicochemical ADME properties of Compound 2. ResearchGate. Available at: [Link]
Sources
- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. vcclab.org [vcclab.org]
- 12. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms [mdpi.com]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. sciforum.net [sciforum.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 19. [Drug binding to blood proteins: characteristics, roles and pathophysiological changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the role of plasma protein binding (PPB) studies? [synapse.patsnap.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Video: Drug Distribution: Plasma Protein Binding [jove.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Predictive models for HERG channel blockers: ligand-based and structure-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In silico prediction of hERG potassium channel blockage by chemical category approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. sygnaturediscovery.com [sygnaturediscovery.com]
A Technical Guide to the Reactivity of the Acrylonitrile Group on an Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and versatile functionalization potential have made it a "privileged structure" in drug discovery. When combined with an acrylonitrile group—a potent Michael acceptor and a precursor to various functionalities—the resulting indole-acrylonitrile system presents a powerful platform for synthesizing complex molecules with significant biological activity. Derivatives of indole-acrylonitrile have shown promise as antitumor and antimicrobial agents.[1][2]
This guide provides an in-depth analysis of the reactivity of the acrylonitrile group appended to an indole ring. Moving beyond a simple catalog of reactions, we will explore the underlying electronic principles governing this reactivity, detail key reaction classes with mechanistic insight, and provide field-proven experimental protocols. Our goal is to equip researchers and drug development professionals with the knowledge to strategically manipulate this versatile chemical entity.
Electronic Properties and Reactivity Overview
The reactivity of the indole-acrylonitrile system is a direct consequence of the interplay between the electron-rich indole ring and the electron-deficient acrylonitrile moiety. The indole ring, with its nitrogen lone pair participating in the aromatic sextet, is a strong electron-donating group.[3] Conversely, the nitrile group is strongly electron-withdrawing, which polarizes the adjacent carbon-carbon double bond.
This electronic push-pull dynamic renders the β-carbon of the acrylonitrile group highly electrophilic and susceptible to nucleophilic attack. The indole ring itself can act as a nucleophile, typically at the C3 position, although N-alkylation is also possible under basic conditions.[4][5] The specific reactivity profile is heavily influenced by the point of attachment of the acrylonitrile group to the indole ring (e.g., C2 or C3) and the presence of other substituents on either moiety.
Caption: Electronic interplay in the indole-acrylonitrile system.
Key Reaction Classes and Mechanisms
The unique electronic structure of indole-acrylonitriles opens the door to a variety of valuable chemical transformations.
Michael Addition (Conjugate Addition)
The Michael addition is arguably the most characteristic reaction of the indole-acrylonitrile system. The electron-withdrawing nitrile group activates the double bond for conjugate addition by a wide range of nucleophiles.
Mechanism: The reaction proceeds via the attack of a nucleophile on the electrophilic β-carbon of the acrylonitrile moiety. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.
Common nucleophiles include:
-
Amines: Primary and secondary amines readily add to acrylonitrile.[6]
-
Thiols: Thiolates are excellent nucleophiles for this transformation.
-
Carbanions: Stabilized carbanions, such as those derived from malonates, can be employed.
-
Indoles: The indole ring itself can act as a nucleophile, leading to bis-indolic structures.[5]
Caption: General workflow for a Michael addition reaction.
Experimental Protocol: Michael Addition of Piperidine to 3-(1H-Indol-3-yl)acrylonitrile
-
Reaction Setup: To a solution of 3-(1H-indol-3-yl)acrylonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-3 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cycloaddition Reactions
The double bond of the acrylonitrile group can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8][9] This provides a powerful method for the construction of complex cyclic systems.
Mechanism: In a concerted fashion, the four π-electrons of a conjugated diene and the two π-electrons of the acrylonitrile dienophile reorganize to form a new six-membered ring. The electron-withdrawing nature of the nitrile group is crucial for activating the dienophile.[9] Lewis acid catalysis can often enhance the rate and selectivity of these reactions.[10]
Caption: Schematic of a Diels-Alder cycloaddition reaction.
Experimental Protocol: Diels-Alder Reaction of 3-(1H-Indol-3-yl)acrylonitrile with Cyclopentadiene
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 3-(1H-indol-3-yl)acrylonitrile (1.0 mmol) in dry dichloromethane (10 mL).
-
Addition of Reagents: Cool the solution to 0 °C and add freshly cracked cyclopentadiene (3.0 mmol).
-
Catalyst (Optional): For enhanced reactivity, a Lewis acid such as diethylaluminum chloride (Et₂AlCl) can be added at this stage.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reduction of the Acrylonitrile Group
The acrylonitrile moiety offers two sites for reduction: the carbon-carbon double bond and the nitrile group. Selective reduction of either functionality is possible through careful choice of reagents and reaction conditions.
Selective Reduction of the C=C Double Bond: Catalytic hydrogenation is a common method for selectively reducing the double bond to yield an indole-propanenitrile derivative.[1] This transformation is often challenging due to the potential for catalyst poisoning by the indole nitrogen and over-reduction.[11]
-
Catalysts: Platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in water has been shown to be effective for the hydrogenation of unprotected indoles.[11]
Selective Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using various reducing agents.
-
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[12]
-
Borane Complexes: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective for this transformation.[13]
-
Catalytic Hydrogenation: Under more forcing conditions (higher pressure and temperature) and with specific catalysts (e.g., Raney nickel), the nitrile can be hydrogenated. However, controlling selectivity can be challenging.[14]
| Reaction | Reagent | Product | Selectivity |
| C=C Reduction | H₂, Pt/C, p-TsOH | Indole-propanenitrile | High for C=C |
| C≡N Reduction | LiAlH₄ or BH₃·THF | Indole-propylamine | High for C≡N |
Experimental Protocol: Catalytic Hydrogenation of the Double Bond
-
Reaction Setup: To a solution of the indole-acrylonitrile (1.0 mmol) in a suitable solvent like ethanol or ethyl acetate, add 10 mol% of Pt/C.
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 50 psi).
-
Reaction Conditions: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization if necessary.
Factors Influencing Reactivity
The reactivity of the indole-acrylonitrile system can be fine-tuned by several factors:
-
Substituents on the Indole Ring: Electron-donating groups on the indole ring will increase its nucleophilicity, potentially favoring reactions where the indole itself acts as a nucleophile. Conversely, electron-withdrawing groups will decrease its nucleophilicity.
-
Substituents on the Acrylonitrile Moiety: The presence of substituents on the α or β carbons of the acrylonitrile can introduce steric hindrance, which may impede the approach of nucleophiles or dienes.
-
N-Substitution of the Indole: Protection or substitution of the indole nitrogen can influence the electronic properties of the ring and prevent its participation in certain reactions. For example, N-methylation has been shown to impact the biological activity of some indole-acrylonitrile derivatives.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can have a profound effect on reaction outcomes, including rate, yield, and selectivity. For instance, acid catalysis is often employed to enhance the electrophilicity of the Michael acceptor.[5]
Applications in Drug Discovery
The versatile reactivity of indole-acrylonitriles makes them valuable building blocks in the synthesis of biologically active compounds. The products of Michael additions, cycloadditions, and reductions can serve as scaffolds for further elaboration into complex molecular architectures.
For example, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities.[2] One particular derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, showed remarkable activity against a range of cancer cell lines.[2] This highlights the potential of this chemical class in the development of new therapeutic agents.
Conclusion
The acrylonitrile group, when attached to an indole ring, creates a synthetically versatile molecule with a rich and tunable reactivity profile. A thorough understanding of the electronic factors at play and the various reaction pathways available—including Michael additions, cycloadditions, and selective reductions—empowers chemists to strategically design and synthesize novel compounds with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide serve as a foundation for researchers to explore and exploit the full potential of this powerful chemical system.
References
-
Gucwa, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals (Basel), 16(7), 918. [Link]
-
Baruah, B., & Deb, M. L. (2024). Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks. Topics in Current Chemistry, 382(2), 18. [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
Bartoli, G., et al. (2005). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry, 70(5), 1941-1944. [Link]
-
de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(44), 6067-6069. [Link]
-
Bhattacharjee, J., et al. (2022). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 24(1), 269-274. [Link]
-
DeBoef, B., et al. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Khan Academy. (n.d.). Diels-Alder reaction. [Link]
-
Chemistry LibreTexts. (2021). The Diels-Alder Cycloaddition Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Zhang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6171. [Link]
-
Suginome, M., et al. (2012). Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles. Angewandte Chemie International Edition, 51(32), 7965-7968. [Link]
-
Liu, Y., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7531. [Link]
-
Li, W., et al. (2020). Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction. Organic & Biomolecular Chemistry, 18(3), 444-448. [Link]
Sources
- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Knoevenagel Condensation of 6-Fluoroindole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the Knoevenagel condensation of 6-fluoroindole-3-carbaldehyde with active methylene compounds. Indole derivatives are pivotal scaffolds in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance their pharmacological properties.[1][2] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, offering a reliable route to α,β-unsaturated compounds that are valuable intermediates in drug discovery.[3] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols using both conventional and microwave-assisted heating, and provides insights into experimental design and troubleshooting. It is intended for researchers and professionals in organic synthesis and drug development.
Scientific Principles and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[4] The reaction is typically catalyzed by a weak base, such as an amine, which plays a dual role in the catalytic cycle.[5][6]
Influence of the 6-Fluoro Substituent: The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group. This has two primary effects on the reactivity of 6-fluoroindole-3-carbaldehyde:
-
Increased Electrophilicity: The electron-withdrawing nature of fluorine enhances the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.
-
Modified Acidity: The fluorine substituent can influence the acidity of the indole N-H proton, which may affect its interaction with the basic catalyst and solvent.
Catalyst Selection and Mechanism:
Two common and effective catalysts for this transformation are piperidine and L-proline.
-
Piperidine Catalysis: In the presence of a secondary amine like piperidine, the reaction can proceed through an iminium ion intermediate.[7][8][9] The piperidine first reacts with the aldehyde to form a more electrophilic iminium ion. Simultaneously, the piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate.[5][7][8] These two species then react, and subsequent elimination of the catalyst and water affords the final product.[7][8]
-
L-Proline Catalysis: L-proline, a bifunctional organocatalyst, can also effectively promote the Knoevenagel condensation.[10][11][12][13] Its carboxylic acid moiety can activate the aldehyde through hydrogen bonding, while the secondary amine group can facilitate the formation of an enamine/enolate from the active methylene compound. This dual activation pathway often allows the reaction to proceed under mild conditions with high efficiency.[10][13]
Experimental Protocols
This section details two robust protocols for the Knoevenagel condensation of 6-fluoroindole-3-carbaldehyde with malononitrile as a representative active methylene compound.
Protocol 1: Conventional Heating with Piperidine Catalysis
This protocol is a classic and reliable method suitable for most standard laboratory setups.
Materials and Equipment:
-
6-Fluoroindole-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1-0.2 eq)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-fluoroindole-3-carbaldehyde (1.0 eq) and ethanol (5-10 mL per mmol of aldehyde). Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1-0.2 eq).
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (a typical eluent system is a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. Add cold water to the residue to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS) with L-Proline
This protocol offers a green chemistry approach with significantly reduced reaction times and often improved yields.[3][6][14][15]
Materials and Equipment:
-
6-Fluoroindole-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
L-proline (0.1 eq)
-
Microwave reactor with sealed reaction vessels
-
Magnetic stirrer for microwave vials
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 6-fluoroindole-3-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and L-proline (0.1 eq). For a solvent-free approach, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be added.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (typically 2-10 minutes).[3] The reaction progress can be checked by running a quick TLC after a short irradiation time.
-
Workup: After the reaction is complete, cool the vessel to room temperature. If the reaction was run solvent-free, add a suitable solvent like ethyl acetate to dissolve the product.
-
Purification: The product can be isolated by filtration if it crystallizes upon cooling or after the addition of an anti-solvent (like water or hexane). Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Data Presentation and Characterization
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1 (Conventional) | Protocol 2 (MAOS) |
| Catalyst | Piperidine | L-Proline |
| Solvent | Ethanol | Solvent-free or Ethanol |
| Temperature | Reflux (~78 °C) | 100-120 °C |
| Reaction Time | 2-4 hours | 2-10 minutes |
| Typical Yield | 85-95% | 90-98% |
Expected Characterization Data for 2-((6-Fluoro-1H-indol-3-yl)methylene)malononitrile:
-
Appearance: Typically a yellow or pale-yellow solid.
-
¹H NMR: Expect characteristic peaks for the indole protons, the vinylic proton, and the aromatic protons. The indole N-H proton will appear as a broad singlet.
-
¹³C NMR: Will show the expected number of carbon signals, including the nitrile carbons and the carbons of the double bond.
-
IR Spectroscopy: Look for a strong absorption band for the nitrile (C≡N) group around 2220 cm⁻¹ and for the C=C double bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for the Knoevenagel condensation.
Diagram 2: Catalytic Cycle with Piperidine
Caption: Piperidine-catalyzed Knoevenagel condensation.
Troubleshooting and Scientist's Insights
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. The catalyst amount can be slightly increased, or the reaction time extended. For the conventional method, ensure the reflux temperature is maintained.
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is the most effective way to isolate the desired product. Using a milder catalyst like L-proline or running the reaction at a lower temperature might minimize side reactions.
-
Solubility Issues: 6-Fluoroindole-3-carbaldehyde has moderate solubility. If it does not fully dissolve, a slight increase in the solvent volume or gentle warming may be necessary before adding other reagents.
-
Microwave Protocol Optimization: The power, temperature, and time for the MAOS protocol may need optimization depending on the specific microwave reactor and the scale of the reaction. Start with lower power and shorter times to avoid charring.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Malononitrile is toxic and should be handled with care.
-
Piperidine is a corrosive and flammable liquid.
-
Microwave reactors operate under pressure and high temperatures; follow the manufacturer's safety guidelines strictly.
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]
-
L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials. Bentham Science Publishers. Available at: [Link]
-
L-proline-catalyzed Knoevenagel condensation in DES. ResearchGate. Available at: [Link]
-
The mechanism of L-proline-catalyzed Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Available at: [Link]
-
Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. MDPI. Available at: [Link]
-
L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials. ResearchGate. Available at: [Link]
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Available at: [Link]
-
Microwave assisted solvent free Knoevenagel condensation of aromatic aldehydes. ResearchGate. Available at: [Link]
-
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
-
Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. Available at: [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
-
Microwave-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes in Solvent-Free Condition. ResearchGate. Available at: [Link]
-
Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. Research Square. Available at: [Link]
-
Knoevenagel condensation. YouTube. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. Available at: [Link]
-
Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. Available at: [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]
-
A colorimetric assay for indole-3-carbaldehyde detection in foods. FLORE. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Fluoroindole-3-carboxaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
Topic: Experimental Setup for Synthesizing 3-Substituted Indole Derivatives
An Application Note and Protocol Guide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, with the C3-position being a primary site for functionalization to modulate biological activity.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern experimental setups for synthesizing 3-substituted indole derivatives. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is presented as a self-validating system. This document covers foundational methods such as the Fischer Indole Synthesis and Friedel-Crafts acylation, as well as advanced, efficient techniques including palladium-catalyzed cross-coupling and microwave-assisted synthesis. Each section includes step-by-step protocols, data tables for easy comparison, and mechanistic diagrams to illustrate reaction pathways.
Introduction: The Significance of the Indole Scaffold
Indole, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of biologically active compounds.[1] It forms the core of the essential amino acid tryptophan and is found in a vast array of pharmaceuticals like the anti-migraine drug Sumatriptan, the anti-inflammatory agent Indomethacin, and numerous anti-cancer agents.[1][4] The electron-rich nature of the indole ring, particularly at the C3-position, makes it highly nucleophilic and thus a prime target for electrophilic aromatic substitution.[4] This reactivity allows for the introduction of a wide variety of substituents, making the synthesis of 3-substituted indoles a critical task in drug discovery and organic synthesis. This guide details several field-proven methods for achieving this, from classic name reactions to modern catalytic strategies.
Foundational Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and highly versatile method for constructing the indole ring itself from readily available starting materials.[5][6] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a thermally or acid-catalyzed cyclization and ammonia elimination to yield the indole core.[7] The choice of catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and depends on the substrate's sensitivity.[5][7]
Reaction Mechanism and Workflow
The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the phenylhydrazine and carbonyl compound.
-
Tautomerization to the reactive enamine intermediate.
-
A decisive[5][5]-sigmatropic rearrangement that breaks the N-N bond and forms a C-C bond.
-
Rearomatization, cyclization, and elimination of ammonia to furnish the final indole product.[7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-dimethylindole
This protocol describes a typical Fischer synthesis using polyphosphoric acid (PPA) as the catalyst.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Methyl ethyl ketone (MEK) (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Ice-water bath
-
Sodium hydroxide (NaOH) solution, 10% w/v
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. Add methyl ethyl ketone (1.1 eq) dropwise while stirring. A mild exotherm may be observed. Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, heat polyphosphoric acid to 80-90 °C.
-
Addition: Add the prepared phenylhydrazone solution dropwise to the hot PPA with vigorous stirring. The temperature of the reaction mixture should be maintained between 110-120 °C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Allow the mixture to cool slightly, then carefully pour it onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding 10% NaOH solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Data Summary: Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Substrate Scope | Ref. |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | 80-150 °C, neat or in high-boiling solvent | Robust substrates; can cause degradation | [5] |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃·OEt₂ | 25-100 °C, in solvents like CH₂Cl₂ or toluene | Milder conditions, suitable for sensitive substrates | [5][7] |
| Solid Acids | Polyphosphoric Acid (PPA) | 100-150 °C, used as solvent and catalyst | Good for less reactive ketones | [5] |
| Pd-Catalysis | Buchwald Modification | Cross-coupling of aryl bromides and hydrazones | Expands scope to different aryl precursors | [5] |
C3-Functionalization: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful and direct method for introducing an acyl group at the C3 position of the indole ring.[8] This electrophilic aromatic substitution takes advantage of the high nucleophilicity of this position. The resulting 3-acylindoles are crucial intermediates, as the acyl group can be further modified into various other functionalities.[1] While classic methods use stoichiometric amounts of strong Lewis acids, modern protocols employ milder catalytic systems to improve functional group tolerance and reduce waste.[8]
General Reaction Mechanism
The catalyst activates the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. The indole's C3 position attacks this electrophile, forming a resonance-stabilized intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the 3-acylindole product.[8]
Caption: General workflow for Friedel-Crafts acylation of indole.
Protocol 1: Classic Lewis Acid Catalysis (AlCl₃)
This protocol is effective but requires anhydrous conditions due to the moisture sensitivity of aluminum chloride.[9]
Materials:
-
Indole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice/water bath, crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous CH₂Cl₂. Cool the suspension to 0 °C in an ice/water bath.[9]
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Indole Addition: Prepare a solution of indole (1.0 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until the ice has melted.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Work-up: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield 3-acetylindole.
Protocol 2: Green Catalysis (ZnO in Ionic Liquid)
This modern protocol uses inexpensive and readily available zinc oxide in an ionic liquid, offering a milder and more environmentally friendly alternative.[8][10]
Materials:
-
Indole (1.0 mmol)
-
Acyl chloride (e.g., benzoyl chloride) (1.3 mmol)
-
Zinc oxide (ZnO) (0.5 mmol)
-
Ionic liquid (e.g., [bmim]BF₄) (2 mL)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a vial, combine the indole (1.0 mmol), acyl chloride (1.3 mmol), and zinc oxide (0.5 mmol) in the ionic liquid (2 mL).[8]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.[10]
-
Extraction: Upon completion, add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Catalytic Systems for Friedel-Crafts Acylation
| Catalyst System | Acylating Agent | Conditions | Advantages | Ref. |
| AlCl₃ / CH₂Cl₂ | Acyl Chlorides | 0 °C to RT, anhydrous | High reactivity, traditional method | [9] |
| Y(OTf)₃ / [BMI]BF₄ | Acid Anhydrides | Microwave irradiation, short times | Rapid, high yields, green solvent | [8] |
| ZnO / [bmim]BF₄ | Acyl Chlorides | Room Temperature | Mild, inexpensive, recyclable medium | [8][10] |
| Iron Powder | Acyl Chlorides | Solvent-free, Room Temperature | Environmentally friendly, simple setup | [11] |
Modern C-C Coupling: The Palladium-Catalyzed Heck Reaction
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. The Heck reaction, specifically the oxidative Heck variant, allows for the direct alkenylation of the indole core. While C2-alkenylation is often favored under certain conditions, specific ligands and reaction parameters can be employed to achieve high regioselectivity for the desired C3-position.[12][13] This method provides direct access to 3-vinylindoles, which are valuable precursors for more complex molecules.
Catalytic Cycle Workflow
The oxidative Heck reaction typically involves a Pd(II) catalyst. The cycle includes C-H activation/palladation of the indole, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst.[12]
Caption: Simplified catalytic cycle for the oxidative Heck reaction.
Experimental Protocol: Ligand-Controlled C3-Alkylation
This protocol is adapted from methodologies developed for regioselective control in the aerobic oxidative Heck reaction of indoles.[12]
Materials:
-
N-Methylindole (1.0 eq)
-
tert-Butyl acrylate (2.0 eq)
-
PdCl₂(CH₃CN)₂ (5 mol%)
-
Cu(OAc)₂ (10 mol%)
-
N,N-Dimethylformamide (DMF)
-
Oxygen (O₂) balloon
Procedure:
-
Setup: To a Schlenk tube, add PdCl₂(CH₃CN)₂ (5 mol%) and Cu(OAc)₂ (10 mol%). Evacuate and backfill the tube with oxygen (repeat 3 times).
-
Reagent Addition: Add N-methylindole (1.0 eq), followed by DMF via syringe. Then, add tert-butyl acrylate (2.0 eq).
-
Reaction: Seal the tube and place it in a preheated oil bath at 70 °C. Stir the reaction for 12-24 hours under an O₂ atmosphere (balloon).[12]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the C3-alkenylated product.
Data Summary: Oxidative Heck Reaction on Indoles
| Pd Source | Ligand | Oxidant | Solvent | Selectivity | Ref. |
| Pd(OAc)₂ | None | Benzoquinone (BQ) | Dioxane | C2/C3 mixtures | [12] |
| PdCl₂(CH₃CN)₂ | SOHP Ligands | O₂ / Cu(OAc)₂ | DMF | High C2 selectivity | [12] |
| Na₂PdCl₄ | sSPhos | - | CH₃CN/H₂O | Heck on halo-indoles | [14] |
| Pd(TFA)₂ | 3-Nitropyridine | O₂ / Cu(OAc)₂ | Toluene | High C3 selectivity | [12] |
Green & Accelerated Synthesis: Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity.[2][15] For indole synthesis, microwave heating can dramatically reduce reaction times for classic methods like the Fischer, Bischler, and Hemetsberger syntheses from hours to mere minutes.[2][16][17] This is often achieved under solvent-free conditions or by using green solvents like water, enhancing the sustainability of the process.[16]
Protocol: Microwave-Assisted Cycloisomerization of 2-Alkynylanilines
This protocol describes a metal-free synthesis of 2-substituted indoles, which can be further functionalized at the C3 position.
Materials:
-
1-(2-aminophenyl)-2-phenylethyne (1.0 mmol)
-
Potassium chloride (KCl) (0.2 mmol)
-
Deionized water (2 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
Setup: Place the 2-alkynylaniline substrate (1.0 mmol) and KCl (0.2 mmol) into a 10 mL microwave reactor vial.[16]
-
Solvent Addition: Add deionized water (2 mL). Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 200 °C for 30 minutes. It may be beneficial to apply the irradiation in cycles (e.g., 6 cycles of 5 minutes) to maintain pressure control and ensure even heating.[16]
-
Cooling & Extraction: After the reaction is complete, cool the vial to room temperature. Extract the product with ethyl acetate or CH₂Cl₂.
-
Work-up: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired 2-phenylindole.
Conclusion
The synthesis of 3-substituted indoles is a dynamic and evolving field critical to pharmaceutical and materials science. This guide has detailed several robust experimental setups, from the foundational Fischer synthesis and Friedel-Crafts acylation to modern palladium-catalyzed and microwave-assisted methods. By understanding the underlying mechanisms and the rationale for specific catalysts and conditions, researchers can select and optimize the most appropriate synthetic route for their target molecules. The continued development of more efficient, selective, and sustainable methodologies, such as those employing organocatalysis or domino reactions, promises to further expand the synthetic chemist's toolkit for accessing this invaluable class of compounds.[4][18][19]
References
- Cacchi, S., Fabrizi, G., & Goggiamani, A. (2010). Microwave-assisted synthesis of indole. Tetrahedron.
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
- Kumar, N., & Parle, A. (2019). 3-Substituted indole: A review.
-
Naveen, S. (n.d.). Microwave-assisted synthesis of medicinally relevant indoles. PubMed. [Link]
-
Ma, D., et al. (2019). Organocatalytic Enantioselective Functionalization of Unactivated Indole C(sp3)-H Bonds. Angewandte Chemie International Edition. [Link]
-
Cimino, P., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Gasperi, T., et al. (2016). Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring. ACS Catalysis. [Link]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
-
Fischer Indole Synthesis Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]
-
Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. (2017). PubMed. [Link]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Ma, D., et al. (2019).
- Ma, D., et al. (2019).
- Organocatalytic Enantioselective Functionalization of Indoles in the Carbocyclic Ring with Cyclic Imines. (n.d.).
- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. (2025). BenchChem.
- Transition Metal‐Free Pathways for C‐3 Functionalization of Indole. (n.d.).
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). PubMed Central. [Link]
-
Fischer Indole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). MDPI. [Link]
- Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. (n.d.).
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.). NIH. [Link]
- Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. (2006). Sci-Hub.
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (n.d.).
- Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids. (n.d.). The University of Manchester.
-
Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019). PubMed Central. [Link]
- Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. (n.d.).
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. [Link]
- Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. (2018). RSC Publishing.
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PubMed Central. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PubMed Central. [Link]
-
Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
- Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles. (n.d.).
-
Domino Reactions in Organic Synthesis. (n.d.). ACS Publications. [Link]
-
A domino amidation route to indolines and indoles: rapid syntheses of anhydrolycorinone, hippadine, oxoassoanine, and pratosine. (2005). PubMed. [Link]
-
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Indoles in Multicomponent Processes (MCPs). (n.d.). ACS Publications. [Link]
- Domino Reactions in Organic Synthesis. (n.d.).
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv. [Link]
- Recent advances in the synthesis of indoles and their applic
- C3‐functionalization of indoles. (n.d.).
- ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles. (n.d.).
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (n.d.).
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PubMed Central. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 7. testbook.com [testbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. goons.web.elte.hu [goons.web.elte.hu]
- 17. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 18. Organocatalytic Enantioselective Functionalization of Unactivated Indole C(sp3 )-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02620C [pubs.rsc.org]
Application of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile in cancer cell line assays
Application Notes: (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
A Systematic Approach for Evaluating a Novel Indole-based Compound in In Vitro Cancer Models
Abstract & Introduction
The discovery of novel therapeutic agents is a cornerstone of oncology research.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promising anti-cancer potential by targeting various signaling pathways.[2] This document provides a comprehensive guide for the initial in vitro characterization of a novel synthetic compound, this compound. Recent studies on similar indole-acrylonitrile structures have demonstrated significant growth-inhibitory effects against a wide array of human tumor cell lines, with some exhibiting GI50 values in the sub-micromolar range.[3][4][5] This suggests that this class of compounds warrants further investigation.
This guide outlines a logical, multi-step workflow designed to assess the compound's cytotoxic and cytostatic effects, elucidate its primary mechanism of cell death, and identify its potential molecular targets. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data for drug development professionals.
Scientific Background & Rationale
The Indole Scaffold in Oncology: The indole ring system is a core component of many biologically active molecules. Its unique chemical properties allow it to interact with a multitude of biological targets, particularly protein kinases. Many approved anti-cancer drugs and clinical candidates are kinase inhibitors, and the indole scaffold serves as an effective backbone for designing such molecules.
Hypothesized Mechanism of Action: Based on its structural similarity to other heteroaryl-acrylonitriles, this compound is hypothesized to function as an inhibitor of key cell signaling pathways that are commonly dysregulated in cancer.[4] One of the most critical pathways is the PI3K/Akt/mTOR axis, which governs essential cellular processes including proliferation, survival, and metabolism.[6][7][8][9] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][10] This application note will, therefore, focus on assays to determine if the compound's cytotoxic effects are mediated through the inhibition of this pathway.
Overall Experimental Workflow
A systematic approach is crucial for efficiently evaluating a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine effective concentrations and culminates in specific mechanistic studies.
Caption: A logical workflow for in vitro compound evaluation.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). Cell line selection is a critical step for providing relevant structure-activity analysis.[11]
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[12], Dimethyl sulfoxide (DMSO).
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[13]
-
Reagents for Cell Cycle Analysis: Cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.[14][15]
-
Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-PARP, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] This initial screen is essential to determine the compound's half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%.[16]
Step-by-Step Protocol:
-
Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[16] Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[16] Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[16] Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound concentrations.[16]
-
Self-Validation: Include a vehicle control (DMSO alone at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[16] Also include wells with medium only for background subtraction.
-
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][19] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][20]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[18]
Data Presentation: The IC50 values are calculated from the dose-response curves. Data should be presented in a clear, tabular format.
| Cell Line | Incubation Time (h) | IC50 (µM) [Mean ± SD, n=3] |
| MCF-7 | 48 | 8.5 ± 1.2 |
| A549 | 48 | 12.1 ± 2.5 |
| HCT116 | 48 | 6.8 ± 0.9 |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane.[13][21] Annexin V, a calcium-dependent protein, binds with high affinity to PS, identifying early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[21]
Step-by-Step Protocol:
-
Cell Treatment: Seed 1-2 x 10^5 cells in 6-well plates and treat with the compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[24] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[25]
-
Data Interpretation:
-
Annexin V(-) / PI(-) → Live cells
-
Annexin V(+) / PI(-) → Early apoptotic cells
-
Annexin V(+) / PI(+) → Late apoptotic/necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Rationale: Many anti-cancer compounds exert their effect by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation. Flow cytometry with propidium iodide staining is a standard method to analyze the DNA content and determine the distribution of cells throughout the cell cycle phases.[26]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells as in the apoptosis assay and treat with the compound at IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.[25]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing.[25] Fix the cells overnight at -20°C or for at least two hours on ice.[15][25]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[25] The RNase A is crucial as PI also stains RNA, which would otherwise interfere with accurate DNA content analysis.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[26]
Protocol 4: Western Blot Analysis of Signaling Pathways
Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the compound's effect on signaling pathways.[27][28] To test the hypothesis that the compound targets the PI3K/Akt/mTOR pathway, we will analyze the phosphorylation status of key proteins Akt and mTOR. A decrease in phosphorylation indicates pathway inhibition. We will also probe for cleaved PARP, a classic marker of apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture changes in phosphorylation. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (if necessary): To probe for multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., β-actin as a loading control).[29]
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro evaluation of this compound. By systematically determining its cytotoxicity, mode of cell death, and effects on key signaling pathways like PI3K/Akt/mTOR, researchers can build a comprehensive profile of this novel compound. Positive and significant results from these assays would justify progression to more advanced studies, such as kinase profiling assays, in vivo xenograft models, and combination therapy studies, to fully explore its therapeutic potential.
References
-
Jafari, M., Ghadami, E., Dadkhah, E., Akhavan-Niaki, H., & Baesi, K. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
PubChem. (n.d.). Tezacaftor. Retrieved from PubChem website. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from Bio-protocol website. [https://bio-protocol.org/e2 apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method]([Link] apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method)
-
Kandeel, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from NCBI website. [Link]
-
Kandeel, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
-
Oreate AI. (n.d.). Understanding the Western Blot: A Key Tool in Cancer Research. Retrieved from Oreate AI Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Retrieved from NCBI website. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from UWCCC Flow Cytometry Laboratory website. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from ResearchGate. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from Bio-Techne website. [Link]
-
ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Western blot analysis of the main signaling pathways. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 2,3-Diphenylacrylonitriles as anticancer agents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from NCBI website. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from Wikipedia website. [Link]
-
MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from MDPI website. [Link]
-
Sidhu, J. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Retrieved from MDPI website. [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]
-
Pharmaffiliates. (n.d.). Tezacaftor-impurities. Retrieved from Pharmaffiliates website. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. bosterbio.com [bosterbio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. medium.com [medium.com]
- 28. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
- 29. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note & Protocols: In Vitro Assay Development for Novel Indole-Based Inhibitors
Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1][2] From anti-cancer agents that disrupt microtubule dynamics to modulators of key signaling pathways, indole-based compounds represent a rich source of potential therapeutics.[1][2] The successful development of these compounds into clinical candidates hinges on the robust and reliable characterization of their biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays to screen and characterize novel indole-based inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and emphasize the principles of scientific integrity to ensure the generation of high-quality, reproducible data.
Pillar I: Strategic Assay Selection for Indole-Based Inhibitors
The choice of an in vitro assay is fundamentally dictated by the biological target of the indole-based inhibitor. These compounds are known to interact with a wide range of targets, including enzymes (e.g., kinases, cholinesterases), G-protein coupled receptors (GPCRs), and structural proteins like tubulin.[1][3] Therefore, a thorough understanding of the putative mechanism of action is paramount. The initial assay selection process can be visualized as a decision tree.
Caption: Workflow for selecting appropriate in vitro assays for indole-based inhibitors.
Biochemical Assays: Interrogating the Direct Target Interaction
Biochemical assays are indispensable for quantifying the direct interaction between an inhibitor and its purified target protein.[4][5] They provide a clean system to determine key parameters like the half-maximal inhibitory concentration (IC50) without the complexities of a cellular environment.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:
TR-FRET is a powerful, homogeneous assay format with a high signal-to-noise ratio, making it ideal for high-throughput screening (HTS).[6][7] The principle relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity.[7] This technology can be adapted for both enzyme activity and binding assays.[8]
-
For Kinase Inhibitors: A common approach involves a biotinylated substrate and a phosphospecific antibody labeled with a lanthanide. Upon phosphorylation by the kinase, the antibody binds, bringing the donor and acceptor (often streptavidin-conjugated) into proximity, generating a FRET signal. Inhibition of the kinase reduces this signal.
-
For GPCR Binding: A lanthanide-labeled antibody can be used to tag the receptor, while a fluorescently labeled ligand (tracer) binds to the receptor's active site.[9] An unlabeled inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[9]
Caption: A typical workflow for analyzing in vitro assay data to determine inhibitor potency.
Conclusion: A Foundation for Success in Indole-Based Drug Discovery
The development of robust and reliable in vitro assays is a cornerstone of successful drug discovery. For novel indole-based inhibitors, a strategic and well-validated assay cascade, progressing from biochemical to cell-based systems, is essential for a comprehensive understanding of their biological activity. By adhering to the principles of scientific integrity, employing rigorous protocols, and carefully interpreting the data, researchers can confidently advance the most promising indole-based compounds through the drug development pipeline.
References
-
Jaskiewicz, J. J., & Callahan-Muller, A. (2025). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]
-
DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Molęda, Z., et al. (2021). Novel dual-binding inhibitors of ChE. Molecules, 26(1), 1. [Link]
-
Creative Bioarray. (n.d.). The Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? [Link]
-
Agilent. (n.d.). TR-FRET. [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(19), 6543. [Link]
-
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]
-
Degorce, F. (2009). HTRF: A technology tailored for drug discovery. Cisbio Bioassays. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Iwasaki, S., et al. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in molecular biology (Clifton, N.J.), 1272, 223–233. [Link]
-
Elsayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351301. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]
-
Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Fang, Y. (2014). Label-free cell-based assays for GPCR screening. G protein-coupled receptors, 1-18. [Link]
-
Roche Pharmaceuticals. (n.d.). Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. Springer Nature Experiments. [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]
-
Creative Bioarray. (n.d.). Cell-based assay. [Link]
-
Springer Nature. (2025). Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity. [Link]
-
Zhang, X., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 14(4), 885–893. [Link]
-
Jaskiewicz, J. J., et al. (2023). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]
-
Jaskiewicz, J. J., et al. (2025). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. ResearchGate. [Link]
-
NIH. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Simeonov, A., et al. (2023). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual review of pharmacology and toxicology, 63, 193–212. [Link]
-
Al-Hussain, S. A., & El-Fakharany, E. M. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2012). In vitro enzymatic assay. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
Sources
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. dcreport.org [dcreport.org]
- 7. agilent.com [agilent.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis and application of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile , a highly functionalized synthetic intermediate. The strategic incorporation of a fluorine atom on the indole scaffold, combined with the reactive potential of the (Z)-acrylonitrile moiety, makes this compound a valuable building block for the synthesis of complex heterocyclic systems targeting a range of therapeutic areas.
The indole core is a privileged structure in medicinal chemistry, while fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The α,β-unsaturated nitrile group at the C-3 position serves as a versatile handle for a variety of chemical transformations, including Michael additions and cycloadditions, enabling the rapid generation of molecular diversity.[2][3]
This guide details a robust synthetic route to the title compound and outlines validated protocols for its subsequent use in constructing advanced molecular architectures, with a focus on the causal reasoning behind experimental choices to ensure reproducibility and successful application in a research setting.
Physicochemical and Spectroscopic Profile
Prior to use, it is imperative to confirm the identity and purity of the intermediate. The following table summarizes the key properties and expected spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₇FN₂ |
| Molecular Weight | 186.19 g/mol |
| Appearance | Expected to be a pale yellow to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 12.1 (s, 1H, NH), 8.2-8.4 (m, 2H), 7.8 (dd, 1H), 7.3 (d, 1H), 7.1 (ddd, 1H), 6.0 (d, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Predicted δ (ppm): 161.5 (d, J=240 Hz, C-F), 142.1, 136.0 (d, J=12 Hz), 130.5, 122.0 (d, J=10 Hz), 121.8, 118.0 (CN), 110.0 (d, J=24 Hz), 109.5, 98.0 (d, J=26 Hz), 95.5 |
| IR (KBr, cm⁻¹) | Expected ν: 3300-3200 (N-H stretch), 2215 (C≡N stretch), 1620 (C=C stretch), 1250 (C-F stretch) |
| Mass Spec (ESI+) | Expected m/z: 187.06 [M+H]⁺ |
Synthesis of the Intermediate
The preparation of this compound is most reliably achieved via a two-step sequence starting from commercially available 6-fluoroindole. The process involves an initial formylation at the electron-rich C-3 position, followed by a stereoselective Knoevenagel condensation.
Caption: Proposed synthetic workflow for the target intermediate.
Protocol 2.1: Vilsmeier-Haack Formylation of 6-Fluoroindole
This protocol introduces a formyl group at the C-3 position of the indole ring, which is highly activated towards electrophilic substitution.[4][5] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as the electrophile.
Materials:
-
6-Fluoroindole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate solution (3 M)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), cool a flask containing anhydrous DMF (5 mL per 1 g of 6-fluoroindole) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equiv) dropwise to the cold DMF with vigorous stirring. The formation of the solid Vilsmeier reagent may be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 6-fluoroindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40 °C for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water, followed by 3 M sodium acetate solution until the pH is neutral (~7).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product, 6-Fluoro-1H-indole-3-carbaldehyde, can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.
Protocol 2.2: Knoevenagel Condensation to this compound
This step constructs the acrylonitrile moiety via a base-catalyzed condensation between the aldehyde and acetonitrile.[6] The use of a strong base is necessary to deprotonate acetonitrile, and the reaction conditions can influence the E/Z selectivity. The (Z)-isomer is often favored thermodynamically.[7][8]
Materials:
-
6-Fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Acetonitrile (used as reagent and solvent)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and acetonitrile. Cool the solution to 0 °C.
-
Slowly add potassium tert-butoxide (1.5 equiv) portion-wise to the stirred solution. Stir at 0 °C for 20 minutes.
-
Add a solution of 6-Fluoro-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the aldehyde.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo. The crude product will likely be a mixture of E/Z isomers.
-
Purify the crude material using silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired (Z)-isomer. The (Z)-isomer is typically the more polar of the two.
Applications as a Synthetic Intermediate
The title compound is a trifunctional intermediate: the indole N-H can be alkylated or acylated, the nitrile can be reduced or hydrolyzed, and the electron-deficient alkene is a prime substrate for conjugate additions and cycloadditions.
Caption: Key synthetic transformations of the title intermediate.
Protocol 3.1: Michael Addition with a Thiol Nucleophile
The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles. This protocol demonstrates the addition of a thiol, a common reaction in the synthesis of kinase inhibitors.[9]
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (Et₃N) (0.2 equiv)
-
Ethanol (EtOH)
-
Hexane, Ethyl Acetate
Procedure:
-
Dissolve the indole acrylonitrile (1.0 equiv) in ethanol in a round-bottom flask.
-
Add thiophenol (1.1 equiv) to the solution.
-
Add a catalytic amount of triethylamine (0.2 equiv). The base facilitates the deprotonation of the thiol, increasing its nucleophilicity.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude oil can be purified by silica gel chromatography (hexane/ethyl acetate) to yield the pure 3-(1-(6-fluoro-1H-indol-3-yl)-2-cyano-2-(phenylthio)ethyl)indole.
Protocol 3.2: Dearomative [4+3] Cycloaddition
3-Alkenylindoles can participate in dearomative cycloaddition reactions to rapidly construct complex polycyclic frameworks, such as the cyclohepta[b]indole core found in many bioactive alkaloids.[1][10] This protocol outlines a potential pathway using an in situ generated oxyallyl cation.
Materials:
-
This compound (1.0 equiv)
-
2,2-Dimethoxypropane (as an oxyallyl cation precursor) (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the indole acrylonitrile (1.0 equiv) and 2,2-dimethoxypropane (1.5 equiv) in anhydrous THF.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add TMSOTf (0.1 equiv) dropwise. This Lewis acid promotes the formation of the reactive oxyallyl cation from the acetal.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diastereomeric mixture of cycloadducts by flash column chromatography.
Protocol 3.3: Complete Reduction to the Saturated Primary Amine
Reduction of both the alkene and the nitrile provides access to tryptamine analogs, a critical pharmacophore in neuroscience drug discovery. Catalytic hydrogenation is an effective method for achieving this transformation in a single step.
Materials:
-
This compound (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
To a solution of the indole acrylonitrile in methanol, carefully add 10% Pd/C under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon or ~50 psi in a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Caution: Pd/C is flammable when dry and should be handled appropriately.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(6-Fluoro-1H-indol-3-yl)propan-1-amine, which can be purified by chromatography or converted to a salt.
Conclusion
This compound is a strategically designed intermediate with significant potential in synthetic and medicinal chemistry. Its facile preparation and the orthogonal reactivity of its functional groups allow for the efficient construction of diverse and complex molecular scaffolds. The protocols outlined in this guide provide a reliable foundation for researchers to leverage this building block in the pursuit of novel therapeutic agents.
References
-
Haskel, A., et al. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters. Available at: [Link]
-
Gribble, G. W. (1996). [4 + 2]Cycloaddition of indole derivatives with bismaleimides: a route to new biscarbazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Haskel, A., et al. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. University of Chicago Knowledge. Available at: [Link]
-
Wang, L., et al. (2020). Photocatalytic Intramolecular [2 + 2] Cycloaddition of Indole Derivatives via Energy Transfer: A Method for Late-Stage Skeletal Transformation. ACS Catalysis. Available at: [Link]
-
Various Authors. (2021). [4+2] Cycloaddition Reactions of Indole Derivatives. Request PDF on ResearchGate. Available at: [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. Available at: [Link]
-
Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. Available at: [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Yamada, F., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (Date not available). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
McKittrick, B., et al. (1991). ChemInform Abstract: Synthetic Entries to 6‐Fluoro‐7‐substituted Indole Derivatives. ChemInform. Available at: [Link]
-
Anonymous. (Date not available). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Semantic Scholar. Available at: [Link]
-
Parveen, H., et al. (2018). Stereoselective Synthesis of Z-Acrylonitrile Derivatives: Catalytic and Acetylcholinesterase Inhibition Studies. ResearchGate. Available at: [Link]
-
Unciti-Broceta, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Available at: [Link]
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. Available at: [Link]
-
Thomas, S., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Tetrahedron Letters. Available at: [Link]
-
Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research. Available at: [Link]
-
Penthala, N. R., et al. (2012). (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Cushman, M., et al. (2008). Stereoselective synthesis of 3,3-diarylacrylonitriles as tubulin polymerization inhibitors. The Journal of Organic Chemistry. Available at: [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Saczewski, F., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. Pharmaceuticals. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Sources
- 1. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
Evaluating the Cytotoxic Potential of Fluorinated Indole Analogs: An Application Guide to Cell Viability Assays
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of fluorine atoms has become a key strategy for enhancing the therapeutic properties of indole-based drug candidates.[1][2] This guide provides a detailed protocol and technical insights for assessing the cytotoxic effects of novel fluorinated indole analogs using the PrestoBlue™ HS Cell Viability Assay. We delve into the rationale behind experimental design, provide a step-by-step workflow, and address critical data interpretation and troubleshooting, with a special focus on mitigating potential compound interference. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Introduction: The Strategic Advantage of Fluorinating Indole Scaffolds
The indole ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities, particularly in oncology.[3][4] The introduction of fluorine, with its unique properties of high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, offers a powerful tool to modulate the physicochemical and pharmacokinetic profiles of these molecules.[5][6]
Key advantages of fluorinating indole analogs include:
-
Enhanced Metabolic Stability: Fluorine substitution can block metabolically labile sites, protecting the molecule from rapid degradation by cytochrome P450 enzymes and extending its half-life.[1]
-
Improved Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the indole ring, leading to more favorable interactions with target proteins.[2]
-
Modulated Lipophilicity: Fluorine's impact on lipophilicity can enhance a compound's ability to cross cellular membranes, improving its bioavailability.[6]
Given these advantages, accurately quantifying the cytotoxic and cytostatic effects of new fluorinated indole analogs is a critical step in the drug discovery pipeline. Cell viability assays serve as a primary screening tool to determine a compound's potency and to generate dose-response curves for the calculation of IC50 values (the concentration required to inhibit cell growth by 50%).[7]
Assay Selection: The Rationale for a Resazurin-Based Assay
For this application, we have selected the PrestoBlue™ HS Cell Viability Assay. This assay is predicated on the reduction of the non-fluorescent, cell-permeant dye, resazurin, to the highly fluorescent resorufin by metabolically active cells.[8] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[9]
The choice of a resazurin-based assay is supported by several factors:
-
Sensitivity and Speed: The PrestoBlue™ HS reagent is a highly purified form of resazurin with reduced background fluorescence, allowing for high sensitivity and a short incubation time (as little as 10 minutes).[8][10]
-
Non-Lytic Nature: The assay is non-toxic and does not require cell lysis, which means the same plate of cells can be used for subsequent assays (multiplexing) or for continued culture after the viability measurement.
-
Simple "Add-and-Read" Protocol: The straightforward protocol is amenable to high-throughput screening (HTS) applications.[8]
A critical consideration when working with novel chemical compounds is the potential for direct chemical interference with the assay components. Antioxidant compounds, for example, can directly reduce resazurin to resorufin in the absence of cellular activity, leading to a false-positive signal (i.e., an underestimation of cytotoxicity). This guide incorporates specific controls to identify and account for such interference.
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step protocol for assessing the viability of a chosen cancer cell line (e.g., A549, human lung carcinoma) following treatment with fluorinated indole analogs.
General Experimental Workflow
The overall process involves cell seeding, compound treatment, addition of the viability reagent, incubation, and signal detection. A crucial, often overlooked, step is the inclusion of a compound-only control to test for direct assay interference.
Caption: High-level workflow for the cell viability assay.
Detailed Protocol: PrestoBlue™ HS Assay
Materials:
-
Cancer cell line of interest (e.g., A549) in logarithmic growth phase.[8]
-
Complete cell culture medium (e.g., F-12K Medium + 10% FBS).
-
Sterile 96-well, black, clear-bottom tissue culture plates.
-
Fluorinated indole analogs, dissolved in a suitable solvent (e.g., DMSO).
-
PrestoBlue™ HS Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. P50200).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Multichannel pipette.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase. Cell passage number should be consistent between experiments to ensure reproducibility.[8]
-
Determine the optimal seeding density by performing a titration experiment beforehand. A starting point for many adherent lines is 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
To mitigate "edge effects," fill the perimeter wells with 200 µL of sterile PBS or media without cells.[8]
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of your fluorinated indole analogs in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.[8]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
Plate Layout (Essential Controls):
-
Untreated Cells (100% Viability): Wells containing cells treated with medium containing the same final concentration of vehicle (e.g., DMSO) as the compound-treated wells.
-
Compound-Treated Cells: Wells with cells exposed to the serial dilutions of the indole analogs.
-
No-Cell Control (0% Viability/Background): Wells containing medium only. This is used for background subtraction.
-
Compound Interference Control: Wells containing medium and the highest concentration of your indole analog, but no cells . This is critical to test for direct reduction of resazurin by your compound.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Viability Assay:
-
Warm the PrestoBlue™ HS reagent to room temperature.
-
Add 10 µL of PrestoBlue™ HS reagent directly to each well (for a final volume of 110 µL).[8]
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and density and should be determined empirically.
-
Read the fluorescence using a microplate reader with excitation set to ~560 nm and emission to ~590 nm.[10]
-
Data Analysis and Interpretation
Step-by-Step Data Processing
-
Background Subtraction: Subtract the average fluorescence value of the No-Cell Control wells from all other wells.
-
Check for Compound Interference: Examine the fluorescence values from your "Compound Interference Control" wells. If these values are significantly above the background, your compound is directly reducing the resazurin dye. This interference must be corrected for, or an alternative, orthogonal assay should be considered.
-
Normalization: Express the data as a percentage of viability relative to the untreated control.[9]
-
% Viability = (Corrected Fluorescence of Treated Sample / Corrected Fluorescence of Untreated Control) * 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope).[9]
-
The IC50 is the concentration of the compound that corresponds to 50% viability on this curve.[9] This analysis is readily performed using software such as GraphPad Prism or R.
-
Presenting Quantitative Data
Summarize the calculated IC50 values in a clear, tabular format for easy comparison between different fluorinated indole analogs.
| Compound ID | Core Structure | Fluorination Position | IC50 (µM) vs. A549 Cells (48h) |
| FIA-001 | 2-Phenylindole | 5-Fluoro | 1.2 ± 0.2 |
| FIA-002 | 2-Phenylindole | 6-Fluoro | 3.5 ± 0.4 |
| FIA-003 | 2-Phenylindole | 4,6-Difluoro | 0.8 ± 0.1 |
| Control-Drug | Doxorubicin | N/A | 0.5 ± 0.1 |
Data are representative and for illustrative purposes only.
Trustworthiness: Validation and Troubleshooting
A robust protocol is a self-validating one. This section addresses common issues and emphasizes the importance of orthogonal validation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | Resorufin contamination in the reagent; microbial contamination.[8] | Use a high-purity reagent like PrestoBlue™ HS. Visually inspect plates for contamination. Use a phenol red-free medium if interference is suspected.[8] |
| Low signal or small dynamic range | Insufficient cell number; short incubation time; cells are not metabolically active. | Optimize cell seeding density and incubation time with the PrestoBlue reagent. Ensure cells are healthy and in the log growth phase.[8] |
| Inconsistent results between experiments | Variation in cell passage number or health; inconsistent incubation times; reagent degradation. | Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Prepare fresh reagents and avoid multiple freeze-thaw cycles.[8] |
| Artificially high viability at high compound concentrations | Direct reduction of resazurin by the test compound (false positive). | Always include the "Compound Interference Control" (compound + medium, no cells). If interference is detected, subtract its signal or use an orthogonal assay (e.g., ATP-based). |
| Edge Effects | Increased evaporation in the outer wells of the microplate. | Do not use the perimeter wells for experimental data. Fill them with sterile PBS or medium to create a humidity barrier.[8] |
The Importance of Orthogonal Validation
No single assay is infallible. To confirm that the observed effects are genuinely due to a loss of cell viability and not an artifact of the chosen assay chemistry, it is best practice to validate key findings with an orthogonal method. An excellent choice is an ATP-based assay, such as CellTiter-Glo®, which measures the level of ATP in metabolically active cells. A strong correlation between the IC50 values obtained from PrestoBlue™ HS and CellTiter-Glo® significantly increases confidence in the results.
Caption: Logic of orthogonal assay validation.
Conclusion
The protocol detailed in this guide provides a robust framework for evaluating the cytotoxic potential of novel fluorinated indole analogs. By understanding the mechanism of the PrestoBlue™ HS assay, incorporating essential controls to detect compound interference, and validating key results with an orthogonal method, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to making informed decisions in the progression of promising drug candidates from the bench to preclinical development.
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Ngo-Reymond, J. (2025, March 28). Cell viability using PrestoBlue HS. protocols.io. Retrieved from [Link]
- Thermo Fisher Scientific.
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
YouTube. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]
- BenchChem. Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry.
-
Science Gateway. How to calculate IC50. Retrieved from [Link]
- BenchChem. The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.
-
ResearchGate. (2017, February 27). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Retrieved from [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
NIH. (2014, May 15). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Retrieved from [Link]
- BenchChem.
-
MDPI. (2022, November 23). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
- BenchChem. The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide.
-
ACS Omega. (2019, June 18). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]
-
NIH. (2022, April 20). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Retrieved from [Link]
- ResearchGate.
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
MDPI. (2023, November 28). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
- Cell Signaling Technology. Flow Cytometry Troubleshooting Guide.
-
Royal Society of Chemistry. (2025, June 7). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene. Retrieved from [Link]
-
NIH. (2022, August 1). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Retrieved from [Link]
- ResearchGate. Cell viability assay of the synthesized compounds using two different....
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies with Indole-Acrylonitrile Ligands
Abstract
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with an acrylonitrile moiety, this scaffold gives rise to a class of ligands with a remarkable breadth of biological activities, including potent antitumor, antimicrobial, and anti-hyperglycemic properties.[3][4][5] Molecular docking, a powerful computational technique in structure-based drug design, allows for the prediction and analysis of the binding modes of these ligands with their protein targets at an atomic level.[6] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on indole-acrylonitrile derivatives. We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, ensuring the generation of robust and reliable data. The protocol emphasizes a self-validating system, using the well-characterized interaction between tubulin and its inhibitors as a practical case study.[3][7][8]
Part 1: Strategic Foundations for a Successful Docking Campaign
The Rationale: Why Docking is More Than Just Scoring
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process is governed by two fundamental components: a sampling algorithm and a scoring function .[6][10]
-
Sampling Algorithm: This explores the vast conformational space of the ligand and the binding pocket, generating a multitude of possible binding poses. Algorithms like Genetic Algorithms (used in AutoDock) or Monte Carlo methods are commonly employed.[6]
-
Scoring Function: This estimates the binding affinity for each generated pose. The score, typically expressed in kcal/mol, is used to rank-order the poses, with the lowest energy score theoretically representing the most favorable binding mode.[10]
A common pitfall is to treat the docking score as an absolute measure of potency. It is a predictive tool, and its true power lies in its ability to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and generate hypotheses about binding mechanisms that can be tested experimentally.
The Cornerstone of Trust: The Self-Validating Protocol
Before docking novel or hypothetical compounds, the trustworthiness of the docking protocol must be established for the specific biological target. This is the most critical, and often overlooked, step. The gold standard for validation is to redock a co-crystallized native ligand into its receptor's binding site.[11]
The success of this validation is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose of the native ligand and its experimentally determined pose from the crystal structure. A low RMSD value, typically less than 2.0 Angstroms (Å) , indicates that the docking protocol can accurately reproduce the known binding mode.[11] This validation provides confidence that the protocol will yield meaningful results for novel ligands of a similar chemotype.
Target Selection: Where Indole-Acrylonitriles Act
Indole-acrylonitrile derivatives are known to interact with several important classes of protein targets. The choice of target will dictate the entire setup of the docking study. Prominent examples include:
-
Tubulin: Many indole derivatives inhibit tubulin polymerization by binding to the colchicine-binding site, making it a key target in cancer research.[3][7][8]
-
Protein Kinases: The indole scaffold is present in numerous kinase inhibitors.[12] For instance, derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) kinase in non-small-cell lung cancer.[13]
-
Microbial Enzymes: These compounds have shown promise as antimicrobial agents by targeting essential bacterial or fungal enzymes, such as UDP-N-acetylmuramate-L-alanine ligase (MurC).[14]
For this guide, we will use tubulin as our target protein, utilizing the PDB structure of tubulin in complex with colchicine (PDB ID: 1SA0) to demonstrate the validation and docking protocol.
Part 2: A Step-by-Step In Silico Protocol
This section details the complete workflow, from initial setup to running the final docking simulation.
Required Software
| Software | Purpose | Availability |
| AutoDock Suite | Contains AutoDock Vina (docking engine) and MGLTools (preparation GUI).[15] | Free |
| PyMOL | High-quality visualization of molecular structures and interactions.[16][17][18] | Free for educational use |
| Open Babel | A "chemical toolbox" for converting between file formats. | Free |
| MarvinSketch/ChemSketch | Drawing 2D chemical structures and converting to 3D.[19][20] | Free for academic use |
Protocol: Target Protein Preparation (Tubulin)
The goal of this phase is to clean the raw PDB file, making it suitable for docking by adding hydrogens and assigning correct charges.[21][22]
Step-by-Step Methodology (using AutoDock Tools - ADT):
-
Launch ADT and open the PDB file (File -> Read Molecule -> 1SA0.pdb).
-
Clean the Protein:
-
Select and delete all water molecules (Select -> Residue -> HOH, then Edit -> Delete -> Delete Selected Atoms).
-
Separate the native ligand (Colchicine, CLC) and save it to a separate PDB file for later use in validation. Delete it from the main protein structure.
-
-
Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select 'Polar only' and click OK. This step is crucial for defining correct hydrogen bond donors and acceptors.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges, which are essential for the electrostatic terms in the scoring function.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and click 'Select Molecule'. ADT will automatically detect atom types and prompt you to save the file. Save it as protein.pdbqt. This file format contains the coordinates, charges (Q), and atom types (T) required by AutoDock Vina.[23]
Protocol: Indole-Acrylonitrile Ligand Preparation
This process converts a 2D drawing of the ligand into an energy-minimized 3D structure ready for docking.[24][25]
Step-by-Step Methodology (using MarvinSketch and ADT):
-
Draw Ligand: In MarvinSketch, draw your indole-acrylonitrile derivative.
-
Initial 3D Conversion: Go to Structure -> Clean 3D. It's critical to ensure the correct protonation state at physiological pH (typically 7.4).
-
Energy Minimization: Use a tool like Open Babel or built-in functions to perform an energy minimization using a force field like MMFF94. This yields a low-energy, sterically favorable conformation.
-
Save and Load into ADT: Save the 3D structure as a .pdb file and load it into ADT (Ligand -> Input -> Open).
-
Define Torsion Tree: ADT will automatically detect the rotatable bonds. This is what gives the ligand its flexibility during the docking simulation. Verify that the number of active torsions is reasonable.
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
Protocol: Docking Validation via Redocking
Here, we establish the protocol's accuracy using the native ligand (colchicine) saved in step 2.2.
-
Prepare Native Ligand: Load the saved colchicine PDB file into ADT and prepare it as a PDBQT file (native_ligand.pdbqt), following the ligand preparation protocol (Section 2.3).
-
Define the Search Space (Grid Box):
-
In ADT, with both protein.pdbqt and native_ligand.pdbqt loaded, go to Grid -> Grid Box.
-
Center the grid box on the native ligand, ensuring the box dimensions are large enough to encompass the entire binding site and allow for ligand rotation (a size of 20x20x20 Å is often a good starting point).[26][27]
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with those from the previous step:
-
Run AutoDock Vina: Open a command terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log redock_log.txt
-
Calculate RMSD:
-
Open the original PDB file (1SA0) in PyMOL.
-
Load the top-ranked pose from your output file (redock_output.pdbqt).
-
Use the align command to compare the redocked ligand to the crystal structure ligand. For example: align redock_output and resn CLC, 1SA0 and resn CLC.
-
PyMOL will report the RMSD. If RMSD < 2.0 Å , the protocol is validated.
-
Protocol: Docking the Indole-Acrylonitrile Ligand
Using the validated parameters, we now dock our ligand of interest.
-
Update Configuration File: Edit conf.txt. Change the ligand entry to your prepared indole-acrylonitrile file (ligand.pdbqt) and the out entry to a new name (e.g., indole_dock_output.pdbqt). The grid box parameters remain the same.
-
Run AutoDock Vina: Execute the same command as before: vina --config conf.txt --log indole_dock_log.txt
Part 3: Interpreting the Results
Quantitative Analysis: Binding Affinity
AutoDock Vina generates a log file (.txt) and an output file (.pdbqt) containing the docked poses. The log file lists the binding affinities for the top poses.
| Ligand | Top Pose Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| Colchicine (Redocked) | -8.5 | 0.14 |
| Indole-Acrylonitrile (Example) | -9.2 | 0.05 |
A lower binding affinity score suggests a more favorable binding interaction. In this hypothetical example, the indole-acrylonitrile ligand shows a better predicted binding affinity than the native ligand.
Qualitative Analysis: Visualizing the Binding Mode
Visual inspection of the binding pose is essential to understand the specific molecular interactions driving the binding affinity.[16][28]
Step-by-Step Visualization (using PyMOL):
-
Load Structures: Open PyMOL and load protein.pdbqt and indole_dock_output.pdbqt.
-
Display Protein and Ligand: Show the protein as a cartoon or surface and the ligand as sticks for clarity.
-
Identify Interacting Residues: Use the Action -> preset -> ligand sites -> cartoon option to quickly highlight residues around the ligand.
-
Find Specific Interactions: Use the 'Wizard' -> 'Measurement' tool to measure distances. To find hydrogen bonds, use the command find_pairs (ligand_selection), (protein_selection), mode=2.
-
Analyze Interactions: Look for key interactions:
-
Hydrogen Bonds: With backbone amides or polar side chains (e.g., Ser, Thr, Asn).
-
Hydrophobic Interactions: With nonpolar residues (e.g., Val, Leu, Ile).
-
π-π Stacking: The indole ring is an excellent candidate for π-π stacking with aromatic residues like Phe, Tyr, or Trp.[29]
-
The Final Validation: Correlation with Experimental Data
Computational predictions must be anchored to experimental reality. The ultimate validation of a docking study is the correlation between predicted binding affinities and experimentally measured biological activity (e.g., IC50 values).[30][31] A good docking protocol should show a trend where lower (stronger) binding energies correspond to lower (more potent) IC50 values across a series of related compounds.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Derivative 1 | -8.1 | 5.2 |
| Derivative 2 | -8.7 | 1.1 |
| Derivative 3 | -9.5 | 0.25 |
Conclusion
This application note provides a robust and self-validating framework for conducting molecular docking studies on indole-acrylonitrile ligands. By emphasizing the causality behind each step—from meticulous preparation of both ligand and receptor to the critical validation of the docking protocol—researchers can generate reliable in silico data. This data serves not as a final answer, but as a powerful hypothesis-generating tool to rationalize observed biological activities, guide the design of more potent analogues, and ultimately accelerate the drug discovery process. The true strength of molecular docking is realized when its predictions are thoughtfully integrated with and validated by experimental results.
References
-
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
-
Scripps Research, AutoDock Vina. [Link]
-
Saeed, A., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. [Link]
-
ResearchGate. How to validate the molecular docking results? [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Olson, A.J., et al. (2022). AutoDock Vina Documentation. Read the Docs. [Link]
-
ResearchGate. How can I validate docking result without a co-crystallized ligand? [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
-
ResearchGate. How to validate molecular docking results with no proper crystal structure?? [Link]
-
Meiler, J., & Baker, D. (2006). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols, 1(6), 2846-2856. [Link]
-
Huey, R., & Morris, G. M. Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
Taylor, R. D., et al. (2007). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]
-
The Chanalytical Lab. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
-
Convertino, M., & Dokholyan, N. V. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in Molecular Biology, 1414, 125-139. [Link]
-
Lee, H., et al. (2020). Protein-Protein Docking Using EMAP in CHARMM and Support Vector Machine: Application to Ab/Ag Complexes. Journal of Chemical Information and Modeling, 60(4), 2136-2146. [Link]
-
PubMed. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Bioinformatics insights. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
-
Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
-
National Center for Biotechnology Information. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]
-
Solangi, M., et al. (2020). Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies. Bioorganic & Medicinal Chemistry, 28(21), 115605. [Link]
-
Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. YouTube. [Link]
-
Jo, S., et al. (2008). Preparing membrane proteins for simulation using CHARMM-GUI. Journal of Physical Chemistry B, 112(3), 759-767. [Link]
-
Park, H., et al. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, 19(21), 7935-7946. [Link]
-
ResearchGate. (2021). Proteins and ligand preparation for docking. [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Research Journal of Pharmacy and Technology. (2022). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. [Link]
-
Zhang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]
-
National Center for Biotechnology Information. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. [Link]
-
Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 284(16), 2647-2657. [Link]
-
MDPI. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]
-
Code4Bio. (2021). Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. YouTube. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
Learn-at-ease. (2022). Epilogue 4 | Creating Drug Derivatives and New Drug Models Using Marvin Sketch. YouTube. [Link]
-
ResearchGate. (2020). Structures of our previously reported indole-based kinase inhibitors 6–12. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. [Link]
-
Frontiers. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. medium.com [medium.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. indico4.twgrid.org [indico4.twgrid.org]
- 24. researchgate.net [researchgate.net]
- 25. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Indole Derivative Libraries
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone of modern medicinal chemistry. Indole derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Consequently, the synthesis and screening of indole derivative libraries are central to many drug discovery programs. High-Throughput Screening (HTS) provides the necessary technological framework to rapidly evaluate these large libraries against specific biological targets, enabling the identification of promising lead compounds.
This guide provides a comprehensive overview of the methodologies, protocols, and critical considerations for successfully conducting HTS campaigns with indole derivative libraries. It is designed for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of novel indole-based therapeutics.
Part 1: Key Considerations for Screening Indole Libraries
Screening indole derivatives presents unique challenges that must be addressed during assay development to ensure data quality and minimize false positives or negatives.
-
Compound Solubility: Indole scaffolds can be hydrophobic, leading to poor aqueous solubility. This can cause compound precipitation in aqueous assay buffers, leading to inaccurate results. It is crucial to determine the solubility limit and use appropriate concentrations of co-solvents like dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept consistent across all wells and typically should not exceed 1% to avoid effects on biological systems.
-
Autofluorescence: A significant number of indole derivatives exhibit intrinsic fluorescence. This property can directly interfere with fluorescence-based assays (e.g., FRET, FP, fluorescence intensity), leading to false-positive hits. It is imperative to perform a pre-screen of the library in the absence of biological reagents to identify and flag autofluorescent compounds. If a significant portion of the library is fluorescent, alternative detection methods, such as luminescence, absorbance, or label-free technologies, should be considered.
-
Compound Aggregation: At higher concentrations, some compounds can form non-specific aggregates that inhibit enzymes or disrupt protein-protein interactions, a common mechanism for false positives. Including non-ionic detergents like Triton X-100 or Tween-20 (typically at 0.01-0.05%) in the assay buffer can help mitigate aggregation.
-
Reactivity and Stability: The indole ring can be susceptible to oxidation or other chemical transformations under certain assay conditions (e.g., presence of reactive oxygen species, extreme pH). The stability of the compounds in the assay buffer should be evaluated, especially during extended incubation periods.
Part 2: High-Throughput Screening Methodologies & Protocols
The choice of HTS assay depends on the biological question being addressed. Assays can be broadly categorized as biochemical or cell-based.
Biochemical Assays: Targeting Kinase Activity
Biochemical assays isolate and measure the function of a specific molecule, such as an enzyme. Kinases are a major class of drug targets, and many indole derivatives have been developed as kinase inhibitors.
Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after a kinase reaction. The less ATP present, the more active the kinase. Inhibitors will result in a higher ATP concentration and thus a stronger luminescence signal.
Workflow Diagram: Biochemical Kinase Inhibition HTS
Caption: Workflow for a luminescence-based kinase inhibition HTS assay.
Protocol: 384-Well Luminescence-Based Kinase Assay
Materials:
-
384-well, solid white, low-volume assay plates
-
Kinase of interest
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
Indole derivative library (e.g., 10 mM in 100% DMSO)
-
Positive control inhibitor (known inhibitor for the target kinase)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Acoustic dispenser and automated liquid handlers
-
Luminometer plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 20 nL of each indole derivative from the library source plate into the wells of the 384-well assay plate. This results in a final compound concentration of 10 µM for a 20 µL final assay volume.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers.
-
-
Control Wells:
-
Negative Control (0% inhibition): Dispense 20 nL of 100% DMSO.
-
Positive Control (100% inhibition): Dispense 20 nL of a known inhibitor at a concentration sufficient for maximal inhibition (e.g., 100x IC₅₀).
-
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase assay buffer. Dispense 5 µL of this mix into each well using a liquid handler.
-
Pre-incubation: Gently centrifuge the plates (e.g., 1000 rpm for 1 min) and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the compounds to interact with the kinase before the reaction is initiated.
-
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the kinase to ensure sensitivity to competitive inhibitors. Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Signal Detection: Add 10 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence signal.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity on a plate reader.
Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)
-
Assess assay quality using the Z'-factor: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
An assay is considered robust if Z' ≥ 0.5.
-
| Parameter | Concentration/Value | Purpose |
| Final Compound Conc. | 10 µM | Primary screen concentration |
| Final DMSO Conc. | 0.1% | Minimize solvent effects |
| Kinase Conc. | Assay dependent | Optimized for signal window |
| Substrate Conc. | Assay dependent | Optimized for enzyme kinetics |
| ATP Conc. | Kₘ value | Ensures sensitivity to inhibitors |
| Incubation Time | 60 min | Allows for sufficient product formation |
| Z'-factor Target | ≥ 0.5 | Ensures assay robustness |
Cell-Based Assays: Measuring Cytotoxicity
Cell-based assays measure the effect of a compound on cellular processes within a living cell. They provide more physiologically relevant data than biochemical assays.
Principle: This protocol uses a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates that a compound is cytotoxic or cytostatic.
Signaling Pathway: Apoptosis Induction by a Hypothetical Indole
Caption: Inhibition of a pro-survival pathway leading to apoptosis.
Protocol: 384-Well Cell Viability Assay (Resazurin)
Materials:
-
384-well, black-walled, clear-bottom tissue culture treated plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Indole derivative library (10 mM in 100% DMSO)
-
Positive control (e.g., Staurosporine, a potent cytotoxic agent)
-
Automated liquid handlers and cell incubator
-
Fluorescence plate reader (Ex: ~560 nm, Em: ~590 nm)
Procedure:
-
Cell Seeding: Using a liquid handler with a cell-dispensing cassette, seed 40 µL of cell suspension into each well of the 384-well plate at a pre-determined optimal density (e.g., 1000 cells/well).
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere to the plate bottom and resume normal growth before compound addition.
-
-
Compound Addition: Add 40 nL of compounds and controls to the respective wells using an acoustic dispenser. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Compound Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Rationale: A longer incubation period is typically required to observe effects on cell proliferation and viability.
-
-
Reagent Addition: Add 5 µL of the resazurin solution to each well.
-
Signal Development: Incubate the plates for 2-4 hours at 37°C, 5% CO₂. Monitor the color change in the negative control wells. The incubation is complete when they have turned a distinct pink color but before the positive control wells begin to show a signal.
-
Data Acquisition: Read the fluorescence intensity on a plate reader.
Data Analysis and Hit Identification:
-
Calculate the percent viability for each compound: % Viability = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)
-
Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).
Part 3: Hit Confirmation and Validation
A primary HTS campaign will identify "hits." However, these require further validation to eliminate artifacts and confirm their biological activity.
Workflow: From Primary Hit to Validated Lead
-
Hit Confirmation: Re-test the initial hits in the primary assay, often using freshly prepared compound samples, to confirm activity.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay. For example, if a hit from a kinase ATP-reduction assay is identified, test it in an antibody-based assay that directly measures substrate phosphorylation.
-
Counter-Screening/Selectivity: Screen hits against related targets to determine their selectivity profile. For cytotoxicity hits, test against a non-cancerous cell line to assess for general toxicity versus cancer-specific effects.
-
Medicinal Chemistry Follow-up: Synthesize analogs of the validated hits to explore the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
References
-
Assay Guidance Manual - Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Heterocycles: From Synthesis to Biological Activities. Current Medicinal Chemistry, 12(7), 887-900. [Link]
-
de Sá, A. L., de Oliveira, D. N., & de Oliveira, G. A. (2021). Indole: A privileged scaffold for the development of multi-target agents against cancer. European Journal of Medicinal Chemistry, 223, 113649. [Link]
-
Shafiei, M., Peytam, F., Ashrafi, F., & Zarghi, A. (2021). Indole in the field of medicinal chemistry: a review. Chemistry Central Journal, 15(1), 1-25. [Link]
-
Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for their specific applications. The indole scaffold is a privileged structure in medicinal chemistry and natural products, and mastering its synthesis is a critical skill.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and help you achieve higher yields, better purity, and greater success in your synthetic endeavors.
Understanding the Foundation: The Reaction Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is paramount. The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][4] The process, while robust, is a multi-step sequence sensitive to various factors.[1][4]
The key steps are:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[1][3][5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[3][5]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, often rate-limiting, electrocyclic rearrangement that forms a new carbon-carbon bond.[1][3][6]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form the five-membered ring.[6]
-
Ammonia Elimination: The final step is the elimination of ammonia to yield the aromatic indole.[3][5]
Caption: Core workflow of the Fischer indole synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Fischer indole synthesis.
Q1: My reaction yield is low or nonexistent. What are the primary causes and how can I improve it?
Low yields are the most frequent complaint and can arise from several sources. The reaction is notoriously sensitive to the specific substrates and conditions used.[1][7]
Causality & Explanation:
-
Substituent Effects: The electronic nature of substituents on both starting materials is critical. While electron-donating groups on the phenylhydrazine can accelerate the reaction, strong electron-donating groups on the carbonyl component can be detrimental. They can over-stabilize an intermediate, promoting a competing side reaction where the N-N bond cleaves, preventing the desired cyclization.[7][8][9] This is a well-documented failure mode, especially in the synthesis of 3-aminoindoles.[8][9]
-
Catalyst Choice & Concentration: The acid catalyst is not a one-size-fits-all component. Its role is to facilitate both the tautomerization and the key[1][1]-sigmatropic rearrangement.[10] An acid that is too weak may not drive the reaction forward, while an overly strong acid can cause decomposition of the starting materials or the indole product.[10][11]
-
Reaction Temperature & Time: The rearrangement step often requires significant thermal energy.[12] However, excessive heat or prolonged reaction times can lead to charring, polymerization, and byproduct formation, ultimately lowering the yield.[12]
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly purified arylhydrazine and carbonyl compounds. Hydrazines, in particular, can degrade upon storage.[7][11]
-
Systematic Catalyst Screening: Don't assume one catalyst fits all. Screen a panel of both Brønsted (e.g., p-TsOH, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2][3][12] PPA is often a robust choice for difficult cyclizations.[12]
-
Optimize Temperature: Monitor your reaction by TLC. Gradually increase the temperature if the reaction is sluggish, but watch carefully for the appearance of decomposition products.[12] Consider using microwave irradiation, which can dramatically reduce reaction times and often improves yields.[12][13][14]
-
Consider a One-Pot Procedure: To minimize handling losses, form the hydrazone in situ without isolation, followed immediately by the acid-catalyzed cyclization.[5][12]
Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the selectivity?
This is a classic challenge. The formation of two different enamine intermediates leads to two possible indole products.
Causality & Explanation:
The regiochemical outcome is determined by which α-proton is removed during the enamine formation, which is influenced by both steric and electronic factors, as well as the reaction conditions. The acidity of the medium is a key controlling factor.[9][15]
-
Kinetic vs. Thermodynamic Control: Weaker acids and lower temperatures may favor the formation of the kinetic product (from the more substituted, thermodynamically more stable enamine). In contrast, stronger acids and higher temperatures can favor the thermodynamic product (often from the less sterically hindered enamine).[9]
Troubleshooting Steps:
-
Acid Catalyst Tuning: The choice of acid can profoundly impact the isomer ratio.[6][9] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the 3-unsubstituted indole from methyl ketones.[16]
-
Steric Directing Groups: The presence of bulky substituents on either the ketone or the phenylhydrazine can sterically block one side of the molecule, directing the cyclization to the less hindered position.[9]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different enamines. Experiment with different solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO, acetic acid).[5]
Q3: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I avoid them?
Byproduct formation is common and points to non-optimal reaction conditions.
Causality & Explanation:
-
N-N Bond Cleavage: As discussed, this is a major competing pathway, especially with electron-rich substrates, leading to aniline derivatives and other fragments.[7][8]
-
Aldol Condensation: The acidic conditions and presence of enolizable ketones/aldehydes can promote self-condensation.[1]
-
Friedel-Crafts Type Reactions: The strong acids used can catalyze unwanted reactions if other aromatic rings are present in the substrates.[1]
Troubleshooting Flowchart:
Caption: A logical guide to troubleshooting common issues.
Q4: Can I synthesize the parent, unsubstituted indole using this method?
Directly using acetaldehyde is problematic and often fails in solution-phase synthesis.[1][7] A common and more reliable workaround is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated by heating to yield the parent indole.[5][7]
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent is highly substrate-dependent, but some general trends can be observed. The following table summarizes common conditions and their typical applications.
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | High temperatures (reflux) | Standard, widely used catalysts.[3] |
| Polyphosphoric Acid (PPA) | 100-180 °C, often neat | Excellent for less reactive substrates. | |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Varies, can be milder | Can improve yields for sensitive substrates and may alter regioselectivity.[2][3] |
| Ionic Liquids | e.g., Choline chloride·2ZnCl₂ | 80-120 °C | Greener alternative, can act as both solvent and catalyst, often with high yields.[17][18] |
Key Experimental Protocols
Protocol 1: General Procedure for 2-Phenylindole Synthesis
This protocol is adapted from established procedures for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[12]
Step 1: Hydrazone Formation (Optional - can be performed in one pot)
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise while stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Collect the solid by filtration and wash with cold ethanol.
Step 2: Indolization
-
Place the dried phenylhydrazone in a flask.
-
Add a catalyst, such as polyphosphoric acid (PPA) or anhydrous ZnCl₂ (2-3 eq).
-
Heat the mixture to 150-170°C (for PPA) or reflux in a suitable solvent like toluene (for ZnCl₂)
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
Microwave irradiation offers a significant acceleration of the Fischer indole synthesis.[13]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Microwave reactor vial
Procedure:
-
To a microwave vial, add phenylhydrazine (1.0 eq), cyclohexanone (1.05 eq), and a catalytic amount of p-TSA.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture (e.g., at 600 W) for 3-5 minutes, or as optimized for your instrument.[14]
-
After cooling, work up the reaction as described in Protocol 1. This method has been reported to yield the product in over 90% yield.[14]
References
-
Noey, E. L., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
-
Xu, D.-Q., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry. Retrieved from [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Retrieved from [Link]
-
Noey, E. L., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Retrieved from [Link]
-
Yu, J., et al. (2017). A continuous-flow fischer indole synthesis of 3-methylindole in an ionic liquid. Journal of Flow Chemistry. Retrieved from [Link]
-
Xu, D.-Q., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Xu, D.-Q., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. RSC Publishing. Retrieved from [Link]
-
Request PDF. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Retrieved from [Link]
-
DeepDyve. (2011). One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Request PDF. (n.d.). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. Retrieved from [Link]
-
Research with New Jersey. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. deepdyve.com [deepdyve.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchwithnj.com [researchwithnj.com]
- 17. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 18. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Indole Derivatives
Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. Polar indoles, which may contain hydroxyl, carboxyl, or amino functionalities, present unique purification hurdles due to their complex interactions with common stationary phases.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a survey of alternative purification strategies to enhance your success in the lab.
Frequently Asked Questions (FAQs)
| Question | Brief Answer |
| My polar indole is streaking badly on a silica TLC plate. What should I do? | Streaking is often caused by strong interactions with silica. Try adding a modifier to your eluent: 1-2% triethylamine (TEA) for basic indoles or 1-2% acetic acid (AcOH) for acidic indoles. |
| My compound won't move off the baseline in normal-phase chromatography, even with highly polar solvents. What are my options? | You can try a more aggressive polar solvent system, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[1] Alternatively, switching to reversed-phase chromatography is often the best solution. |
| I'm losing my compound on the silica column. Why is this happening and how can I prevent it? | Your indole derivative may be degrading on the acidic silica surface.[1] You can test for stability using a 2D TLC. To prevent degradation, consider deactivating the silica with a base like triethylamine or using a less acidic stationary phase like alumina.[1][2] |
| How can I improve the retention of my highly polar indole on a C18 reversed-phase column? | If your compound elutes too quickly, you can increase the polarity of the mobile phase (increase the water/buffer component). If that's not enough, consider using a reversed-phase column with an embedded polar group or employing ion-pairing chromatography.[3][4] |
Troubleshooting Guides: In-Depth Solutions
Issue 1: Severe Peak Tailing and Streaking in Normal-Phase Chromatography
Q: I'm attempting to purify a hydroxylated indole derivative on a silica gel column. The compound streaks severely on the TLC plate and the column chromatography yields broad, overlapping fractions. What is the underlying cause and how can I obtain sharp peaks?
A: This is a classic problem when purifying polar, nitrogen-containing heterocycles on standard silica gel.
-
Causality—The Role of Silanol Groups: Silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are acidic. These acidic sites can engage in strong, often irreversible, interactions with the basic nitrogen of the indole ring or other polar functional groups on your molecule. This strong binding leads to a slow, uneven release of the compound as it moves through the stationary phase, resulting in tailing or streaking.
-
Solution 1: Mobile Phase Modifiers: The most direct way to solve this is to "tame" the active sites on the silica.
-
For Basic or Neutral Indoles: Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common choice. A concentration of 1-2% (v/v) is usually sufficient to mask the acidic silanol sites, leading to improved peak shape.[3]
-
For Acidic Indoles (e.g., Indole-3-acetic acid): If your indole has an acidic functional group, the silanol groups can act as hydrogen bond donors, also causing tailing. In this case, adding a small amount of a volatile acid like acetic acid or formic acid (1-2% v/v) to the mobile phase can help by saturating these interaction sites and ensuring your compound is in a single protonation state.
-
-
Solution 2: Alternative Normal-Phase Stationary Phases: If modifiers are not effective or are incompatible with your molecule, consider a different stationary phase.
-
Alumina: Available in neutral, basic, or acidic forms, alumina can be a good alternative to silica. For basic indoles, basic or neutral alumina is often a better choice.[2]
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups chemically bonded to the silica surface.[5] It is particularly effective for purifying basic compounds as it shields them from the underlying acidic silica and provides a less interactive surface, reducing tailing.[5]
-
Issue 2: Compound Degradation on Silica Gel
Q: I ran a column and my yield was extremely low. I suspect my indole derivative is decomposing on the silica. How can I confirm this and what purification method should I use instead?
A: Indole derivatives, especially those with electron-donating groups or sensitive functionalities, can be susceptible to degradation on the acidic surface of silica gel.[1][6]
-
Diagnosis—The 2D TLC Test: You can quickly check for on-plate degradation.
-
Spot your crude material on a TLC plate and elute as normal.
-
After drying, turn the plate 90 degrees and elute again in the same solvent system.
-
If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see new spots appearing in a horizontal line from the main diagonal spot.
-
-
Solution 1: Deactivating the Silica Gel: You can neutralize the acidic sites on the silica before running your column.
-
Solution 2: Reversed-Phase Flash Chromatography: This is often the most robust solution for polar, sensitive compounds. The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).[7][8] This environment is generally much milder and less likely to cause degradation.
Issue 3: Poor Retention in Reversed-Phase Chromatography
Q: I switched to a C18 column, but my polar indole derivative comes out in the solvent front with no retention. How can I get it to stick to the column?
A: This is a common issue for highly polar molecules in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[3][9]
-
Causality—Like Dissolves Like: In reversed-phase chromatography, retention is driven by hydrophobic interactions.[7] Highly polar compounds are very soluble in the aqueous mobile phase and have little incentive to interact with the greasy C18 chains of the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity: The simplest approach is to make the mobile phase as polar as possible. Start with a high percentage of water or aqueous buffer (e.g., 95-100%) and a small amount of organic modifier (acetonitrile or methanol). Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[3]
-
Solution 2: Use a More Polar Stationary Phase: If a standard C18 column doesn't provide enough retention, consider a reversed-phase column with an embedded polar group (EPG). These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain, which can provide an alternative retention mechanism for polar analytes.
-
Solution 3: Ion-Pairing Chromatography: For charged polar indoles, you can add an ion-pairing reagent to the mobile phase.[4] This reagent has a non-polar tail that adsorbs to the C18 stationary phase and a charged head that extends into the mobile phase. This effectively turns the column into an ion-exchanger, allowing for the retention of charged analytes.[4]
Advanced Purification Strategies
When standard chromatography methods fail, more advanced techniques may be necessary.
Ion-Exchange Chromatography (IEX)
For indole derivatives that carry a net positive or negative charge (e.g., those with carboxylic acid or amino groups), IEX can be a powerful purification tool.
-
Principle: Separation is based on the reversible interaction between a charged analyte and a charged stationary phase.[10]
-
Application: An indole with a basic nitrogen can be protonated at low pH and will bind to a cation-exchange column. An indole with an acidic group will be deprotonated at high pH and bind to an anion-exchange column. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase.[10] For zwitterionic indoles, specialized zwitterionic ion-exchangers can be used, which can simultaneously separate both acidic and basic molecules.[11][12]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO2 as the main component of the mobile phase, often with a small amount of an organic co-solvent like methanol.[13][14]
-
Advantages:
-
Speed: The low viscosity of supercritical CO2 allows for very fast separations.[15][16]
-
Efficiency: SFC often provides higher resolution than HPLC.[13]
-
"Green" Technique: It significantly reduces the use of organic solvents.[13][17]
-
Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies sample work-up.[13][17]
-
-
Application for Polar Indoles: While once thought to be unsuitable for polar compounds, modern SFC with the use of polar co-solvents and additives is highly effective for purifying a wide range of polar molecules, including polar neutral and ionic compounds.[15] It is particularly advantageous for separating isomers and structurally similar compounds.[13]
Experimental Protocols
Protocol 1: Flash Chromatography of a Basic Indole with a Triethylamine Modifier
-
TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target indole an Rf of ~0.2-0.3.[18] Add 1% (v/v) triethylamine to the TLC solvent jar and re-run the TLC to confirm that the peak shape improves.
-
Column Packing: Dry pack the column with silica gel.
-
Column Equilibration: Flush the packed column with your chosen eluent (e.g., 90:10 Hexane/EtOAc + 1% TEA) for at least 3-5 column volumes.
-
Sample Loading: Dissolve your crude sample in a minimal amount of dichloromethane or your eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC.
Workflow Diagram: Selecting a Purification Method
This diagram provides a decision-making framework for choosing the appropriate purification strategy.
Caption: A decision tree for selecting the optimal purification method.
References
-
Unknown. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved January 19, 2026, from [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved January 19, 2026, from [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved January 19, 2026, from [Link]
-
Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]
-
Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 19, 2026, from [Link]
- Dolan, J. W. (1996). Liquid Chromatography Problem Solving and Troubleshooting.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 19, 2026, from [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). MDPI. [Link]
-
Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]
-
J-GLOBAL. (n.d.). Analysis of indole derivatives by reversed-phase high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. ResearchGate. [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound? Retrieved January 19, 2026, from [Link]
-
Qu, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Jiang, Z. (2007). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]
-
Hutchinson, D., et al. (2001). Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling. Journal of Chromatography A, 920(1-2), 15-23. [Link]
-
Verma, A., Kant, R., & Ghosh, N. (2025). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. The Journal of Organic Chemistry, 90(14), 5036–5046. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts? Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Retrieved January 19, 2026, from [Link]
-
StackExchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? Retrieved January 19, 2026, from [Link]
- Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Journal of Biological Chemistry, 252(8), 2640-2647.
- Chimhundi, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 67-72.
-
ResearchGate. (2025). Amine-functionalized silica nanoparticle: Preparation, characterization and anionic dye removal ability. Retrieved January 19, 2026, from [Link]
-
Widiastuti, N., et al. (2024). Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications. Heliyon, 10(4), e25881. [Link]
-
Wamba, A. G. N., et al. (2020). Grafting of Amine functional group on silicate based material as adsorbent for water purification: A short review. ResearchGate. [Link]
- Napierska, D., et al. (2012). Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs. Small, 8(11), 1665-1675.
-
Perisic-Janjic, N. Lj., et al. (2025). Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]
-
Kim, S. J. (2023). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI. [Link]
-
ResearchGate. (2020). Amine‐functionalized ordered mesoporous silicas as model materials for liquid phase acid capture. Retrieved January 19, 2026, from [Link]
- Das, B., et al. (2010). Silica Gel, an Effective Catalyst for the Reaction of Electron-Deficient Nitro-Olefins with Nitrogen Heterocycles.
-
MDPI. (n.d.). Silica Aerogels/Xerogels Modified with Nitrogen-Containing Groups for Heavy Metal Adsorption. Retrieved January 19, 2026, from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Silica Gel Packing Agent (NH2, C18 Modified) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acrylonitrile Solution Stability
Welcome to the Technical Support Center for acrylonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of acrylonitrile in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction to Acrylonitrile Stability
Acrylonitrile is a highly versatile and reactive molecule due to the presence of both a carbon-carbon double bond and a nitrile group.[1] This reactivity, while beneficial for synthesis, also makes it susceptible to degradation and unwanted polymerization in solution.[1][2] Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results. This guide will address common stability issues, their underlying causes, and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Unwanted Polymerization
Question 1: I prepared a stock solution of acrylonitrile, and it turned viscous and cloudy overnight. What happened?
Answer: You have likely encountered spontaneous polymerization of your acrylonitrile solution. Acrylonitrile can polymerize via a free-radical mechanism, especially when uninhibited or stored improperly.[1][2] This process is often exothermic and can lead to a rapid increase in pressure, posing a significant safety hazard.[2]
Underlying Causes:
-
Absence of Inhibitor: Commercial acrylonitrile is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) and a small amount of water.[1][3] If you are using highly purified, uninhibited acrylonitrile, the risk of spontaneous polymerization is very high.[1][4]
-
Depletion of Inhibitor: The effectiveness of MEHQ as an inhibitor is dependent on the presence of dissolved oxygen.[1] Purging your solution with an inert gas like nitrogen or argon for extended periods can remove the dissolved oxygen, rendering the inhibitor ineffective.
-
Exposure to Heat and Light: Elevated temperatures and exposure to visible or UV light can initiate the polymerization process.[2][4][5]
-
Contamination: Contamination with incompatible materials such as strong bases, strong acids, strong oxidizers, copper, copper alloys, ammonia, and amines can trigger violent polymerization.[1][2]
Troubleshooting Protocol:
-
Immediate Action: If you observe a rapid temperature increase or pressure buildup, evacuate the area immediately and follow your institution's emergency procedures.
-
Verification of Starting Material: Confirm that your acrylonitrile contains an appropriate inhibitor. For uninhibited acrylonitrile, it should be used immediately after purification.
-
Review of Solution Preparation:
-
Did you sparge the solution with inert gas for an extended period? If so, this may have depleted the necessary oxygen for the inhibitor.
-
Was the solution exposed to heat or direct sunlight?
-
-
Check for Contamination: Ensure all glassware is scrupulously clean and that no incompatible substances were inadvertently introduced.
Preventative Measures:
-
Always use inhibited acrylonitrile for storage. If your application requires uninhibited acrylonitrile, prepare it fresh and use it immediately.
-
Store acrylonitrile solutions in a cool, dark, and well-ventilated area. [2]
-
Avoid purging with inert gas for prolonged periods if you are storing the solution.
-
Ensure compatibility of all materials that will come into contact with the acrylonitrile solution.[1]
Question 2: My acrylonitrile solution appears to be polymerizing even with an inhibitor present. What could be the cause?
Answer: Even in the presence of an inhibitor, polymerization can occur if the storage conditions are not optimal or if the inhibitor's effectiveness is compromised.
Underlying Causes:
-
Incorrect pH: The pH of the solution plays a critical role in the stability of acrylonitrile. A pH above 7.5 can lead to instability and increase the risk of polymerization.[6][7]
-
Inhibitor Degradation: Over time, the inhibitor can be consumed, especially if the solution is stored for extended periods or under suboptimal conditions.
-
Vapor Phase Polymerization: The vapors of acrylonitrile are not inhibited and can polymerize, potentially clogging vents of storage containers.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted polymerization.
Experimental Protocol: pH Adjustment of Acrylonitrile Solution
-
Prepare a 5% aqueous solution of your acrylonitrile sample.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the 5% aqueous solution.
-
If the pH is above 7.5, add a 1:2 mixture of acetic acid to acrylonitrile dropwise with stirring to the bulk solution until the pH of a freshly prepared 5% aqueous sample is below 7.5.[1]
-
Store the acidified solution under appropriate conditions and monitor for any signs of instability.
Section 2: Chemical Degradation
Question 3: I am performing a reaction in an aqueous buffer and suspect my acrylonitrile is degrading. What are the likely degradation pathways?
Answer: In aqueous solutions, acrylonitrile is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the medium.
Degradation Pathways in Aqueous Solution:
-
Alkaline Hydrolysis: Under basic conditions, acrylonitrile can be hydrolyzed to acrylamide, which can be further hydrolyzed to acrylic acid.[8][9] Another potential pathway involves the addition of a hydroxyl group to form 3-hydroxy-propionitrile, which can then be converted to 3-hydroxy-propionic acid and subsequently dehydrated to acrylic acid.[8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids like sulfuric acid, acrylonitrile can be hydrolyzed to form acrylamide sulfate.[10]
Caption: Major hydrolysis pathways of acrylonitrile.
Impact of pH on Stability:
| pH Range | Stability | Predominant Degradation Products |
|---|---|---|
| < 6 | Generally stable | Minimal degradation |
| 6 - 8 | Optimal for some biodegradation processes | Acrylamide, Acrylic Acid |
| > 8 | Increased rate of hydrolysis | Acrylamide, Acrylic Acid |
This table is a qualitative summary based on general chemical principles and findings from sources.[11][12]
Troubleshooting and Recommendations:
-
Analyze for Degradation Products: Use analytical techniques such as HPLC or GC to quantify the amount of acrylonitrile remaining and to identify potential degradation products like acrylamide and acrylic acid.
-
pH Control: If possible, perform your reaction at a neutral or slightly acidic pH to minimize hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures accelerate hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the extent of degradation.
-
Consider Non-Aqueous Solvents: If the experimental design allows, using a non-polar or low-polarity organic solvent can prevent hydrolysis.[13]
Question 4: My experiment is sensitive to light. Can light exposure cause degradation of acrylonitrile?
Answer: Yes, acrylonitrile is sensitive to light.[5][14] Exposure to visible and, more significantly, UV light can lead to photo-oxidative degradation.[15][16]
Mechanism of Photodegradation: UV irradiation can provide the energy to break chemical bonds within the acrylonitrile molecule or in associated polymers, generating free radicals.[17] These radicals can then react with oxygen, leading to the formation of carbonyl and hydroxyl products and potential cross-linking of polymer chains.[15] This process can also lead to discoloration (yellowing) of the material.[15]
Preventative Measures:
-
Use Amber Glassware: Store acrylonitrile solutions in amber glass bottles or wrap containers with aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When handling acrylonitrile solutions, minimize exposure to direct, bright light.
-
Consider UV Stabilizers: For applications involving prolonged light exposure, the use of UV absorbers or hindered amine light stabilizers (HALS) may be necessary, although this is more common for solid-state applications like plastics.[18]
Summary of Best Practices for Acrylonitrile Solution Stability
| Parameter | Recommendation | Rationale |
| Inhibitor | Use commercially available acrylonitrile containing an inhibitor (e.g., MEHQ) for storage.[1] | Prevents spontaneous and potentially explosive polymerization.[2] |
| Oxygen | Do not deoxygenate solutions intended for storage. | Dissolved oxygen is required for the MEHQ inhibitor to be effective.[1] |
| pH | Maintain pH below 7.5 for storage.[6][7] | High pH can catalyze both polymerization and hydrolysis.[6][8] |
| Temperature | Store in a cool place (e.g., 2-8°C). | Minimizes the rate of polymerization and degradation reactions. |
| Light | Protect from light by using amber containers or foil.[5][14] | Prevents photo-initiated polymerization and degradation. |
| Incompatibilities | Avoid contact with strong acids, bases, oxidizers, copper, and amines.[1][2] | These substances can initiate violent polymerization. |
| Storage Duration | Prepare solutions fresh and use them in a timely manner. | The inhibitor can be consumed over time, reducing its effectiveness. |
References
-
INEOS Group. Acrylonitrile. [Link]
-
Mettler Toledo. (2021, January). Safe Storage of Acrylonitrile - Application Note on Hazardous Chemicals. FLW Southeast. [Link]
-
Wikipedia. Acrylonitrile. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. [Link]
-
ChemForEveryone. (2023, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? [Video]. YouTube. [Link]
-
IGTPAN. THE Chemistry - OF Acrylonitrile. [Link]
-
Chen, D., et al. (2017). An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. Environmental Technology, 38(23), 3036-3043. [Link]
-
ResearchGate. Influence of pH on acrylonitrile biodegradation rate. [Link]
- Schulz, G. V., & Meyerhoff, G. (1953). Die Polymerisation des Acrylnitrils in wäßriger Lösung. Die Makromolekulare Chemie, 10(1), 269-286.
-
PubChem. Acrylonitrile. National Institutes of Health. [Link]
-
INCHEM. Acrylonitrile (EHC 28, 1983). [Link]
-
Royal Society of Chemistry. (2016). pH dependent thermoresponsive behavior of acrylamide–acrylonitrile UCST-type copolymers in aqueous media. Polymer Chemistry, 7(10), 1913-1921. [Link]
-
Ramani, R., & Ranganathaiah, C. (2000). Degradation of acrylonitrile-butadiene-styrene and polycarbonate by UV irradiation. Polymer Degradation and Stability, 69(3), 347-354. [Link]
-
Cefic. Acrylonitrile - Guidelines for transport and handling. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Acrylonitrile (2-propenenitrile). [Link]
-
MDPI. (2022). The Influence of Ultraviolet Irradiation on the Structure and Properties of Acrylonitrile Butadiene Styrene/Lignin Composites. Polymers, 14(24), 5459. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. [Link]
-
Eawag-BBD. Acrylonitrile Degradation Pathway. [Link]
-
ResearchGate. Molecular Origin of Solvent Resistance of Polyacrylonitrile. [Link]
-
Tiganis, B., et al. The Mechanism Of Photo-Oxidative Degradation Of Acrylonitrile-Butadiene- Styrene (Abs) Resins Used In Pipes. [Link]
Sources
- 1. ineos.com [ineos.com]
- 2. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. igtpan.com [igtpan.com]
- 5. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Safe Storage of Acrylonitrile - Application Note on Hazardous Chemicals | FLW Southeast [flwse.com]
- 8. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pH dependent thermoresponsive behavior of acrylamide–acrylonitrile UCST-type copolymers in aqueous media - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00162A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. qatransport.com [qatransport.com]
- 15. mirror.wide-net.org [mirror.wide-net.org]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. specialchem.com [specialchem.com]
Technical Support Center: Synthesis of 3-Substituted Indoles
Welcome to the technical support center for the synthesis of 3-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Here, we address common issues, particularly the formation of byproducts, and provide in-depth troubleshooting advice based on mechanistic principles and field-proven insights.
General Troubleshooting
Q1: My indole synthesis reaction is resulting in a low yield and a complex mixture of products. What are the general contributing factors?
Low yields in indole synthesis can often be attributed to several factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups.[1] For instance, many classical indole syntheses are sensitive to temperature and acid strength.[1] To address low yields, a systematic optimization of reaction parameters such as temperature, reaction time, and catalyst concentration is recommended.[1] Additionally, ensuring the high purity of starting materials is crucial, as impurities can lead to unwanted side reactions.[1] The choice of the synthetic route itself is also a critical factor, as some methods are inherently more efficient for specific substitution patterns.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] However, it is not without its challenges, primarily concerning regioselectivity and side reactions.
Q2: I am observing a mixture of isomeric indole products in my Fischer synthesis. How can I control the regioselectivity?
The formation of regioisomeric indoles is a common issue when using unsymmetrical ketones. The regioselectivity is dependent on the acidity of the medium, substitution on the hydrazine, and steric effects.[4]
Causality: The reaction proceeds via an enamine intermediate. An unsymmetrical ketone can form two different enamines, each leading to a different regioisomeric indole. The ratio of these products is determined by the relative stability of the enamine intermediates and the subsequent[5][5]-sigmatropic rearrangement.
Troubleshooting & Optimization:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Stronger acids and higher concentrations may favor the formation of the more substituted indole.[6] For example, using Eaton's reagent (P₂O₅/MeSO₃H) can provide excellent regiocontrol.[6]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to potentially favor the thermodynamically more stable product.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the ketone can influence the regiochemical outcome.[1]
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-substituted Indole | Ratio of 3-substituted Indole |
| 90% Orthophosphoric Acid | 90 | 0% | 100% |
| 30% Sulfuric Acid | 30 | 0% | 100% |
| Phosphoric Oxide in Water | ~83 | Major Product | Minor Product |
| 70% Sulfuric Acid | 70 | Major Product | Minor Product |
Table adapted from reference[6].
Q3: My Fischer indole synthesis is plagued by tarry side products and low yields. What are the likely side reactions?
Common side reactions in the Fischer indole synthesis include aldol condensation and Friedel-Crafts-type reactions, which are promoted by the acidic conditions and elevated temperatures.[6]
Causality:
-
Aldol Condensation: The carbonyl starting material can undergo self-condensation.[6]
-
Friedel-Crafts Reactions: The starting materials or intermediates can react with the aromatic ring.[6]
-
N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]
Troubleshooting & Optimization:
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture to keep its concentration low and minimize self-condensation.[6]
-
Milder Catalyst: Use a milder acid catalyst if possible.
-
Protecting Groups: For sensitive functionalities, the use of protecting groups, such as Boc, tosyl, or SEM for the indole nitrogen, can be beneficial.[1]
Experimental Protocol: Minimizing Side Reactions
-
To a solution of the arylhydrazine in the chosen solvent, add the acid catalyst at room temperature.
-
Slowly add the carbonyl compound dropwise over 30-60 minutes while maintaining the desired reaction temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring it into an ice-water mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent and purify by column chromatography.
Caption: Byproduct formation pathways in Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[6] It is often associated with harsh conditions, leading to low yields and multiple byproducts.[6]
Q4: My Bischler-Möhlau synthesis results in a low yield and a complex mixture. How can I improve this?
The high temperatures and strong acids traditionally used can lead to the degradation of starting materials and products.[6]
Causality: Harsh reaction conditions promote various side reactions, including polymerization and rearrangements.[6] The regioselectivity can also be unpredictable.[7]
Troubleshooting & Optimization:
-
Milder Conditions: The use of milder reaction conditions can significantly improve the outcome. A modified Bischler reaction, condensing aniline and benzoin, can produce indole with water as the only byproduct, making it a greener alternative.[8]
-
Microwave Irradiation: The use of microwave irradiation has been shown to be an effective method for improving yields and reducing reaction times.
-
Catalyst Choice: Lithium bromide has been used as a milder catalyst.
Caption: Troubleshooting workflow for the Bischler-Möhlau synthesis.
Heck Coupling for 3-Substituted Indole Synthesis
The Heck reaction is a powerful tool for C-C bond formation and can be applied to the synthesis of indoles.[9]
Q5: I am getting a mixture of indole and indoline products in my Heck cyclization. Why is this happening?
The formation of a mixture of indole and indoline products can occur when a 1,2-disubstituted alkene is used in the Heck coupling.[10]
Causality: After the initial 5-exo-trig cyclization, a β-hydrogen elimination occurs.[10] With a 1,2-disubstituted alkene, the β-hydrogen elimination can happen in two different directions (inward and outward), leading to a mixture of the desired indole and the corresponding indoline.[10]
Troubleshooting & Optimization:
-
Substrate Design: The substitution pattern of the alkene is crucial. Terminal mono-substituted alkenes are more likely to undergo elimination in a single direction, leading to the exocyclic alkene intermediate that isomerizes to the desired indole.[10]
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can influence the selectivity of the β-hydrogen elimination.
Friedel-Crafts Alkylation of Indoles
Friedel-Crafts alkylation is a common method for introducing substituents at the C3 position of the indole ring.[11]
Q6: I am observing polyalkylation in my Friedel-Crafts reaction. How can I prevent this?
Polyalkylation is a common limitation of Friedel-Crafts alkylation, especially with activated aromatic rings like indole.[11]
Causality: The initial alkylation product is often more nucleophilic than the starting indole, making it susceptible to further alkylation.
Troubleshooting & Optimization:
-
Electron-Withdrawing Groups: The reaction performs best when either the indole or the alkylating agent is functionalized with electron-withdrawing groups to reduce the nucleophilicity of the product.[11]
-
Stoichiometry: Using a large excess of the indole relative to the alkylating agent can favor mono-alkylation.
-
Milder Lewis Acids: Employing milder Lewis acids may reduce the extent of polyalkylation.[12]
Q7: The product of my Friedel-Crafts alkylation is not the expected isomer. What could be the cause?
Carbocation rearrangements can occur when trying to add a carbon chain longer than two carbons.[12]
Causality: The intermediate carbocation can rearrange to a more stable carbocation via hydride or methyl shifts before attacking the indole ring.
Troubleshooting & Optimization:
-
Choice of Alkylating Agent: Use an alkylating agent that is less prone to rearrangement, such as one that forms a secondary or tertiary carbocation directly.
-
Friedel-Crafts Acylation: A common alternative is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acylium ion intermediate is not prone to rearrangement.
References
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. (2019). Retrieved January 19, 2026, from [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Bischler Indole Synthesis - ResearchGate. (2019). Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters, 23(3), 8905–8909. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025). Retrieved January 19, 2026, from [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (2017). Retrieved January 19, 2026, from [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015). Retrieved January 19, 2026, from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (n.d.). Retrieved January 19, 2026, from [Link]
-
Friedel-Crafts Alkylation - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bischler Indole Synthesis - ResearchGate. (2016). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions [mdpi.com]
- 10. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Welcome to the technical support center for (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility-related challenges with this compound. As a fluorinated indole derivative, this compound presents a unique set of physicochemical properties that can impact its handling and application in various experimental settings. This document will equip you with the foundational knowledge and practical protocols to effectively address these challenges.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The table below summarizes key predicted properties that influence its solubility behavior.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 200.19 g/mol | Moderate molecular weight, less of a direct impact on solubility compared to other factors. |
| logP | 2.85 | A positive logP value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one, suggesting poor aqueous solubility. |
| pKa (acidic) | 16.5 (indole N-H) | The indole nitrogen is very weakly acidic. Deprotonation to form an anion, which would increase aqueous solubility, requires a very strong base and is not practical under physiological conditions. |
| pKa (basic) | -5.4 (nitrile) | The nitrile group is extremely weakly basic. Protonation to form a cation, which would enhance aqueous solubility, is not feasible in typical aqueous systems. |
Note: Predicted values were obtained using online computational tools and should be considered as estimates. Experimental verification is recommended.
The high logP value is the primary indicator of the poor aqueous solubility of this compound. The lack of strongly ionizable groups within a physiologically relevant pH range means that pH adjustment will have a minimal effect on its solubility in aqueous solutions. Therefore, strategies focusing on altering the solvent environment or forming non-covalent complexes are likely to be the most effective.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers may encounter when working with this compound.
Q1: I am unable to dissolve this compound in water or PBS. What is the recommended starting solvent?
A1: Given its predicted high lipophilicity (logP > 2), direct dissolution in aqueous buffers is not recommended. For initial stock solutions, it is best to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds. Other potential solvents include ethanol and N,N-dimethylformamide (DMF). Always start with a small amount of the compound to test solubility before committing a larger quantity.
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Here are several strategies to mitigate this issue:
-
Optimize the final DMSO concentration: Aim for the lowest final concentration of DMSO that keeps your compound in solution while minimizing any potential effects on your experiment. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is generally well-tolerated.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[1]
-
Employ co-solvents: The addition of a co-solvent to your final aqueous solution can increase the solubility of your compound.
-
Consider using surfactants: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be used to aid the initial dissolution in an organic solvent. However, be cautious when heating solutions containing this compound, as prolonged exposure to high temperatures could lead to degradation. A modified shake-flask method that involves a heating step to accelerate dissolution followed by equilibration at the target temperature can be an effective way to determine thermodynamic solubility.[3]
Q4: Will adjusting the pH of my buffer help to dissolve the compound?
A4: Based on the predicted pKa values, adjusting the pH within a typical physiological range (pH 3-10) is unlikely to significantly improve the aqueous solubility of this compound. The indole nitrogen is not basic enough to be protonated, and the nitrile group is not acidic. Therefore, focusing on other solubility enhancement techniques is recommended.
Troubleshooting Guides: Experimental Protocols
This section provides detailed, step-by-step protocols for determining and improving the solubility of this compound.
Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility using the Shake-Flask Method
This protocol is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[4]
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by either centrifuging the vials at a high speed or filtering the solution through a 0.22 µm syringe filter.
-
Carefully collect the clear supernatant or filtrate.
-
Quantify the concentration of this compound in the supernatant/filtrate using a validated analytical method.
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a systematic approach to improving the solubility of this compound by adding a water-miscible organic solvent (co-solvent).[5]
Objective: To determine the effect of different co-solvents on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400)
-
Glass vials with screw caps
-
Orbital shaker
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
For each co-solvent mixture, add an excess amount of this compound to a glass vial.
-
Follow steps 3-8 from Protocol 1 for each co-solvent mixture.
Data Analysis: Plot the measured solubility of this compound as a function of the co-solvent concentration. This will allow you to determine the optimal co-solvent and concentration for your needs.
Expected Solubility Enhancement with Co-solvents (Illustrative):
| Co-solvent | Concentration (% v/v) | Expected Fold Increase in Solubility |
| DMSO | 5 | 2 - 5 |
| 10 | 5 - 20 | |
| 20 | 20 - 100+ | |
| Ethanol | 10 | 2 - 10 |
| 20 | 10 - 50 | |
| 50 | 50 - 200+ | |
| PEG 400 | 10 | 5 - 25 |
| 20 | 25 - 150 | |
| 50 | 150 - 500+ |
Note: These are estimated values for a poorly soluble indole derivative and should be experimentally verified for this compound.
Decision Tree for Co-solvent Selection:
Caption: Decision guide for selecting a suitable co-solvent.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Objective: To prepare a complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vortex mixer
-
Lyophilizer (optional, for freeze-drying method)
Procedure (Kneading Method):
-
Place a known amount of HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add a stoichiometric amount (e.g., 1:1 molar ratio) of this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the cyclodextrin complex. Its solubility can be determined using Protocol 1.
Procedure (Freeze-Drying Method):
-
Dissolve HP-β-CD in deionized water.
-
Add this compound to the HP-β-CD solution (a 1:1 molar ratio is a good starting point). If the compound does not fully dissolve, a small amount of a co-solvent like ethanol can be added to facilitate initial dissolution, which is then removed during lyophilization.
-
Stir the mixture at room temperature for 24 hours.
-
Freeze the solution rapidly (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution until all the solvent is removed.
-
The resulting fluffy powder is the cyclodextrin complex.
References
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available at: [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]
-
Rowan's Free Online pKa Calculator. Rowan. Available at: [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Available at: [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Poor Aqueous Soluble Drugs; Challenges and Solution to Overcome with Self-Emulsification Systems. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
bio.tools · Bioinformatics Tools and Services Discovery Portal. bio.tools. Available at: [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
-
5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Calculators & Predictors. Chemaxon. Available at: [Link]
-
(PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. ResearchGate. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Calculations - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]
-
Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. SpringerLink. Available at: [Link]
-
LogP and logD calculations. Chemaxon Docs. Available at: [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. Available at: [Link]
-
Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. PubMed. Available at: [Link]
-
(PDF) Solubility prediction of indomethacin in PEG 400 + water mixtures at various temperatures. ResearchGate. Available at: [Link]
-
Solubility of drug in DMSO? ResearchGate. Available at: [Link]
Sources
Avoiding N-N bond cleavage in substituted arylhydrazines
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding N-N Bond Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with the stability and reactivity of substituted arylhydrazines. A recurring and often yield-limiting issue is the undesired cleavage of the nitrogen-nitrogen bond. This guide is designed to provide you with in-depth troubleshooting strategies, mechanistic insights, and practical protocols to help you navigate these complexities and ensure the success of your experiments.
We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your synthetic planning and execution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: "My Fischer Indole Synthesis is yielding aniline and other decomposition products instead of the target indole."
This is a classic symptom of N-N bond cleavage occurring through an unproductive pathway. While the Fischer Indole Synthesis inherently involves N-N bond cleavage, it must happen at a specific stage of the mechanism to yield the indole ring.[1][2][3]
Understanding the Causality:
The productive pathway of the Fischer Indole synthesis involves the acid-catalyzed formation of a hydrazone, which tautomerizes to an ene-hydrazine.[3][4] The key step is a[4][4]-sigmatropic rearrangement, which forms a new C-C bond while breaking the N-N bond, leading to a di-imine intermediate that ultimately cyclizes and eliminates ammonia to form the aromatic indole.[2][3][5]
Unproductive cleavage occurs when:
-
Harsh Acidic Conditions: Strong Brønsted or Lewis acids can protonate the hydrazine in a manner that promotes direct fragmentation before the sigmatropic rearrangement can occur.[3][4]
-
High Temperatures: Excessive heat can provide enough energy for homolytic or other undesired cleavage pathways, especially with sensitive substrates.
-
Substrate Electronics: Arylhydrazines with strongly electron-withdrawing or certain substitution patterns may form less stable hydrazones, which are more prone to decomposition.
Visualizing the Reaction Pathway
Below is a diagram illustrating the desired cyclization pathway versus the undesired cleavage leading to aniline formation.
Sources
Technical Support Center: Column Chromatography Techniques for Separating Indole Isomers
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for professionals like you—researchers, scientists, and drug development experts who understand the fundamentals but face the nuanced challenges of separating indole isomers. Due to their structural similarity and subtle differences in polarity, indole isomers often co-elute, presenting a significant purification challenge.
This resource is structured not as a rigid manual, but as a direct line to field-tested expertise. We will explore the causality behind common chromatographic issues and provide robust, self-validating solutions. Our goal is to empower you to move beyond trial-and-error and toward rational, efficient method development.
Troubleshooting Guide: Common Issues in Indole Isomer Separations
This section addresses the most frequent and frustrating problems encountered during the column chromatography of indole isomers. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.
Question 1: Why am I getting poor or no separation between my indole isomers?
Answer: This is the most common issue and typically stems from a suboptimal choice of stationary or mobile phase, leading to insufficient differential migration of the isomers.
Root Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of your eluent is likely too high, causing all isomers to travel with the solvent front, or too low, resulting in all isomers being strongly retained.
-
The Causality: Separation occurs because isomers partition differently between the mobile and stationary phases.[1] If the mobile phase is too "strong" (too polar in reversed-phase, too non-polar in normal-phase), it will overwhelm the stationary phase's ability to retain the compounds, leading to co-elution.
-
Solution: Systematically adjust the mobile phase composition. In normal-phase chromatography (e.g., silica gel), decrease the polarity by reducing the percentage of the polar solvent (like ethyl acetate in a hexane/ethyl acetate system).[2] In reversed-phase (e.g., C18), increase the polarity by adding more of the aqueous component.[3] Aim for a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for your target compounds in preliminary Thin-Layer Chromatography (TLC) analysis.[2]
-
-
Inappropriate Stationary Phase: The chosen stationary phase may not offer the necessary selectivity for your specific isomers.
-
The Causality: Not all stationary phases are created equal. Silica gel separates based on polarity, but isomers with very similar polarities require a stationary phase that can exploit other differences, such as shape or pi-electron density.
-
Solution:
-
For Positional Isomers: If silica or C18 fails, consider stationary phases with different selectivities. Alumina can be effective for separating isomers of polar compounds.[4] For challenging separations, phases like those bonded with cyano (CN) or diol groups can offer alternative dipole-dipole interactions.
-
For Enantiomers (Chiral Isomers): Standard stationary phases will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including indoles.[7]
-
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase.
-
The Causality: When the amount of sample exceeds the column's capacity, the stationary phase binding sites become saturated.[8] Excess molecules cannot interact with the stationary phase and travel through the column at the same speed as the mobile phase, leading to broad, overlapping peaks.[9]
-
Solution: Reduce the mass of the sample loaded onto the column. As a rule of thumb for flash chromatography, the sample mass should be 1-5% of the stationary phase mass. If peak fronting is observed, overloading is a likely cause.[10]
-
Question 2: My indole peaks are tailing or broadening significantly. What's wrong?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the column packing and system hardware.
Root Causes & Solutions:
-
Secondary Interactions with Silanol Groups: The nitrogen atom in the indole ring is basic and can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.
-
The Causality: This strong, non-ideal interaction holds back a fraction of the analyte molecules, causing them to elute more slowly than the main band, resulting in an asymmetrical "tail".[8][11]
-
Solution:
-
Add a Mobile Phase Modifier: In normal-phase chromatography, add a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase. The triethylamine will preferentially bind to the active silanol sites, masking them from the indole analytes.
-
Adjust pH (Reversed-Phase): In reversed-phase HPLC, operating at a low pH (e.g., pH 2-3 using formic acid or TFA) can protonate the silanol groups, reducing their ability to interact with the basic indole nitrogen.[10][11]
-
-
-
Poorly Packed Column or Column Void: A non-uniform column bed creates different flow paths for the analyte.
-
The Causality: If the column packing is not homogenous or a void has formed at the column inlet, the sample band will be distorted as it enters and travels through the column, leading to broadening.[12]
-
Solution: Ensure the column is packed uniformly and has settled completely. If a void is visible at the top of the column bed, you can sometimes add a small amount of fresh stationary phase to fill it. If the problem persists, the column may need to be repacked or replaced.
-
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volumes in fittings, can cause the separated bands to spread out before reaching the detector.[8]
-
Solution: Minimize the length and internal diameter of tubing between the column and the detector. Ensure all fittings are properly connected to avoid dead volumes.
-
Question 3: I'm experiencing low recovery of my indole compounds after chromatography. Where are they going?
Answer: Low recovery often points to irreversible adsorption onto the column or on-column degradation of the analyte.
Root Causes & Solutions:
-
Irreversible Adsorption: Highly polar or reactive indoles can bind so strongly to active sites on the stationary phase that the mobile phase cannot elute them.
-
The Causality: This is an extreme case of the secondary interactions that cause peak tailing. The interaction energy is so high that the process is effectively irreversible under the chosen conditions.
-
Solution:
-
Deactivate the Stationary Phase: Before loading your sample, flush the column with a solution containing a deactivating agent (like triethylamine for silica gel).
-
Change Stationary Phase: Switch to a less acidic stationary phase, such as deactivated silica, alumina, or a polymer-based support.
-
-
-
On-Column Degradation: Some indole derivatives can be sensitive to the acidic nature of silica gel or trace metal impurities.
-
The Causality: The stationary phase can act as a catalyst for degradation, especially for acid-labile indoles.[13][14] This can manifest as the appearance of new, unexpected peaks in the chromatogram or a complete loss of the target compound.[15]
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, it's a sign of instability on silica.[13]
-
Use a Deactivated or Alternative Phase: Use a deactivated stationary phase or switch to a more inert material like alumina.[13]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly stronger mobile phase or applying pressure (flash chromatography) to speed up the elution.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for indole isomers?
A1: The choice depends on the polarity of your isomers.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate).[3] It is generally the first choice for separating less polar to moderately polar organic compounds that are soluble in organic solvents. Most indole isomers fall into this category, making NPC a common starting point.
-
Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] RPC is ideal for polar and ionizable compounds.[16][17] If your indole isomers are highly substituted with polar functional groups (e.g., -COOH, -OH) or are being analyzed as salts, RPC is often more effective.[18][19]
Q2: What are the best mobile phases for separating positional indole isomers on silica gel?
A2: The best mobile phase provides a balance of solvency and selectivity. Start with a binary mixture of a non-polar and a moderately polar solvent and adjust the ratio based on TLC results.
| Mobile Phase System | Polarity Index | Typical Use Case & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. Good for a wide range of indole polarities. Adjust ratio from 95:5 to 50:50. |
| Hexane / Dichloromethane | Low | For very non-polar indoles. Often used as a precursor to more polar systems. |
| Dichloromethane / Methanol | Medium to High | For highly polar indole isomers (e.g., those with hydroxyl or carboxyl groups). Use with caution as methanol can sometimes dissolve silica. Start with low % of MeOH (1-5%). |
| Hexane / Acetone | Low to Medium | Acetone is a stronger polar modifier than ethyl acetate and can provide different selectivity. |
This table provides general starting points. The optimal system must be determined empirically via TLC analysis.[2]
Q3: How can I effectively detect and quantify indole isomers after separation?
A3: Most indole isomers can be detected effectively using Ultraviolet (UV) absorbance because the indole ring is a strong chromophore.
-
UV Detection: Indoles typically have a strong absorbance maximum around 217-220 nm and another, often broader, peak around 270-290 nm.[20][21] Monitoring at the lower wavelength (e.g., 217 nm) generally provides higher sensitivity.[20] A photodiode array (PDA) detector is highly advantageous as it can capture the entire UV spectrum for each peak, helping to confirm identity and assess peak purity.[21][22]
-
Mass Spectrometry (MS): For unambiguous identification and quantification, especially at low levels, coupling the column to a mass spectrometer (LC-MS) is the gold standard.[19][23] It provides molecular weight and fragmentation information.
Q4: When is chiral chromatography necessary for indole isomers?
A4: Chiral chromatography is absolutely essential when you need to separate enantiomers. Enantiomers are non-superimposable mirror-image isomers that possess identical physical properties (polarity, boiling point, etc.) and will not be separated on standard (achiral) stationary phases.[6][7] This is critical in drug development, as one enantiomer of a chiral indole may have therapeutic effects while the other could be inactive or even toxic.[6][7] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[24]
Visualized Workflows and Protocols
General Workflow for Indole Isomer Separation
This diagram outlines the logical steps from method development to final analysis.
Caption: Standard workflow for column chromatography of indole isomers.
Troubleshooting Decision Tree: Poor Separation
Use this diagram to diagnose the cause of poor isomer separation and identify the correct solution path.
Caption: Decision tree for troubleshooting poor separation of isomers.
References
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Link
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications | Scilit. Link
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. | Semantic Scholar. Link
-
Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose - ResearchGate. Link
-
Ultraviolet detection procedure for liquid chromatographic determination of indole in shrimp. Link
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. Link
-
Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - MDPI. Link
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. Link
-
[Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? Link
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Link
-
Technical Support Center: Method Development for Separating Isomers of Substituted Indoles - Benchchem. Link
-
Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation - PMC. Link
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. Link
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Link
-
What Causes Tailing In Gas Chromatography? - Chemistry For Everyone - YouTube. Link
-
Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. Link
-
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography - Separation Science. Link
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC - NIH. Link
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.. Link
-
Column Chromatography - What are Different Types and How to Select Right Method. Link
-
Journal of Chromatography & Separation Techniques - Longdom Publishing. Link
-
The Mobile Phase. Link
-
Column Chromatography and its Methods in Separation for Constituents - Research and Reviews. Link
-
Problem with Indole-3-carbinol chromotography - Chromatography Forum. Link
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Link
-
HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid - ResearchGate. Link
-
On-Column Sample Degradation | LCGC International. Link
-
HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT - ElectronicsAndBooks. Link
-
What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. Link
-
On column degradation - Chromatography Forum. Link
-
Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. Link
-
Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC - NIH. Link
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. Link
-
HPLC Troubleshooting Guide. Link
-
How It Works: UV Detection for HPLC - LCGC International. Link
-
ultraviolet detection methods for TLC analysis and HPLC - YouTube. Link
-
Ion Chromatography Troubleshooting Guide - Thermo Fisher Scientific. Link
-
How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. Link
-
Activity and Decomposition | Separation Science. Link
-
(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05 | Organic Letters - ACS Publications. Link
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 13. Chromatography [chem.rochester.edu]
- 14. On column degradation - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 20. Ultraviolet detection procedure for liquid chromatographic determination of indole in shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to steric hindrance in their synthetic routes. Instead of a generic overview, we will dive deep into specific, common problems, providing causal explanations and actionable troubleshooting strategies to rescue your reactions and improve yields.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Steric Clash
Before troubleshooting, it's crucial to understand the underlying principles.
Q1: What exactly is steric hindrance and how does it derail my indole synthesis?
A: Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions from occurring at a desirable rate or orientation. In indole synthesis, this manifests in several ways:
-
Preventing Bond Formation: Bulky substituents can physically block the approach of reagents or prevent the necessary orbital overlap for key bond-forming steps, such as the crucial C-C or C-N bond formations in cyclization.
-
Inhibiting Planarity: The formation of the aromatic indole core requires a planar or near-planar arrangement. Sterically demanding groups can force the molecule into a twisted, higher-energy conformation, making the transition state for aromatization energetically inaccessible.
-
Altering Regioselectivity: In syntheses with unsymmetrical ketones, steric bulk can dictate which enamine intermediate is formed, leading to an undesired regioisomer of the final indole product.[1]
Q2: Which positions on the starting materials are most problematic for steric hindrance?
A: While any bulky group can be problematic, certain positions are notoriously sensitive across various indole syntheses:
-
On the Arylhydrazine/Aniline: Substituents at the ortho position (e.g., a 2,6-disubstituted aniline) are particularly challenging. They can severely impede the[2][2]-sigmatropic rearrangement in the Fischer synthesis or block the intramolecular cyclization in palladium-catalyzed methods.
-
On the Ketone/Aldehyde: Large groups on the α-carbon of the carbonyl compound can hinder the initial formation of the hydrazone or enamine intermediate.[3] In palladium-catalyzed reactions involving alkynes, bulky substituents on the alkyne can significantly lower reaction efficiency.[4]
Q3: How can I predict if my planned synthesis will suffer from steric issues?
A: While computational modeling can provide precise predictions, a good experimental chemist can often anticipate issues by:
-
Analyzing the Mechanism: Scrutinize the key bond-forming and cyclization steps of your chosen synthesis. Visualize the transition states. For example, in the Fischer indole synthesis, the critical[2][2]-sigmatropic rearrangement requires a specific spatial arrangement that bulky groups can disrupt.[5]
-
Consulting the Literature: Look for examples of similar substitution patterns. The absence of examples with highly hindered substrates is often as telling as explicit reports of failure.
-
Considering van der Waals Radii: Compare the size of your substituents. Groups like tert-butyl, adamantyl, or heavily substituted aryl rings are common culprits. Even seemingly innocuous groups like isopropyl can become problematic when positioned next to another substituent.
Part 2: Troubleshooting Guide - Reaction-Specific Scenarios & Solutions
This section addresses common failures and low-yield situations in popular indole syntheses, providing a root-cause analysis and concrete solutions.
Scenario 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is notoriously sensitive to steric effects.[3][6]
Problem: My Fischer indole synthesis with a 2,6-disubstituted phenylhydrazine and/or a bulky ketone is failing or giving abysmal yields (<10%).
Root Cause Analysis: The failure point is almost certainly the[2][2]-sigmatropic rearrangement step.[5][7] This concerted, cyclic rearrangement requires the molecule to adopt a specific conformation where the two reacting termini can approach each other. Large ortho substituents on the phenyl ring or bulky groups on the enamine portion create a significant steric clash, raising the activation energy of this transition state to a prohibitive level. A competing side reaction, the cleavage of the weak N-N bond, can then become the dominant pathway.[8]
Troubleshooting Q&A:
-
Q: Can I just increase the temperature or use a stronger acid?
-
A: Yes, this is the first and simplest approach. Higher temperatures provide the thermal energy needed to overcome the activation barrier. Microwave irradiation is particularly effective as it can achieve high temperatures and pressures rapidly and uniformly, often dramatically improving yields for hindered substrates.[9][10] Instead of standard Brønsted acids like HCl or H₂SO₄, consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which can act as both catalyst and solvent at high temperatures.[3] However, be aware that harsh conditions can also lead to degradation.[6]
-
-
Q: Are there alternative catalysts that are more tolerant of steric bulk?
-
A: Lewis acids can be more effective than Brønsted acids in some cases. Catalysts like ZnCl₂, BF₃, or AlCl₃ can coordinate to the nitrogen atoms, facilitating the rearrangement through a different transition state geometry that may be less sensitive to steric bulk.[5][6] The choice of catalyst is often substrate-dependent and requires empirical optimization.[3]
-
-
Q: My reaction is a mess of byproducts. What should I do?
-
A: This suggests that side reactions, like N-N bond cleavage, are dominating.[8] First, ensure your starting materials are pure, as impurities can catalyze decomposition.[3] If aggressive conditions are the problem, consider a milder, two-step approach: first, form and isolate the pure hydrazone, then subject it to the cyclization conditions. This removes side reactions associated with hydrazone formation in situ.[3] For purification, if standard silica gel chromatography fails, consider reverse-phase chromatography or recrystallization from a different solvent system.[3]
-
| Condition | Suitability for Sterically Hindered Substrates | Rationale & Key Considerations |
| High Temperature (Reflux) | Moderate | Provides energy to overcome the activation barrier. Limited by solvent boiling point. |
| Microwave Irradiation | High | Achieves rapid, uniform heating to high temperatures and pressures, significantly accelerating the reaction.[9][11] |
| Strong Brønsted Acids (PPA) | Moderate to High | Can serve as both catalyst and high-boiling solvent. Can cause degradation with sensitive substrates.[3] |
| Lewis Acids (ZnCl₂, BF₃) | Moderate to High | Alters the reaction mechanism, potentially lowering the sterically-influenced energy barrier. |
| Palladium-Catalyzed (Buchwald) | High | An alternative route that avoids the[2][2]-sigmatropic rearrangement entirely. |
Scenario 2: The Bischler-Möhlau Synthesis
This synthesis involves the reaction of an α-halo-ketone with excess aniline, but it is known for harsh conditions and often poor yields, especially with bulky substrates.[12][13]
Problem: My Bischler-Möhlau reaction with a substituted aniline or α-bromoacetophenone gives a low yield and a mixture of regioisomers.
Root Cause Analysis: The Bischler-Möhlau synthesis proceeds through a complex mechanism involving multiple intermediates.[12][14] Steric hindrance can impede the initial nucleophilic attack of the aniline and, more critically, the subsequent intramolecular electrophilic cyclization. The harsh conditions (typically heating aniline at reflux) can lead to decomposition and side reactions.[3] The formation of regioisomers is a known challenge of this method.[14]
Troubleshooting Q&A:
-
Q: How can I improve the yield without resorting to extreme temperatures?
-
A: Microwave-assisted synthesis has been shown to be highly effective for the Bischler-Möhlau reaction. It dramatically reduces reaction times and can improve yields under solvent-free conditions, which is also environmentally advantageous.[15] Another modern approach uses 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a promoter under microwave irradiation, enabling the reaction to proceed under metal-free, milder conditions.[16]
-
-
Q: Is there a way to make the reaction conditions milder?
-
A: Yes. The use of lithium bromide (LiBr) as a catalyst has been reported to facilitate the reaction under milder conditions than the traditional method. Recent developments have focused on solvent-free, solid-state reactions assisted by microwave irradiation, which are both milder and more efficient.[15]
-
Scenario 3: Palladium-Catalyzed Indole Syntheses (e.g., Larock, Cacchi)
These modern methods offer excellent versatility but are highly dependent on the catalytic system, where steric hindrance can shut down reactivity.
Problem: My Pd-catalyzed cyclization between a 2-haloaniline and a sterically demanding internal alkyne is not working. The starting materials are either recovered or I observe catalyst decomposition.
Root Cause Analysis: The catalytic cycle involves several steps that can be inhibited by steric bulk.
-
Oxidative Addition: This step is generally robust.
-
Alkyne Coordination/Insertion: A bulky alkyne may struggle to coordinate to the palladium center, especially if the catalyst already bears a large ligand.
-
Reductive Elimination: This final, C-N bond-forming step can be very sensitive. Steric clash between bulky groups on the aniline and the former alkyne can prevent the molecule from adopting the required geometry for reductive elimination, leading to catalyst stalling or decomposition.
Troubleshooting Q&A:
-
Q: My standard Pd catalyst/ligand system (e.g., Pd(OAc)₂/PPh₃) isn't working. What should I try next?
-
A: Ligand choice is paramount. For sterically demanding substrates, you often need to switch to more specialized ligands. Sterically bulky, electron-rich phosphine ligands like P(t-Bu)₃ or biarylphosphine ligands (e.g., DavePhos, SPhos) are designed to accelerate the oxidative addition and, crucially, the reductive elimination steps.[17] N-Heterocyclic Carbene (NHC) ligands have also proven highly effective for challenging couplings, including the regioselective Larock indole synthesis.[4]
-
-
Q: How do I choose the right ligand?
-
A: There is no universal ligand. The choice is an intimate dialogue between the ligand and the substrate.[17] A systematic screen is the best approach. Set up parallel reactions with a panel of ligands from different classes (e.g., simple phosphines, biarylphosphines, NHCs). The optimal ligand can dramatically change reactivity and selectivity.[18]
-
-
Q: Could the base or solvent be the issue?
-
A: Absolutely. The base is not just a stoichiometric reagent; it influences the catalyst's activity and stability. A weaker, non-coordinating base might be preferable if a strong base is causing side reactions. The solvent affects the solubility and stability of the catalytic species. Switching from a polar aprotic solvent like DMF to a non-polar one like toluene can sometimes resolve the issue.
-
Part 3: Field-Proven Experimental Protocol
This protocol details a microwave-assisted Fischer indole synthesis, a technique proven to be effective for overcoming the high activation barriers associated with sterically hindered substrates.[9]
Protocol: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
Materials:
-
Phenylhydrazine (ensure purity via distillation or check NMR)
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (anhydrous)
-
Microwave synthesis vials with stir bars
Procedure:
-
Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 1.0 eq).
-
Addition of Carbonyl: Add cyclohexanone (1.0 mmol, 1.0 eq) to the vial.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%). Note: While the original literature sometimes uses solvent-free conditions, adding a small amount of a high-boiling, microwave-absorbent solvent like ethanol or DMF can ensure more uniform heating.[9]
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature of 120-150°C for 5-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial. Optimization may be required; start with a lower temperature and shorter time.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1,2,3,4-tetrahydrocarbazole.[3][9]
This protocol provides a starting point; the optimal temperature, time, and catalyst loading should be determined empirically for each specific set of hindered substrates.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- ResearchGate. (2021). Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. DOI:10.1039/C7RA10716A.
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
- ResearchGate. (2018). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- ResearchGate. (n.d.). Fischer‐indole synthesis under microwave irradiation.
- MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
- Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
- PubMed. (2011). Microwave-assisted synthesis of medicinally relevant indoles.
- ResearchGate. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- PubMed Central. (n.d.). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Indole Functionalization
Welcome to the technical support center for catalyst selection in indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during their experiments. The indole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals, making its selective functionalization a critical endeavor in modern chemistry.[1][2][3][4][5] This resource provides in-depth, field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying science and offering step-by-step solutions.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization reaction on the indole core is producing a mixture of C2 and C3 isomers, or is failing to target the benzene ring (C4-C7). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in indole C-H functionalization is a common challenge due to the inherent electronic properties of the indole nucleus.[4] The C3 position is the most nucleophilic and typically the most reactive towards electrophilic attack, followed by the C2 position. Functionalization of the benzene core (C4-C7) is considerably more challenging and usually requires specific strategies.[1][2][3][4][5]
Causality and Strategic Solutions:
-
Intrinsic Reactivity: The pyrrole ring's high electron density favors functionalization at C3. To target other positions, this inherent reactivity must be overridden.
-
Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity. A directing group is installed on the indole nitrogen (N1) or at the C3 position. This group then coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[1][2][3][5][6][7]
-
For C2-Functionalization: N-protecting groups like pyridylsulfonyl can direct palladium-catalyzed alkenylation to the C2 position.[8]
-
For C4-C7 Functionalization: The choice of directing group and catalyst is crucial. For instance, an N-P(O)tBu2 group can direct palladium catalysis to the C7 position and copper catalysis to the C6 position.[1][2][3][5] A pivaloyl group at C3 can direct arylation to the C4 or C5 positions depending on the metal catalyst used (Pd for C4, Cu for C5).[7][9][10]
-
-
Ligand Effects: The ligand coordinated to the metal catalyst can significantly influence regioselectivity, even without a directing group. For example, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity between C2 and C3.[11][12]
-
Solvent and Additive Control: The reaction medium can dramatically alter the regiochemical outcome. In some palladium-catalyzed alkenylations, polar aprotic solvents like DMF or DMSO favor C3-functionalization, while a switch to dioxane with acetic acid can promote C2-selectivity.[13][14][15][16]
Troubleshooting Protocol:
-
Assess the Inherent Bias: If you are not using a directing group, expect a preference for C3 functionalization.
-
Implement a Directing Group Strategy: Based on your desired position of functionalization, select and install an appropriate directing group.
-
Screen Ligands: If using a transition metal catalyst, perform a screen of different ligands to identify one that favors your desired isomer.
-
Optimize Solvent and Additives: Conduct a solvent screen, including both polar and non-polar options. Investigate the effect of acidic or basic additives.
Issue 2: Low or No Yield in N-Alkylation Reactions
Question: I am attempting to N-alkylate my indole, but I am observing low yields or recovering only the starting material. What are the likely causes and how can I fix this?
Answer: Low yields in indole N-alkylation often stem from issues with base selection, reagent purity, or reaction conditions. The indole N-H is not highly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation to form the reactive indolate anion.[17]
Causality and Strategic Solutions:
-
Insufficient Deprotonation: If the base is too weak, the concentration of the indolate anion will be too low for the reaction to proceed efficiently.[17]
-
Presence of Protic Impurities: Water or other protic impurities in the reagents or solvent will quench the strong base and the indolate anion, effectively stopping the reaction.[17]
-
Solution: Ensure all reagents are pure and use anhydrous (dry) solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from the air from interfering.[17]
-
-
Poor Solubility: If the indole, base, or alkylating agent is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.[17]
-
Solution: Switch to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often excellent choices as they effectively dissolve the indolate anion and other reaction components.[17]
-
-
Inadequate Temperature: The reaction may lack the necessary activation energy at lower temperatures.[17]
Experimental Protocol for N-Alkylation using NaH:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 3: Catalyst Deactivation
Question: My catalytic reaction starts well but then stalls before reaching full conversion. What could be causing my catalyst to deactivate?
Answer: Catalyst deactivation is a common problem in transition metal-catalyzed reactions and can be caused by several factors, including poisoning, thermal degradation, or the formation of inactive species.[19]
Causality and Strategic Solutions:
-
Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Common poisons for palladium catalysts include sulfur- and phosphorus-containing compounds.[19]
-
Solution: Ensure the purity of all reaction components. If necessary, purify starting materials and solvents before use.
-
-
Air and Moisture Sensitivity: Many catalysts and ligands are sensitive to air and moisture.[20] Oxidation of phosphine ligands, for example, can lead to the formation of phosphine oxides that are poor ligands for the metal center, resulting in catalyst deactivation.[20]
-
Solution: Use rigorously dried and degassed solvents and reagents.[20] Maintain an inert atmosphere throughout the reaction setup and duration.
-
-
Thermal Degradation: At elevated temperatures, some catalysts can decompose or aggregate into inactive nanoparticles.[19]
-
Solution: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the active catalytic species. A poorly chosen ligand may not adequately protect the metal center from decomposition pathways.
-
Solution: Screen a variety of ligands. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often effective at stabilizing the active catalyst.[6]
-
-
Slow Reagent Addition: In some cases, a high concentration of one of the reactants can lead to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for indole functionalization?
A1: A wide range of catalysts are employed, with the choice depending on the specific transformation:
-
Palladium-based catalysts: These are arguably the most versatile and widely used for C-H activation, cross-coupling, and annulation reactions.[6][7][8][13][21]
-
Copper-based catalysts: Copper catalysts are effective for C-H functionalization, particularly for directing reactions to specific positions on the benzene ring, and are also used in hydroamination and cyclization reactions.[9][10][22]
-
Rhodium and Iridium-based catalysts: These are often used for C-H activation and annulation reactions, sometimes offering complementary regioselectivity to palladium catalysts.[23][24][25]
-
Brønsted and Lewis acids: These are commonly used in classical indole syntheses like the Fischer indole synthesis and for Friedel-Crafts type alkylations.[6][26][27][28]
-
Iron, Cobalt, and Ruthenium-based catalysts: These earth-abundant metals are gaining traction as more sustainable alternatives for various transformations.[10][22]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific reaction and practical considerations:
-
Homogeneous catalysts are soluble in the reaction medium, generally offering high activity and selectivity due to their well-defined active sites. However, their removal from the product can be challenging.
-
Heterogeneous catalysts are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), which allows for easy separation and recycling. However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts.
Q3: When should I consider a metal-free catalytic system?
A3: Metal-free systems are highly desirable, especially in pharmaceutical synthesis, to avoid toxic metal contamination in the final product.[1][2][3][5] Consider a metal-free approach for:
-
Organocatalysis: Reactions catalyzed by small organic molecules, such as acid- or base-catalyzed alkylations.[29]
-
Photoredox Catalysis: Using light to drive reactions, often with organic dyes as catalysts.
-
Electrochemical Synthesis: Using an electric current to promote reactions, which can avoid the need for chemical oxidants or reductants.[30]
-
Catalyst-free reactions: Some reactions, particularly with highly activated substrates, can proceed without a catalyst under thermal or microwave conditions.[31]
Q4: How does the electronic nature of substituents on the indole ring affect catalyst selection and reactivity?
A4: Substituents have a profound impact on the electronic properties of the indole and thus its reactivity.
-
Electron-donating groups (EDGs) increase the electron density of the indole ring, making it more nucleophilic and generally more reactive in electrophilic substitutions and C-H functionalizations.
-
Electron-withdrawing groups (EWGs) decrease the electron density, making the indole less nucleophilic and potentially deactivating it towards certain catalytic cycles. For example, in some cases, an EWG at the 7-position can deactivate the C3 position towards reaction. You may need a more active catalyst or harsher reaction conditions when dealing with electron-deficient indoles.
Data and Workflow Visualizations
Catalyst Selection Decision Tree
This diagram provides a simplified workflow for selecting a catalyst system based on the desired functionalization site.
Caption: A generic Pd-catalyzed C-H functionalization cycle.
Summary of Regioselective C-H Functionalization Strategies
| Target Position | Strategy | Catalyst System (Example) | Directing Group (Example) | Reference |
| C2 | N-Directing Group | Pd(OAc)₂ / Cu(OAc)₂ | N-(2-pyridyl)sulfonyl | [8] |
| C3 | Intrinsic Reactivity | Pd(TFA)₂ / O₂ | None | |
| C4 | C3-Directing Group | Pd(PPh₃)₂Cl₂ / Ag₂O | 3-Pivaloyl | [7] |
| C5 | C3-Directing Group | Cu(I)-thiophene-2-carboxylate | 3-Pivaloyl | [7][10] |
| C6 | N-Directing Group | Cu Catalyst | N-P(O)tBu₂ | [1][2][3][5] |
| C7 | N-Directing Group | Pd Catalyst | N-P(O)tBu₂ | [1][2][3][5] |
References
-
Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available at: [Link]
-
Kim, H., et al. (2023). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. Available at: [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Current Organic Synthesis. Available at: [Link]
-
Zhang, S., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. Available at: [Link]
-
A-Z. D., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Li, B., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Beccalli, E. M., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gaunt, M. J., et al. (2005). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Mondal, S., & Guria, M. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. Available at: [Link]
-
ResearchGate. (n.d.). Functionalization of indoles from alkynes through C−H activation. Available at: [Link]
-
Sci-Hub. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Available at: [Link]
-
Grimster, N. P., et al. (2005). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2012). (PDF) Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Available at: [Link]
-
Mondal, S., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]
-
Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Available at: [Link]
-
Kim, J., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Beccalli, E. M., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Leitch, J. A., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Green, Catalyst-Free Reaction of Indoles with β-Fluoro-β-nitrostyrenes in Water. Available at: [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Lombardi, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Available at: [Link]
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available at: [Link]
-
PMC. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available at: [Link]
-
Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available at: [Link]
-
ResearchGate. (n.d.). Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
-
PubMed. (n.d.). General and efficient indole syntheses based on catalytic amination reactions. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in Metal‐Catalyzed Functionalization of Indoles. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds / Accounts of Chemical Research, 2021 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ammoniaknowhow.com [ammoniaknowhow.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 28. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 29. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorine in the Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a focal point of drug discovery programs for decades. In the quest to optimize lead compounds, medicinal chemists employ various strategies to fine-tune molecular properties. Among the most powerful and widely adopted of these is the strategic incorporation of fluorine.[3][4]
Fluorine's unique and potent properties—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modifications to a parent indole molecule.[5][6] These changes can dramatically influence metabolic stability, receptor binding affinity, lipophilicity (LogP), and acidity/basicity (pKa), ultimately shaping a drug candidate's efficacy, pharmacokinetics, and safety profile.[2][7]
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indole analogs, synthesizing technical data and field-proven insights. We will explore the causal relationships behind experimental observations, present detailed protocols for validation, and offer a clear, objective comparison to inform rational drug design.
Part 1: The Physicochemical Transformation - How Fluorine Reshapes the Indole Core
The introduction of fluorine onto the indole ring system initiates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is critical to predicting the downstream effects on biological behavior.
Modulation of Electronic Properties and Acidity (pKa)
Due to its extreme electronegativity, fluorine acts as a powerful electron-withdrawing group.[6][7] When placed on the indole ring or a proximal side chain, it can significantly lower the pKa of nearby ionizable groups, such as amines. This reduction in basicity can be highly advantageous, potentially improving oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the drug at physiological pH.[7][8]
The Context-Dependent Role in Lipophilicity (LogP)
The effect of fluorination on lipophilicity is nuanced. While replacing hydrogen with fluorine generally increases the lipophilicity of aromatic systems (fluoro-arenes), it can decrease the lipophilicity of alkyl groups.[5] This dichotomy arises from fluorine's ability to reduce the polarizability of the C-F bond.[5] Therefore, the position and number of fluorine atoms must be carefully considered to achieve the desired lipophilicity profile for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[9]
Comparative Summary of Physicochemical Properties
The following table summarizes the key physicochemical differences between a hypothetical non-fluorinated indole and its fluorinated counterpart.
| Property | Non-Fluorinated Indole Analog | Fluorinated Indole Analog | Rationale & Impact on Drug Design |
| pKa (of a proximal amine) | Higher (More Basic) | Lower (Less Basic) | Fluorine's inductive effect reduces electron density on the nitrogen, lowering basicity. This can improve membrane permeability and reduce off-target interactions with acidic biopolymers.[6][7] |
| Lipophilicity (LogP) | Baseline | Increased (typically for aryl fluorination) | Fluorination of the aromatic indole core generally increases LogP, which can enhance membrane permeation and binding to hydrophobic pockets, but may also increase metabolic clearance if not positioned correctly.[5][9] |
| Metabolic Stability | Lower | Higher | The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism by Cytochrome P450 enzymes.[2][5][10] |
| Binding Interactions | H-bonds, π-stacking, hydrophobic | All of the above + potential for unique fluorine-protein contacts (e.g., with backbone amides) | The polarized C-F bond can form favorable orthogonal multipolar interactions with electron-rich groups in a protein's active site, enhancing binding affinity.[11] |
Part 2: Enhancing Metabolic Stability - Blocking the Path of Degradation
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2][5][7] Many drug candidates fail due to rapid clearance by hepatic Cytochrome P450 (CYP) enzymes, which hydroxylate metabolically "soft" C-H bonds. By replacing a vulnerable hydrogen atom with a robust fluorine atom, this metabolic pathway can be effectively blocked.[12]
The C-F bond has a bond dissociation energy of ~109 kcal/mol, making it the strongest single bond in organic chemistry and highly resistant to enzymatic cleavage.[5][13] This "metabolic blocking" strategy can significantly extend a compound's half-life, leading to improved oral bioavailability and a more convenient dosing regimen.[2]
Caption: Metabolic blocking by fluorination.
While highly effective, it is crucial to note that under certain biological conditions, defluorination can occur, sometimes leading to the formation of reactive metabolites.[13] Therefore, careful toxicological evaluation of fluorinated candidates remains essential.
Part 3: Experimental Protocol - In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
To empirically validate the enhanced stability of a fluorinated analog, an HLM assay is a standard, robust method. This protocol provides a self-validating system by including positive and negative controls.
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated indole analog and its fluorinated counterpart.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analytical plates
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoroindole Derivatives
Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] In the quest to refine and enhance these activities, medicinal chemists often turn to strategic fluorination. The introduction of a fluorine atom—the most electronegative element—can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[2][3][4]
The 6-fluoroindole scaffold, in particular, has emerged as a versatile and highly valuable building block in drug discovery.[2][5][6] Its derivatives have been successfully developed as potent agents across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[2][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroindole derivatives, synthesizing experimental data to illuminate how subtle structural modifications dictate biological function and potency. We will delve into specific examples, supported by quantitative data and detailed experimental protocols, to provide researchers and drug development professionals with actionable insights into this important chemical class.
I. Anticancer Activity: Targeting Tubulin with 6-Fluoroindole Chalcones
A prominent application of the 6-fluoroindole scaffold is in the development of anticancer agents, particularly those that disrupt microtubule dynamics.[2] Microtubules are essential for cell division, making them a well-validated target for cancer therapy.[2] A series of indole-chalcone derivatives has been investigated for their ability to inhibit tubulin polymerization, with specific 6-fluoroindole analogs demonstrating remarkable potency against drug-resistant cancer cell lines.[9]
Comparative Analysis of Substitutions on the Indole Ring
A study focusing on oxaliplatin-resistant metastatic colorectal cancer (mCRC) provides a clear SAR profile for a series of chalcone analogs.[9] The lead compound, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (designated FC116), serves as a benchmark for comparison. The following table summarizes the impact of substitutions at various positions of the indole ring on cytotoxic activity against the HCT-116/L oxaliplatin-resistant cell line.
| Compound | Indole Substitution | Cytotoxicity (GI₅₀, nM) vs. HCT-116/L |
| 15 (FC116) | 6-Fluoro | 6 |
| 14 | 5-Fluoro | 7 |
| 16 | 5-Chloro | 17 |
| 13 | 7-Methyl | 16 |
| 12 | 6-Methyl | 24 |
| 11 | 5-Methyl | 30 |
| 10 | 4-Methyl | 141 |
| 22 | 6-Methoxyl | 47 |
| 23 | 6-Ester | 151 |
| 24 | 6-Carboxyl | >10,000 (Inactive) |
| Data synthesized from ACS Pharmacology & Translational Science, 2024.[9] |
Expert Insights into the SAR Data
The data reveals several critical SAR trends for this class of tubulin inhibitors:
-
Primacy of Halogen Substitution: Small, electron-withdrawing halogen atoms at the 5- or 6-position confer the highest potency. The 6-fluoro (FC116) and 5-fluoro derivatives are the most active compounds, with single-digit nanomolar GI₅₀ values.[9] This suggests that the electronic properties and size of the substituent at this position are crucial for optimal interaction with the colchicine binding site on tubulin.[9][10]
-
Positional Importance: The position of the substituent dramatically affects activity. A methyl group is well-tolerated at the 7-position (GI₅₀ = 16 nM) but leads to progressively weaker activity as it moves to the 6-, 5-, and 4-positions, with the 4-methyl analog being nearly 25 times less potent than the 6-fluoro compound.[9]
-
Detrimental Effect of Bulky/Polar Groups: Replacing the fluorine at the 6-position with larger or more polar groups, such as methoxyl, ester, or carboxyl, leads to a significant or complete loss of activity.[9] The carboxyl derivative was completely inactive, highlighting a strict steric and electronic requirement at this position for this specific biological target.
// Nodes for substitutions node [fillcolor="#5F6368"]; F_6 [label="6-Fluoro"]; F_5 [label="5-Fluoro"]; Cl_5 [label="5-Chloro"]; Me_7 [label="7-Methyl"]; Me_6 [label="6-Methyl"]; Me_5 [label="5-Methyl"]; Me_4 [label="4-Methyl"]; OMe_6 [label="6-Methoxyl"]; Ester_6 [label="6-Ester"]; COOH_6 [label="6-Carboxyl"];
// Edges from scaffold to substitutions Scaffold -> {F_6, F_5, Cl_5, Me_7, Me_6, Me_5, Me_4, OMe_6, Ester_6, COOH_6} [style=dashed, arrowhead=none];
// Edges from substitutions to activity levels {F_6, F_5, Cl_5, Me_7} -> High; {Me_6, Me_5, OMe_6} -> Moderate; {Me_4, Ester_6, COOH_6} -> Low; } doted Caption: SAR summary for 6-fluoroindole chalcones as anticancer agents.
II. Antimicrobial Activity: The Critical Role of Fluorine Positioning
While derivatization is key to optimizing activity, the SAR of the parent scaffold can provide foundational insights. A direct comparison of 5-fluoroindole and 6-fluoroindole for antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, reveals a striking difference in potency, underscoring that the position of the fluorine atom is a critical determinant of biological activity.[11]
Comparative Antimicrobial Potency
| Compound | Target Organism | Assay Method | Activity (MIC, µM) |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 4.7 |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | 74.0 |
| Data sourced from BenchChem, 2025.[11] |
Expert Insights into the SAR Data
The data clearly demonstrates that 5-fluoroindole is over 15 times more potent than 6-fluoroindole in inhibiting the growth of M. tuberculosis.[11] This stark difference suggests that the electronic distribution and steric profile conferred by the fluorine at the 5-position are significantly more favorable for interaction with the mycobacterial target(s) compared to the 6-position. This finding is crucial for guiding future drug design efforts; for antitubercular agents based on the fluoroindole scaffold, the 5-position appears to be a much more promising starting point for derivatization than the 6-position.
III. Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are methodologies for the key assays discussed in this guide.
Protocol 1: Cytotoxicity Assessment (GI₅₀ Determination)
This protocol outlines a general method for determining the 50% growth inhibition (GI₅₀) concentration of a compound against cancer cell lines, similar to the methods used to evaluate the indole-chalcones.
Objective: To quantify the concentration of a test compound required to inhibit the growth of a cancer cell line by 50%.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116/L) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay (e.g., Sulforhodamine B - SRB Assay):
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (REMA)
This protocol details the Resazurin Microtiter Assay (REMA), a colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[11]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., 6-fluoroindole) in 7H9 broth to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing 100 µL of the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of freshly prepared Resazurin solution (0.01% w/v in sterile water) to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink/purple color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
IV. The Broader Therapeutic Landscape of 6-Fluoroindole
The utility of the 6-fluoroindole scaffold extends far beyond the examples detailed above. Its strategic incorporation has been pivotal in the development of compounds across a wide spectrum of therapeutic targets, including:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The scaffold is a key component in compounds designed to treat depression and other neurological disorders.[7][8]
-
PI3Kδ Inhibitors: Bioisosteric replacement strategies using indole scaffolds have led to potent and selective PI3Kδ inhibitors for the treatment of acute myeloid leukemia.[12][13]
-
TrkA Inhibitors: Substituted indoles, including fluorinated variants, have been optimized as inhibitors of Tropomyosin receptor kinase A (TrkA) for pain management.[14]
-
SGLT2 Inhibitors: N-linked glycosides of 6-fluoroindole have been synthesized as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2) for managing hyperglycemia in diabetes.[7][8]
Conclusion
The structure-activity relationship of 6-fluoroindole derivatives is a clear illustration of modern medicinal chemistry principles. The introduction of a fluorine atom at the 6-position provides a powerful tool for enhancing the pharmacological properties of the privileged indole scaffold. However, as this guide demonstrates, the ultimate biological activity is dictated by a complex interplay between the core scaffold and its substituents. For anticancer tubulin inhibitors, small, electron-withdrawing groups at the 6-position are optimal, whereas for antitubercular activity, the 5-fluoro isomer is markedly superior. These findings highlight that there is no "one-size-fits-all" solution in drug design. Instead, a deep understanding of SAR, grounded in robust experimental data, is essential for rationally designing potent, selective, and effective therapeutic agents. The 6-fluoroindole scaffold, with its proven versatility, will undoubtedly continue to be a valuable starting point for such endeavors.
References
-
McMaster, D., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701. [Link]
-
Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(19), 6683. [Link]
-
Cong, H., et al. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Pharmacology & Translational Science. [Link]
-
Genc, B., et al. (2024). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 29(10), 2322. [Link]
-
Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1877-1901. [Link]
-
Hamel, E., et al. (1996). Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series. Journal of Medicinal Chemistry, 39(12), 2347-2354. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Chemical Synthesis. [Link]
-
ResearchGate. (n.d.). Structure of 6-fluoroindole derivatives 70–73. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Chemical Synthesis. [Link]
-
Ding, F., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. [Link]
-
Epigenetic Therapeutic Targets. (n.d.). 6-Fluoroindole. Epigenetic Therapeutic Targets. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Agostini, F., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology, 10, 1045558. [Link]
-
ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. ResearchGate. [Link]
-
de la Cruz, B. J., et al. (2024). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoroindole. PubChem Compound Database. [Link]
-
Afonso, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 903. [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]
- 8. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of a Novel Indole Compound
In the landscape of modern drug discovery, indole derivatives stand out as a versatile and privileged scaffold, forming the core of numerous natural products and approved pharmaceuticals.[1][][3][4][5][6] Their diverse biological activities, ranging from anticancer to antimicrobial, make them a fertile ground for the development of novel therapeutics.[1][4][7][8][9] However, the journey from a promising phenotypic hit to a validated drug candidate is fraught with challenges, the most critical of which is the unambiguous identification and validation of its biological target. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target of a novel indole compound, offering field-proven insights and detailed experimental protocols to navigate this crucial phase of drug development.
The Imperative of Target Validation in Drug Discovery
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity will likely have a therapeutic benefit.[10][11][12] For any novel compound, especially those identified through phenotypic screens, pinpointing the precise molecular target is paramount. It illuminates the mechanism of action, guides lead optimization, predicts potential on- and off-target toxicities, and is a cornerstone of the intellectual property portfolio.[13][14][15]
Indole compounds, with their rich chemical space and potential for polypharmacology, present unique challenges and opportunities in target deconvolution.[16] Their ability to interact with a wide array of biological targets necessitates a multi-pronged validation strategy to build a robust and compelling case for a specific target.[8][9]
A Comparative Analysis of Target Validation Strategies
No single method is sufficient to definitively validate a biological target. A truly rigorous approach involves the convergence of evidence from multiple, independent lines of inquiry. Here, we compare and contrast three orthogonal and powerful techniques: Affinity-Based Proteomics, Biophysical Target Engagement Assays, and Genetic Perturbation Methods.
| Methodology | Principle | Strengths | Limitations | Best Suited For |
| Affinity Chromatography | Immobilized indole compound captures interacting proteins from a cell lysate. | Direct identification of binding partners; Can identify novel or unexpected targets.[13][17][18] | Requires chemical modification of the compound; Prone to identifying non-specific binders; May miss transient or weak interactions.[19] | Initial, unbiased screening for potential binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[20][21][22][23] | Measures target engagement in a physiological cellular context; No compound modification needed; Can be adapted for high-throughput screening.[21][22][24] | Requires a specific antibody for detection; Not all proteins exhibit a clear thermal shift; Low-affinity interactions can be challenging to detect.[20] | Confirming direct target engagement in intact cells and tissues. |
| CRISPR/Cas9 & siRNA | Genetic knockdown or knockout of the putative target should abolish or reduce the compound's phenotypic effect.[25][26][27][28] | Provides strong genetic evidence for target necessity; High specificity in modulating target expression.[25][29][30] | Potential for off-target effects; Does not directly measure physical binding; Phenotypic rescue experiments are necessary for definitive conclusions.[29][30] | Genetically validating the functional role of a putative target in mediating the compound's activity. |
In-Depth Experimental Protocols and Workflows
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique serves as an excellent starting point for unbiasedly identifying proteins that physically interact with your novel indole compound.[13][15][17][18][19][31]
By immobilizing the indole compound on a solid support, we can "fish" for its binding partners within a complex cellular proteome.[15] Subsequent identification of these captured proteins by mass spectrometry provides a list of candidate targets. To enhance confidence and minimize false positives, a competition experiment using an excess of the free indole compound is crucial.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Probe Synthesis: Synthesize an analog of your indole compound with a linker and a biotin tag. Ensure the modification does not abrogate its biological activity.
-
Cell Lysis: Culture cells of interest and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
Bead Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated indole compound to immobilize it.
-
Affinity Pulldown:
-
Test Sample: Incubate the immobilized beads with the cell lysate.
-
Control Sample: Pre-incubate the cell lysate with an excess of the free, non-biotinylated indole compound before adding the immobilized beads. This will compete for specific binding sites.
-
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique protein bands present in the test sample but absent or significantly reduced in the control sample.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a more physiological setting, without the need for compound modification.[20][21][22][23]
The principle behind CETSA is that the binding of a ligand, such as our indole compound, stabilizes its target protein, making it more resistant to heat-induced denaturation.[21][24] This change in thermal stability can be quantified and serves as a direct measure of target engagement within intact cells.[20][22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with either the indole compound at a desired concentration or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein in each sample using a specific detection method, such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the indole compound indicates target stabilization and engagement.
Genetic Validation using CRISPR/Cas9
Genetic approaches provide the strongest evidence for the functional relevance of a target in mediating the biological effects of a compound.[25][27][32]
If the putative target is indeed responsible for the observed phenotype of the indole compound, then removing or reducing the expression of this target should render the cells resistant to the compound's effects.[29][30] CRISPR/Cas9-mediated gene knockout is a precise and efficient way to achieve this.[25]
Caption: Workflow for CRISPR/Cas9-mediated Target Validation.
-
sgRNA Design and Cloning: Design and synthesize two or more single-guide RNAs (sgRNAs) that target distinct exons of the putative target gene. Clone these into a suitable lentiviral or plasmid vector that also expresses the Cas9 nuclease.
-
Generation of Knockout Cells: Transduce or transfect the target cells with the CRISPR/Cas9 constructs.
-
Selection and Clonal Isolation: Select for successfully transduced/transfected cells and perform single-cell cloning to isolate and expand individual knockout cell lines.
-
Validation of Knockout: Confirm the successful knockout of the target gene at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot analysis).
-
Phenotypic Assay: Perform a dose-response experiment by treating both the wild-type and the validated knockout cell lines with a range of concentrations of the novel indole compound.
-
Data Analysis: Measure the relevant phenotypic endpoint (e.g., cell viability, reporter gene activity). A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells provides strong evidence that the knocked-out gene is the target of the indole compound.
Synthesizing the Evidence: Building a Cohesive Case
The true power of this multi-faceted approach lies in the convergence of results. A compelling target validation package would demonstrate that:
-
The indole compound physically interacts with the putative target, as shown by Affinity Chromatography-Mass Spectrometry .
-
The compound engages and stabilizes the target in intact cells, as confirmed by CETSA .
-
Genetic ablation of the target recapitulates the compound's phenotype, as validated by CRISPR/Cas9 .
By integrating data from these orthogonal methodologies, researchers can build a highly confident and scientifically rigorous case for the biological target of their novel indole compound, paving the way for successful downstream drug development.
References
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PubMed Central URL: [Link]
-
Title: CRISPR-Validated Target Druggability for Small Molecule Drugs Source: Creative Diagnostics URL: [Link]
-
Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]
-
Title: siRNAs in drug discovery: target validation and beyond Source: PubMed URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Harnessing in vivo siRNA delivery for drug discovery and therapeutic development Source: PubMed Central URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 Source: MDPI URL: [Link]
-
Title: siRNAs in drug discovery: Target validation and beyond Source: ResearchGate URL: [Link]
-
Title: Indole chemistry breakthrough opens doors for more effective drug synthesis Source: Chiba University URL: [Link]
-
Title: Target Validation with CRISPR Source: Biocompare URL: [Link]
-
Title: Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery Source: Taylor & Francis Online URL: [Link]
-
Title: ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS Source: SlideShare URL: [Link]
-
Title: Target Deconvolution for Phenotypic Antibodies and Small Molecules Source: Retrogenix URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL: [Link]
-
Title: Target deconvolution techniques in modern phenotypic profiling Source: PubMed Central URL: [Link]
-
Title: Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform Source: ACS Central Science URL: [Link]
-
Title: RNAi screens for the identification and validation of novel targets: Current status and challenges Source: European Pharmaceutical Review URL: [Link]
-
Title: Small molecule target identification using photo-affinity chromatography Source: SciSpace URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: CRISPR Cas9 Gene Editing Source: Charles River Laboratories URL: [Link]
-
Title: Affinity Chromatography Protocol Source: Conduct Science URL: [Link]
-
Title: Identification of Direct Protein Targets of Small Molecules Source: PubMed Central URL: [Link]
-
Title: CRISPR approaches to small molecule target identification Source: PubMed Central URL: [Link]
-
Title: Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes Source: PubMed URL: [Link]
-
Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: CETSA Source: Pelago Bioscience URL: [Link]
-
Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: PubMed Central URL: [Link]
-
Title: Affinity-based target identification for bioactive small molecules Source: RSC Publishing URL: [Link]
-
Title: Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential Source: ResearchGate URL: [Link]
-
Title: Molecular Target Validation in preclinical drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41 Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor Source: RSC Publishing URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: NIH URL: [Link]
-
Title: Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents Source: MDPI URL: [Link]
-
Title: Target discovery and validation Source: SlideShare URL: [Link]
-
Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: RSC Publishing URL: [Link]
-
Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
-
Title: Comparator Selection - Developing a Protocol for Observational Comparative Effectiveness Research Source: NCBI Bookshelf URL: [Link]
-
Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: PubMed Central URL: [Link]
-
Title: Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data Source: NIH URL: [Link]
-
Title: Target Validation: Linking Target and Chemical Properties to Desired Product Profile Source: PubMed Central URL: [Link]
-
Title: Target Validation Source: EMBL-EBI URL: [Link]
-
Title: Good Practices for Evidence Source: National Pharmaceutical Council URL: [Link]
-
Title: Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry Source: FDA URL: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. ebi.ac.uk [ebi.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. criver.com [criver.com]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. CETSA [cetsa.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biocompare.com [biocompare.com]
- 28. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx [slideshare.net]
- 29. criver.com [criver.com]
- 30. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. conductscience.com [conductscience.com]
- 32. Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (Z) vs. (E) Isomers of Indole Acrylonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an acrylonitrile moiety to this versatile structure gives rise to a class of molecules with potent and diverse biological effects.[4][5] A critical, yet often under-investigated, aspect of these derivatives is the stereochemistry of the acrylonitrile double bond, which can exist as either the (Z) or (E) isomer.
This guide provides a comprehensive comparison of the efficacy of these geometric isomers. However, a survey of the current literature reveals a notable prevalence of studies focusing on the (Z)-isomer, which appears to be the thermodynamically favored product in many common synthetic routes.[4][6] Direct, head-to-head comparative studies of the biological activity of purified (Z) and (E) isomers of the same indole acrylonitrile derivative are scarce. Therefore, this guide will present the extensive data available for the well-characterized (Z)-isomers and, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR), will offer an expert perspective on the anticipated differences in efficacy and the experimental pathways required for a definitive comparison.
The Critical Role of Stereochemistry: Why (Z) vs. (E) Matters
Geometric isomers, such as the (Z) and (E) forms of indole acrylonitrile, possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of substituents around a double bond. This seemingly subtle difference can have profound implications for a molecule's biological activity. The shape of a drug molecule is paramount to its ability to interact with its biological target, typically a protein receptor or enzyme active site. The specific three-dimensional arrangement of functional groups determines the potential for hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which collectively govern the binding affinity and, consequently, the efficacy of the compound. A change from a (Z) to an (E) configuration can alter the overall topography of the molecule, potentially leading to a complete loss of activity, a significant change in potency, or even a different pharmacological profile altogether.
Synthesis and Stereochemical Characterization
The majority of reported syntheses for 2-(1H-indol-2-yl)-3-aryl-acrylonitriles utilize the Knoevenagel condensation of an indole-acetonitrile with an appropriate aldehyde in the presence of a base like sodium methoxide.[4] X-ray crystal analysis of representative compounds from these syntheses has consistently confirmed the formation of the (Z)-isomer.[4][6][7]
For instance, a study by Kornicka et al. (2023) on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives reported that X-ray crystallography of a representative compound, 2l, unequivocally showed the acrylonitrile double bond to be Z-configured.[4][8] This suggests that the (Z) configuration is the more stable isomer formed under these reaction conditions. The synthesis of the less stable (E)-isomer would likely require specific stereoselective synthetic strategies, which are not widely reported for this class of compounds.
Comparative Efficacy: Insights from (Z)-Isomer Anticancer Activity
Given the prevalence of the (Z)-isomer in the literature, we will examine its efficacy, primarily in the context of anticancer activity, which is the most extensively studied therapeutic area for these compounds.
In Vitro Anticancer Screening Data for (Z)-Indole Acrylonitriles
A significant body of work has evaluated the in vitro anticancer activity of various (Z)-indole acrylonitrile derivatives against the NCI-60 panel of human tumor cell lines.[4][8] The data is typically reported as GI₅₀ (the concentration required to inhibit cell growth by 50%) and TGI (the concentration for total growth inhibition). Lower values indicate higher potency.[9]
| Compound ID | Structure (R-group on phenyl ring) | Mean GI₅₀ (µM) | Key Insights | Reference |
| 2l | 4-(dimethylamino)phenyl | 0.60 | The electron-donating dimethylamino group at the para position confers significant potency. | [4] |
| 5c | 4-(dimethylamino)phenyl (with N-methyl on indole) | 0.38 | N-methylation of the indole ring enhances the anticancer activity compared to its unsubstituted counterpart (2l), demonstrating a key structure-activity relationship. | [4][8] |
| 2d | 4-methoxyphenyl | >10 (approx.) | The methoxy group, while electron-donating, results in lower activity compared to the dimethylamino group, highlighting the sensitivity of the pharmacophore to substituent changes. | [7] |
| 2p | 2-naphthyl | >10 (approx.) | Replacing the phenyl ring with a larger aromatic system like naphthyl does not necessarily improve activity, indicating specific spatial requirements for target binding. | [7] |
The data clearly indicates that substitutions on both the indole ring and the phenyl ring of the acrylonitrile moiety dramatically impact the anticancer activity of the (Z)-isomers.[10] The superior activity of compound 5c suggests that the combination of an N-methylated indole and a 4-dimethylaminophenyl group creates an optimal conformation for interacting with its biological target(s).
Postulated Mechanisms of Action and Signaling Pathways
Indole derivatives are known to exert their anticancer effects through multiple mechanisms.[7][9] While the precise targets for many indole acrylonitriles are still under investigation, plausible mechanisms include:
-
Inhibition of Tubulin Polymerization: Many indole-containing compounds are known to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Modulation of Kinase Activity: These compounds can inhibit various protein kinases that are crucial for cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[10]
-
Induction of Apoptosis: Indole acrylonitriles have been shown to induce programmed cell death, potentially through both intrinsic (mitochondrial) and extrinsic pathways.[11]
Below is a diagram illustrating a generalized signaling pathway often targeted by anticancer agents, including indole derivatives.
Caption: A simplified PI3K/Akt/mTOR signaling pathway targeted by (Z)-indole acrylonitrile analogs.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of these compounds.
Protocol 1: In Vitro Anticancer Screening (NCI-60 Sulforhodamine B Assay)
This protocol is adapted from the standardized NCI-60 screen.[4]
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.
-
Compound Addition: The indole acrylonitrile compounds are dissolved in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Absorbance Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to untreated controls. Dose-response curves are plotted to determine the GI₅₀ and TGI values.
Protocol 2: General Synthesis of (Z)-2-(1H-indol-2-yl)-3-aryl-acrylonitriles
This general procedure is based on the Knoevenagel condensation.[4][9]
-
Reactant Preparation: A solution of 2-(1H-indol-2-yl)acetonitrile and the desired aromatic aldehyde (1:1 molar ratio) is prepared in methanol.
-
Base Addition: A solution of sodium methoxide in methanol (catalytic amount) is added dropwise to the mixture at room temperature.
-
Reaction: The reaction is stirred at room temperature for a specified time (typically several hours) until completion, which is monitored by thin-layer chromatography (TLC).
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold methanol and then purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol) or by column chromatography to yield the pure (Z)-isomer.
The following workflow diagram illustrates the typical process for evaluating a novel indole acrylonitrile derivative.
Caption: A general experimental workflow for the synthesis and evaluation of indole acrylonitrile isomers.
The Unanswered Question: Efficacy of the (E)-Isomer
The lack of data on the (E)-isomers of indole acrylonitriles represents a significant knowledge gap. To conduct a proper comparative study, the following steps would be essential:
-
Stereoselective Synthesis: Develop a synthetic route that selectively yields the (E)-isomer or a mixture from which the (E)-isomer can be effectively separated.
-
Parallel Evaluation: Subject both the pure (Z) and (E) isomers of the same parent compound to the identical battery of in vitro and in vivo tests as outlined in the workflow above.
-
Computational Modeling: Employ molecular docking studies to predict the binding modes of both isomers within the active site of putative biological targets. This could provide a theoretical rationale for any observed differences in activity.
It is highly probable that the (E)-isomer would exhibit a different efficacy profile. The altered spatial arrangement of the indole and phenyl rings relative to the cyano group would almost certainly lead to a different set of interactions with a biological target, likely resulting in a change in binding affinity and potency.
Conclusion
The (Z)-isomers of indole acrylonitrile derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns on the indole and phenyl rings. The N-methylated indole derivative with a 4-dimethylaminophenyl group (5c ) stands out as a particularly potent compound in vitro.[4][8] While the current body of research is heavily skewed towards the (Z)-isomer, the fundamental principles of stereochemistry in drug design strongly suggest that the corresponding (E)-isomers would possess distinct biological activities. This guide has provided the established data for the known isomers and laid out a clear scientific and logical framework for the future investigations required to fully elucidate the therapeutic potential of both geometric forms of this promising class of molecules. A thorough, comparative evaluation is a critical next step to unlock the full potential of indole acrylonitriles in drug development.
References
-
Kornicka, A., Gzella, K., Garbacz, K., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. [Link]
-
Kornicka, A., Gzella, K., Garbacz, K., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed, 37513830. [Link]
-
Kornicka, A., Gzella, K., Garbacz, K., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC, PMC10386429. [Link]
-
ResearchGate. Assessment of cytotoxicity of indole heteroaryl-acrylonitriles in neutrophil-differentiated HL-60 cells. [Link]
-
ResearchGate. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. [Link]
-
Santos, M., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. PMC, PMC10744042. [Link]
-
Diaz-Chiguer, D., et al. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Molecules, 26(11), 3379. [Link]
-
NIH. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC, PMC10214690. [Link]
-
Holla, B. S., et al. (2000). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry, 39B, 440-445. [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 036-056. [Link]
-
ResearchGate. Data set of indole derivatives and their anticancer activity against A498 cell line. [Link]
-
ResearchGate. Acrylonitrile derivatives with analgesic and anti-inflammatory activities. [Link]
-
Khan, I., et al. (2020). Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies. Bioorganic & Medicinal Chemistry, 28(21), 115605. [Link]
-
Sonar, V. N., et al. (2009). (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [Link]
-
Kumar, A., & Kumar, S. (2023). Tunable Regio- and Stereoselective Synthesis of Z-Acrylonitrile Indoles and 3-Cyanoquinolines from 2-Alkynylanilines and Alkynylnitriles. Organic Letters, 25(18), 3254-3259. [Link]
-
Salahuddin, et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(11), 1957. [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]
-
Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Françaises, 58(4), 243-251. [Link]
-
Kornicka, A., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Tereshchenko, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 9(12), 329. [Link]
-
Kumar, A., et al. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 142, 106950. [Link]
-
MDPI. Pharmaceuticals | Free Full-Text | Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies | Notes. [Link]
-
NIH. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. [Link]
-
ResearchGate. Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF. [Link]
-
NIH. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. [Link]
-
ResearchGate. HPLC analyses of both cis and trans isomers of indole-isonitrile from... | Download Scientific Diagram. [Link]
-
Sharma, D., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC, PMC10338781. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. rjpn.org [rjpn.org]
- 4. mdpi.com [mdpi.com]
- 5. Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Indole Derivatives in Cancer vs. Healthy Cells
The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point in the quest for novel anticancer therapeutics. Its inherent ability to interact with a multitude of biological targets has given rise to a vast and diverse library of derivatives, many of which exhibit potent cytotoxic effects against cancer cells. However, the true measure of a promising anticancer agent lies not only in its ability to kill malignant cells but also in its capacity to spare their healthy counterparts. This guide provides a comprehensive comparison of the cytotoxic profiles of various indole derivatives, juxtaposing their effects on cancerous and non-cancerous cell lines. We will delve into the experimental data that underpins these comparisons, elucidate the common mechanisms of action, and provide detailed protocols for the evaluation of these compelling molecules.
The Selectivity Imperative: Gauging the Therapeutic Window
A critical parameter in preclinical drug development is the selectivity index (SI), which quantifies the differential activity of a compound against cancer cells versus normal cells. A higher SI value indicates a wider therapeutic window and a potentially safer drug. The following table summarizes the in vitro cytotoxicity (IC50) of several indole derivatives against a panel of human cancer and normal cell lines, offering a glimpse into their selective potential.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Indazole derivative 6o | K562 (Leukemia) | 5.15 | HEK-293 (Embryonic Kidney) | 33.2 | 6.45 | [1] |
| Indole Mannich base 1c | HepG2 (Liver Cancer) | 0.9 (LC50) | HEK-293, LO2 (Liver), MRC5 (Lung) | >100 | >111 | [2] |
| Indole-aryl amide 5 | HT29 (Colon Cancer) | Not specified, but noted for selectivity | Healthy human intestinal cells | Not toxic | High | [3] |
| Indole-thiazolidinone 20c | MCF-7 (Breast Cancer) | 0.7 (GI50) | Not specified | 98.3 (GI50) | 140.4 | [4] |
| Cyclic-indole derivative 20 | Various (7 cell lines) | 0.022-0.056 | Human normal cells | High selectivity ratios (7.61-9.68) noted | 7.61-9.68 | [5] |
| Indole–ursolic acid conjugate 12 | SMMC-7721 (Liver Cancer) | 0.56 | LO2 (Hepatocytes) | 10.58 | 18.89 | [4] |
| Indole–ursolic acid conjugate 12 | HepG2 (Liver Cancer) | 0.91 | LO2 (Hepatocytes) | 10.58 | 11.63 | [4] |
Note: IC50 is the half-maximal inhibitory concentration. LC50 is the lethal concentration for 50% of the cells. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. A lower value indicates higher cytotoxicity. The Selectivity Index is calculated as IC50 in normal cells / IC50 in cancer cells.
The data clearly illustrates that while some indole derivatives exhibit broad-spectrum cytotoxicity, others possess a remarkable degree of selectivity. For instance, the indole Mannich base derivative 1c shows potent activity against liver cancer cells while being significantly less toxic to several normal cell lines[2]. Similarly, the cyclic-indole derivative 20 demonstrates high selectivity ratios, making it a promising candidate for further investigation[5]. This selectivity is often attributed to the unique biochemical and metabolic characteristics of cancer cells, such as their rapid proliferation and altered signaling pathways.
Unraveling the Mechanism: How Indole Derivatives Induce Cancer Cell Death
A predominant mechanism by which many cytotoxic indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the polymerization of tubulin, the protein subunit of microtubules, these indole derivatives can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[6][7]
Caption: Mechanism of action of tubulin-targeting indole derivatives.
The binding of certain indole derivatives to the colchicine-binding site on β-tubulin is a key initiating event. This interaction prevents the assembly of tubulin dimers into microtubules, leading to a cascade of events that culminates in apoptosis. The structural features of the indole derivative, such as the nature and position of substituents on the indole ring, play a critical role in determining its binding affinity and, consequently, its cytotoxic potency.[8]
Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity
The vast chemical space of indole derivatives allows for fine-tuning of their biological activity through strategic structural modifications. SAR studies have revealed several key insights:
-
Substitutions on the Indole Ring: The introduction of electron-withdrawing groups, such as halogens, at the 5-position of the indole ring often enhances anticancer activity.[9] N-alkylation can modulate lipophilicity, thereby influencing cell permeability and target engagement.[9]
-
The Nature of the Side Chain: The group attached at the 3-position is a critical determinant of activity. For instance, in the case of indole-3-one derivatives, the nature of the group attached to the carbonyl function significantly impacts their kinase inhibitory and cytotoxic profiles.[9]
-
Hybrid Molecules: The conjugation of the indole scaffold with other pharmacophores, such as ursolic acid or thiazolidinone, has yielded hybrid molecules with enhanced potency and selectivity.[4]
These SAR insights provide a rational basis for the design of next-generation indole derivatives with improved therapeutic indices.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and is a cornerstone for determining the IC50 values of potential anticancer compounds.[10][11][12][13]
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells (both cancer and normal cell lines).
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for a specified period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The data presented in this guide highlights the significant progress made in developing indole derivatives with potent and, crucially, selective cytotoxicity against cancer cells. The inhibition of tubulin polymerization remains a key mechanism of action, and a deeper understanding of the structure-activity relationships is paving the way for the rational design of more effective and safer therapeutics.
Future research should focus on expanding the panel of normal cell lines used for screening to obtain a more comprehensive safety profile of these compounds. Furthermore, in vivo studies in relevant animal models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of the chemical space around the indole nucleus, guided by the principles of medicinal chemistry and a thorough understanding of cancer biology, holds immense promise for the development of the next generation of targeted cancer therapies.
References
-
Frontiers. (Date not available). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]
-
Roche. (Date not available). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
National Center for Biotechnology Information. (2023). Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
ResearchGate. (Date not available). Structure/activity relationships of indole derivatives. [Link]
-
National Center for Biotechnology Information. (Date not available). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]
-
National Center for Biotechnology Information. (Date not available). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
ResearchGate. (Date not available). Indole derivatives targeting colchicine binding site as potential anticancer agents. [Link]
-
MDPI. (Date not available). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]
-
PubMed. (2017). Design, synthesis, and biological evaluation of cyclic-indole derivatives as anti-tumor agents via the inhibition of tubulin polymerization. [Link]
-
MDPI. (Date not available). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
National Center for Biotechnology Information. (Date not available). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]
-
ResearchGate. (Date not available). Measurement of IC50 values of U1–6 compounds against different cancer.... [Link]
-
MDPI. (Date not available). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
National Center for Biotechnology Information. (Date not available). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of cyclic-indole derivatives as anti-tumor agents via the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Fluorinated Indole Inhibitors
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors. The strategic incorporation of fluorine into these indole-based molecules has become a key strategy to enhance their pharmacological properties, including metabolic stability and target binding affinity.[1][2] However, this chemical modification can also profoundly influence the inhibitor's selectivity, leading to off-target activities that can result in unforeseen toxicities or even therapeutic benefits.
This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of three prominent fluorinated indole kinase inhibitors: Sunitinib, Axitinib, and Regorafenib. We will delve into the experimental methodologies used to characterize their selectivity, present comparative data on their on- and off-target activities, and explore the downstream signaling consequences of their cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the critical role of comprehensive profiling in preclinical drug development.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Profiling is Crucial
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[4] Kinase inhibitors are designed to block the activity of specific kinases that drive disease progression. However, the high degree of structural similarity within the ATP-binding site of many kinases presents a significant challenge in developing truly selective inhibitors.
This lack of absolute selectivity can lead to "off-target" effects, where the inhibitor interacts with unintended kinases.[5] These off-target interactions can have a range of consequences, from dose-limiting toxicities to unexpected therapeutic activities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical component of preclinical and clinical drug development. It allows for a more accurate prediction of potential side effects, aids in the design of safer and more effective therapeutic regimens, and can even unveil novel therapeutic opportunities for existing drugs.[6]
Methodologies for Unmasking Off-Target Interactions
A multi-pronged approach is essential for comprehensively profiling the cross-reactivity of kinase inhibitors. No single assay can provide a complete picture; therefore, a combination of in vitro biochemical assays and cell-based methods is employed to build a robust selectivity profile.
In Vitro Kinase Inhibition Assays: A First Look at Selectivity
Biochemical kinase assays are the workhorse of selectivity profiling, providing a direct measure of an inhibitor's potency against a large panel of purified kinases.[7] These assays typically measure the inhibition of phosphotransferase activity, often by quantifying the amount of ADP produced.
dot
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
The ADP-Glo™ Kinase Assay is a widely used luminescence-based method for quantifying kinase activity.[8][9]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a multiwell plate, combine the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1-2 hours.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a drug binds to its intended target within intact cells.[10][11] The principle behind CETSA is that the binding of a ligand stabilizes a protein, making it more resistant to thermal denaturation.[12]
dot
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA).
This protocol outlines a common method for performing CETSA with detection by Western blot.[13]
Materials:
-
Cell line of interest
-
Test inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble and insoluble protein fractions by centrifugation.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[13]
-
Comparative Cross-Reactivity Profiles of Fluorinated Indole Inhibitors
The following sections provide a comparative analysis of the on- and off-target profiles of Sunitinib, Axitinib, and Regorafenib, based on publicly available data.
Sunitinib: A Multi-Targeted Inhibitor with Notable Off-Target Effects
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[14] Its primary targets are VEGFRs and PDGFRs.[3]
| Target Kinase | Sunitinib IC50 (nM) |
| VEGFR1 | 13[15] |
| VEGFR2 | 4.2[15] |
| VEGFR3 | 46[15] |
| PDGFRβ | 22[15] |
| c-Kit | 7[15] |
| RET | 1.5[15] |
| FLT3 | 30[14] |
| AMPK | ~1000[16] |
Table 1: On- and off-target inhibitory activities of Sunitinib.
While effective, Sunitinib is associated with significant cardiotoxicity, which has been attributed to its off-target inhibition of AMP-activated protein kinase (AMPK).[9][16] AMPK is a crucial regulator of cellular energy homeostasis, and its inhibition in cardiomyocytes can lead to mitochondrial dysfunction and apoptosis.[17]
dot
Caption: Sunitinib's off-target inhibition of AMPK disrupts mitochondrial function, leading to cardiomyocyte apoptosis.
Axitinib: A More Selective VEGFR Inhibitor
Axitinib is another potent inhibitor of VEGFRs, approved for the second-line treatment of advanced RCC.[18][19] It is generally considered to be more selective for VEGFRs compared to Sunitinib.[20][21]
| Target Kinase | Axitinib IC50 (nM) |
| VEGFR1 | 0.1[1] |
| VEGFR2 | 0.2[1] |
| VEGFR3 | 0.1-0.3[1] |
| PDGFRβ | 1.6[1] |
| c-Kit | 1.7[1] |
| Abl | ≥60% inhibition at 1µM[8] |
| Aurora-2 | ≥60% inhibition at 1µM[8] |
Table 2: On- and off-target inhibitory activities of Axitinib.
Despite its improved selectivity, Axitinib is not devoid of off-target activities. At higher concentrations, it can inhibit other kinases such as Abl and Aurora-2.[8] While the clinical significance of these off-target interactions is less well-defined than for Sunitinib, they highlight the importance of considering the complete selectivity profile even for more targeted agents.
Regorafenib: A Broad-Spectrum Kinase Inhibitor
Regorafenib is a multi-kinase inhibitor with a broad spectrum of activity against various angiogenic, stromal, and oncogenic kinases.[4][22] It is approved for the treatment of metastatic colorectal cancer (mCRC) and GIST.[17]
| Target Kinase | Regorafenib IC50 (nM) |
| VEGFR1 | 13[5] |
| VEGFR2 | 4.2[5] |
| VEGFR3 | 46[5] |
| PDGFRβ | 22[5] |
| c-Kit | 7[5] |
| RET | 1.5[5] |
| Raf-1 | 2.5[5] |
| B-RAF | 28[15] |
| Tie2 | 311[17] |
Table 3: On- and off-target inhibitory activities of Regorafenib.
The broad kinase inhibition profile of Regorafenib contributes to its therapeutic efficacy but also to its distinct toxicity profile, which includes hand-foot skin reaction, fatigue, and diarrhea.[1][23] Understanding the specific off-target kinases responsible for these adverse events is an active area of research.
The Role of Fluorine in Modulating Selectivity: A Structure-Activity Relationship Perspective
The strategic placement of fluorine atoms on the indole scaffold can significantly impact a kinase inhibitor's selectivity profile. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing hydrogen bonding interactions within the kinase's active site.[12] Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for hydrogen, enabling subtle modifications to the inhibitor's conformation that can favor binding to the intended target over off-targets.[12]
For example, the fluorine atom in Regorafenib, which is absent in the structurally similar inhibitor Sorafenib, is thought to contribute to its unique kinase inhibition profile and clinical activity.[4] Further detailed structure-activity relationship (SAR) studies are needed to fully elucidate the precise role of fluorination in dictating the cross-reactivity of these and other indole-based inhibitors.
Conclusion and Future Directions
The cross-reactivity profiling of fluorinated indole inhibitors is a critical aspect of their preclinical and clinical development. As this guide has illustrated, even closely related compounds can exhibit distinct selectivity profiles with significant clinical implications. A comprehensive understanding of these on- and off-target activities, achieved through a combination of in vitro and cell-based assays, is essential for optimizing therapeutic strategies and minimizing adverse events.
Future research in this area will likely focus on the development of more sophisticated and predictive models for kinase inhibitor selectivity, the use of advanced techniques such as chemoproteomics to identify novel off-targets, and a deeper exploration of the structure-activity relationships that govern the influence of fluorination on kinase binding. Ultimately, a more complete understanding of cross-reactivity will pave the way for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. Journal of the American Heart Association.
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research.
-
Regorafenib (BAY 73-4506). Cayman Chemical.
-
Sunitinib (SU-11248). Selleck Chemicals.
-
Application Notes and Protocols for Kinase Activity Assays. Benchchem.
-
Sunitinib (SU 11248) Malate. Selleck Chemicals.
-
Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. European Journal of Cancer.
-
Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
-
Vemurafenib (PLX4032). Selleck Chemicals.
-
Regorafenib - Multi-Kinase Inhibitor for Cancer Therapy. APExBIO.
-
Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Cancer Management and Research.
-
Regorafenib (BAY 73-4506). Selleck Chemicals.
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance.
-
QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
-
Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors. Benchchem.
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports.
-
Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. Journal of Nuclear Medicine.
-
What is the mechanism of Axitinib? Patsnap Synapse.
-
Management of regorafenib-related toxicities: a review. Therapeutic Advances in Medical Oncology.
-
Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. International Journal of Molecular Sciences.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance.
-
Current Advances in CETSA. Frontiers in Molecular Biosciences.
-
CETSA. Pär Nordlund Lab.
-
Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research.
-
Axitinib (AG-013736). Selleck Chemicals.
-
Axitinib. MedKoo Biosciences.
-
Treatment Response and Side Effects with Regorafenib. Targeted Oncology.
-
Multitargeted Tyrosine Kinase Inhibition Produces Discordant Changes Between 99mTc-MDP Bone Scans and Other Disease Biomarkers: Analysis of a Phase II Study of Sunitinib for Metastatic Castration-Resistant Prostate Cancer. Journal of Nuclear Medicine.
-
High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors. Cancers.
-
Regorafenib in management of colorectal cancer – Video abstract [ID 88825]. YouTube.
-
Multitargeted Tyrosine Kinase Inhibition Produces Discordant Changes Between 99m Tc-MDP Bone Scans and Other Disease Biomarkers: Analysis of a Phase II Study of Sunitinib for Metastatic Castration-Resistant Prostate Cancer. Journal of Nuclear Medicine.
-
Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today.
-
Regorafenib. Recent Results in Cancer Research.
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Vemurafenib and Dabrafenib Downregulates RIPK4 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib | MDPI [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
From Bench to Bedside: A Guide to In Vivo Validation of Indole-Based Compounds
A Senior Application Scientist's Perspective on Translating In Vitro Success to Preclinical Reality
The indole scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to neurobiology.[1][2] Researchers are continually exploring the vast chemical space of indole derivatives, leading to the identification of potent in vitro candidates. However, the journey from a promising in vitro result to a clinically viable drug is fraught with challenges. A significant hurdle lies in the successful in vivo validation of these initial findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro experimentation to robust in vivo validation for indole-based compounds.
The In Vitro-In Vivo Chasm: Why Initial Results Don't Always Translate
Promising in vitro data, often in the form of low IC50 or EC50 values, is a crucial first step. However, a multitude of factors can prevent the replication of these results in a complex living system. Understanding these potential discrepancies is paramount for designing effective in vivo studies.
A primary reason for the in vitro-in vivo disconnect is the difference in metabolic processing. In vitro systems often lack the full complement of metabolic enzymes present in a whole organism.[3] Indole derivatives can be extensively metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, which can significantly alter their half-life, efficacy, and potential for toxicity.[3] Furthermore, factors like plasma protein binding can sequester a significant portion of the compound, rendering it unavailable to exert its pharmacological effect.[4] Studies on synthetic cannabinoid receptor agonists (SCRAs) containing indole structures have shown that while they may be rapidly metabolized in vitro, high protein binding in vivo leads to a much slower predicted hepatic clearance.[4][5]
Bioavailability is another critical factor. A compound that is highly active in a cell-based assay may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, preventing it from reaching its target tissue in sufficient concentrations. The physicochemical properties of indole compounds, such as their lipophilicity, play a significant role in their pharmacokinetic and pharmacodynamic profiles.[4]
Bridging the Gap: A Step-by-Step Guide to In Vivo Validation
A well-designed in vivo study is not merely about administering a compound to an animal and observing the outcome. It is a systematic process of investigation that requires careful planning and execution.
Step 1: Pre-In Vivo Characterization - Laying the Groundwork
Before embarking on animal studies, a thorough in vitro characterization of the indole compound is essential. This includes:
-
Comprehensive In Vitro Profiling: Beyond primary efficacy assays, it is crucial to assess the compound's effects on a panel of cell lines to understand its spectrum of activity and potential off-target effects.[6]
-
Metabolic Stability Assessment: In vitro metabolism studies using liver microsomes or hepatocytes can provide initial insights into the compound's metabolic fate and potential for drug-drug interactions.[5]
-
Physicochemical Property Analysis: Determination of solubility, lipophilicity (LogP/LogD), and plasma protein binding is critical for predicting in vivo behavior.[4]
Step 2: Selecting the Appropriate Animal Model - A Critical Decision
The choice of animal model is arguably the most critical decision in the in vivo validation process. The model should be relevant to the disease or biological process under investigation.
For oncology studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[7][8] These models allow for the evaluation of a compound's direct antitumor activity. For instance, in vivo studies using xenograft models have demonstrated the tumor growth inhibition potential of various indole derivatives in breast and lung cancer.[7][9] Carcinogen-induced models, such as the methylnitrosourea (MNU)-induced mammary cancer model in rats, are also valuable for studying cancer prevention.[10]
For other therapeutic areas, such as inflammation or neurodegenerative diseases, specific disease-induced or transgenic models are employed. For example, the anti-inflammatory effects of oleanolic acid indole derivatives have been validated in vivo.[11]
Workflow for Animal Model Selection:
Caption: Decision workflow for selecting an appropriate animal model.
Step 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies - Understanding Exposure and Effect
PK studies are essential to understand how the animal body processes the indole compound. These studies determine key parameters such as:
-
Absorption: How much of the compound enters the bloodstream.
-
Distribution: Where the compound goes in the body.
-
Metabolism: How the compound is broken down.
-
Excretion: How the compound is eliminated from the body.
PD studies, on the other hand, investigate the relationship between drug concentration and the observed pharmacological effect. The goal is to establish a clear link between the compound's exposure at the target site and its biological activity.
Table 1: Key Pharmacokinetic Parameters for Indole-Based Compounds
| Parameter | Description | Importance for In Vivo Studies |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing frequency required to maintain therapeutic concentrations. |
| CL | Clearance | Measures the rate at which the drug is eliminated from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
Data compiled from principles of pharmacokinetics.[12]
Step 4: Efficacy Studies - Demonstrating Therapeutic Potential
Once the PK/PD profile is established, efficacy studies can be designed to evaluate the therapeutic potential of the indole compound in the chosen animal model. These studies should include:
-
Dose-Response Assessment: Testing a range of doses to determine the optimal therapeutic dose and identify the maximum tolerated dose (MTD).
-
Appropriate Controls: Including vehicle-treated and positive control groups to ensure the validity of the results.
-
Relevant Endpoints: Measuring clinically relevant endpoints, such as tumor volume, survival, or specific biomarkers of disease activity.
Recent studies have shown the in vivo efficacy of various indole derivatives. For example, a novel indolyl-hydrazone demonstrated significant tumor growth inhibition in a breast cancer xenograft model.[9] Similarly, an indole-2-carboxamide derivative has shown efficacy in a triple-negative breast cancer model.[9]
Step 5: Toxicity and Safety Assessment - A Crucial Hurdle
A compound can be highly efficacious but ultimately fail due to an unacceptable toxicity profile. Acute and sub-chronic toxicity studies are necessary to identify potential adverse effects.[13][14] These studies typically involve administering the compound at various doses and monitoring the animals for signs of toxicity, including changes in weight, behavior, and clinical pathology. Histopathological examination of major organs is also performed to identify any tissue damage.[14] It's important to note that some indole derivatives have been associated with toxicity, and careful evaluation is crucial.[14][15]
Experimental Workflow for In Vivo Validation:
Caption: A streamlined workflow for in vivo validation of indole compounds.
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Anticancer Efficacy
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude or SCID) for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the indole compound (formulated in a suitable vehicle) and vehicle control according to the predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection). A positive control group receiving a standard-of-care chemotherapeutic agent can also be included.
-
Data Collection: Continue to monitor tumor growth, body weight, and any signs of toxicity throughout the study.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare tumor growth inhibition between the treatment and control groups.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use a small number of healthy, young adult rodents (e.g., rats or mice) of a single sex.
-
Dosing: Administer a single oral dose of the indole compound to one animal. The starting dose is typically selected based on in vitro cytotoxicity data and is below the level expected to cause severe toxicity.
-
Observation: Observe the animal closely for signs of toxicity for at least 24 hours, and then periodically for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
LD50 Estimation: Continue this process until enough data points are collected to estimate the median lethal dose (LD50) using statistical methods. This procedure minimizes the number of animals required while still providing a reliable estimate of acute toxicity.
Conclusion: Navigating the Path to Clinical Success
The successful in vivo validation of indole-based compounds is a critical milestone in the drug development process. It requires a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and toxicology. By carefully considering the potential for in vitro-in vivo discrepancies and by designing and executing robust in vivo studies, researchers can increase the likelihood of translating promising in vitro findings into clinically meaningful therapies. This guide provides a foundational framework to navigate this complex but rewarding journey, ultimately contributing to the development of novel indole-based medicines that can address unmet medical needs.
References
- BenchChem. In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis.
- Cunningham, M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
- Li, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. PubMed.
- Werz, O., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH.
- Chen, H. I., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed.
- Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- BenchChem. Technical Support Center: Optimizing Dosing for In-vivo Studies with Indole Derivatives.
- Tan, K. L., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
- ResearchGate. Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
- Al-Bishri, W. M., et al. (2019). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. PMC - PubMed Central.
- Cunningham, M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
- Singh, G., et al. (2014). Biomedical Importance of Indoles. PMC - NIH.
- Zhou, H., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers.
- El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH.
- M. A. Aleo, et al. (2020). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. PMC.
- Du, Y., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
- Abadi, A. H., et al. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands.
- Wang, H. M., et al. (2018). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. NIH.
- van der Loo, B., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH.
- ResearchGate. Indole derivatives tested for in vivo inhibition of IAA biosynthesis....
- Al-Badr, A. A., et al. (2022). Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats. PubMed Central.
- Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed.
- Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- Namekata, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.
- Du, Y., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
- Al-Ostoot, F. H., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI.
- Uppoor, V. R. S. (2001). Role of In Vitro–In Vivo Correlations in Drug Development. ResearchGate.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 13. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Kinase Inhibitors: A Comparative Guide to Indole-Based Compounds
In the landscape of kinase inhibitor discovery, the indole scaffold stands out as a privileged structure, forming the backbone of numerous clinically successful drugs.[1][2][3][4] Its inherent ability to mimic the adenine region of ATP allows for potent and selective inhibition of a wide range of kinases, making it a focal point for targeted cancer therapy.[1][2][4] This guide provides a comprehensive framework for benchmarking novel indole-based kinase inhibitors against established drugs, ensuring a rigorous and objective evaluation of their performance. We will delve into the comparative analysis of three prominent indole-containing inhibitors—Sunitinib, Axitinib, and Gefitinib—and provide detailed experimental protocols to empower researchers in their drug development endeavors.
Comparative Analysis of Indole-Based Kinase Inhibitors
A critical step in characterizing a new inhibitor is to benchmark its potency against known compounds targeting similar kinases. Sunitinib, Axitinib, and Gefitinib serve as excellent comparators, each with a distinct kinase selectivity profile.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, potently targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[5][6][7] This broad-spectrum activity makes it an effective anti-angiogenic and anti-tumor agent.[5][6][7] Axitinib is a more selective inhibitor, primarily targeting VEGFRs 1, 2, and 3 with high potency.[8][9][10][11][12] Its selectivity profile often translates to a different efficacy and safety profile compared to broader-spectrum inhibitors. Gefitinib , on the other hand, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, particularly effective in cancers harboring activating mutations in the EGFR gene.[13][14][15][16][17]
The following table summarizes the biochemical potency (IC50 values) of these inhibitors against their key target kinases, providing a quantitative basis for comparison.
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR2 (Flk-1) | 80[16][18] |
| PDGFRβ | 2[16][18] | |
| c-Kit | Not explicitly quantified in the provided results | |
| Axitinib | VEGFR1 | 0.1[5][19] |
| VEGFR2 | 0.2[5][19] | |
| VEGFR3 | 0.1-0.3[5][19] | |
| PDGFRβ | 1.6[5][17][19] | |
| c-Kit | 1.7[5][17][19] | |
| Gefitinib | EGFR (mutant) | 13.06 - 77.26 (in sensitive cell lines)[12][20] |
| EGFR (wild-type) | Generally higher, e.g., 218 nM in isogenic cells[21] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. These values can vary depending on the specific assay conditions.
Key Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects.
VEGFR/PDGFR/c-Kit Signaling: Sunitinib and Axitinib primarily target pathways involved in angiogenesis (the formation of new blood vessels) and cell proliferation.[5][6][7][9][10][11][12] VEGFRs, upon binding to VEGF, trigger a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[2][21][22] Similarly, PDGFR and c-Kit signaling, activated by their respective ligands, contribute to cell growth and survival.[19][23][24][25][26] By inhibiting these receptors, Sunitinib and Axitinib effectively block these pro-tumorigenic signals.[5][6][7][9][10][11][12]
EGFR Signaling: Gefitinib targets the EGFR signaling pathway, which is a key driver of cell proliferation in many cancers.[13][14][15][16][17] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[25][26][27] This initiates downstream cascades, including the Ras-Raf-MEK-ERK pathway, leading to altered gene expression and uncontrolled cell growth.[25][26][27] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activation and blocking these downstream signals.[13][15][16][17]
Experimental Protocols for Benchmarking
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in kinase inhibitor benchmarking.
In Vitro Kinase Assay: IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[28][29][30][31][32][33]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute the kinase to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically.[28]
-
Prepare a solution containing both ATP and the kinase-specific substrate in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the kinase.[28]
-
Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., staurosporine).[28]
-
-
Assay Plate Setup (384-well plate):
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[29]
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[29]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[29]
-
Incubate the plate at room temperature for 30-60 minutes.[30]
-
Measure the luminescence using a plate reader.[30]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a strong inhibitor control (100% inhibition).[28]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28]
-
Cellular Assay: Western Blot for Target Phosphorylation
This assay assesses the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified time. Include a vehicle control.
-
For receptor tyrosine kinases, you may need to stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR) to induce phosphorylation.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.[14]
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][23]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane with TBST to remove unbound primary antibody.[23]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase.[23]
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
-
Cellular Assay: Cell Viability (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][24]
Step-by-Step Protocol:
-
Cell Seeding:
-
Inhibitor Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The indole scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. By employing a systematic benchmarking approach that includes quantitative biochemical assays, cellular mechanism-of-action studies, and robust cell-based viability assays, researchers can effectively evaluate the performance of new indole-based compounds against established clinical agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for drug development professionals, facilitating the identification and advancement of the next generation of targeted cancer therapies.
References
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular Basis of Sunitinib Efficacy and Future Clinical Development. Nature Reviews Drug Discovery, 6(9), 734-745.
- Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Smaill, J. B. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
- Escudier, B., Eisen, T., Stadler, W. M., Szczylik, C., Oudard, S., Siebels, M., ... & Rini, B. I. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. New England Journal of Medicine, 356(2), 125-134.
- Rini, B. I., Escudier, B., Tomczak, P., Kaprin, A., Szczylik, C., Hutson, T. E., ... & Motzer, R. J. (2011). Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial. The Lancet, 378(9807), 1931-1939.
- Sravanthi, J. V., & Manju, S. L. (2014). A review on indole-a promising scaffold for the development of potent anticancer agents. European journal of medicinal chemistry, 82, 39-55.
-
National Center for Biotechnology Information. (2010). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
-
Spandidos Publications. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... Retrieved from [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
-
PubMed. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. promega.com [promega.com]
- 31. researchgate.net [researchgate.net]
- 32. kinaselogistics.com [kinaselogistics.com]
- 33. worldwide.promega.com [worldwide.promega.com]
A Researcher's Guide to Strategic Fluorination: Maximizing the Biological Activity of Indole Scaffolds
Introduction: The Strategic Alliance of Indole and Fluorine in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure is a "privileged" scaffold, capable of interacting with a wide array of biological targets.[2] In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists often turn to fluorine, an element whose unique properties can dramatically improve a drug candidate's potency, selectivity, and pharmacokinetic properties.[3][4]
The incorporation of fluorine is not a matter of simple substitution; it is a strategic decision where the position of the fluorine atom on the indole ring can profoundly dictate the molecule's ultimate biological fate.[1] Even a single, judiciously placed fluorine atom can alter acidity, lipophilicity, metabolic stability, and binding affinity.[5][6] This guide provides an in-depth technical comparison of how fluorine's position on the indole scaffold influences its biological activity, supported by experimental data and actionable protocols for researchers in drug development.
The Fundamental Physicochemical Impact of Fluorine Substitution
Before delving into positional effects on the indole ring, it's crucial to understand the fundamental properties that make fluorine a powerful tool in drug design.
-
Electronegativity and pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[7] When placed near a basic functional group, such as the nitrogen in an amine, it can significantly lower the group's pKa, reducing its basicity.[8] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.[7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[7] Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 (CYP450) enzymes.[6] This "metabolic shielding" often increases a drug's half-life and oral bioavailability.[1][8]
-
Lipophilicity and Permeability: Fluorine's effect on lipophilicity (LogP) is context-dependent. A single fluorine substitution on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability.[4][6] This improved ability to cross cellular membranes is a key factor in boosting a drug's bioavailability and efficacy.[3]
-
Conformational Control and Binding Affinity: The small van der Waals radius of fluorine (1.47 Å), only slightly larger than that of hydrogen (1.20 Å), allows it to act as a hydrogen bioisostere with minimal steric hindrance.[3] However, its unique electronic properties can induce favorable molecular conformations and create new, productive interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5][6]
Below is a diagram illustrating the causal chain from fluorine substitution to biological outcome.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
A Researcher's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies
The indole scaffold is a privileged structure in chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and natural products. The enduring importance of this heterocyclic motif has spurred the development of a vast arsenal of synthetic methods. For researchers and drug development professionals, selecting the most appropriate synthetic route is a critical decision that impacts yield, scalability, and functional group compatibility. This guide provides an in-depth, head-to-head comparison of the most prominent indole synthesis methodologies, from classic name reactions to modern transition-metal-catalyzed approaches, to inform this crucial choice.
The Classics: Foundational Methods for Indole Construction
Fischer Indole Synthesis: The Enduring Workhorse
First described in 1883 by Emil Fischer, this reaction remains one of the most widely used methods for indole synthesis due to its simplicity and the ready availability of starting materials.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2]
Mechanism: The process begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring.[1]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
Generally straightforward to perform and amenable to large-scale synthesis.
Disadvantages:
-
Requires harsh acidic conditions (e.g., HCl, H2SO4, polyphosphoric acid) and elevated temperatures, limiting its compatibility with sensitive functional groups.[2][4]
-
The use of unsymmetrical ketones can lead to the formation of regioisomers.
-
The synthesis of the parent indole from acetaldehyde is not successful.[4] Certain substitution patterns can cause the reaction to fail.[5]
Experimental Protocol: Synthesis of 2-Phenylindole [6][7]
-
Hydrazone Formation: Acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) are warmed in ethanol (e.g., on a steam bath for 1 hour) to form the corresponding phenylhydrazone.[6][8] The product can be isolated by cooling and filtration.[6]
-
Cyclization: The isolated acetophenone phenylhydrazone is added to a pre-heated acid catalyst, such as polyphosphoric acid or zinc chloride, at an elevated temperature (e.g., 170 °C for ZnCl2).[8]
-
Workup: After a short reaction time, the mixture is poured into water to precipitate the crude product.
-
Purification: The crude 2-phenylindole is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.
Caption: Key stages of the Fischer indole synthesis mechanism.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of aniline to form a 2-aryl-indole.[9] Despite its long history, it has been less utilized than the Fischer synthesis due to often harsh conditions and low yields.[9][10]
Mechanism: The reaction proceeds through the initial formation of an α-anilino ketone intermediate. This intermediate then undergoes an electrophilic cyclization, followed by aromatization to furnish the indole product.[9][11]
Advantages:
-
Provides a direct route to 2-arylindoles.
Disadvantages:
-
Typically requires a large excess of aniline, which can complicate purification.
-
Harsh reaction conditions and often produces low yields.[9]
-
The reaction can be unpredictable in terms of regioselectivity.[10]
Recent modifications, such as the use of microwave irradiation, have been shown to improve yields and shorten reaction times.[8][9]
Reissert Indole Synthesis
The Reissert synthesis is a two-step process that provides access to indole-2-carboxylic acids, which are valuable intermediates for further functionalization.
Mechanism: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[12][13] This intermediate is then subjected to a reductive cyclization, typically using zinc in acetic acid or ferrous sulfate and ammonia, to form the indole-2-carboxylic acid.[12][13] The carboxylic acid group can be subsequently removed by heating to yield the parent indole.[12]
Advantages:
-
Yields indoles with a useful carboxylic acid handle at the 2-position.
-
Starts from simple, readily available materials.
Disadvantages:
-
It is a multi-step synthesis.
-
The initial condensation requires strongly basic conditions.
The Modern Era: Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.[14]
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[15][16][17]
Mechanism: The catalytic cycle is believed to involve: (a) oxidative addition of the o-haloaniline to a Pd(0) species, (b) coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond, (c) intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium intermediate to form a six-membered palladacycle, and (d) reductive elimination to furnish the indole product and regenerate the Pd(0) catalyst.[15][16]
Advantages:
-
Excellent regioselectivity, providing a reliable route to 2,3-disubstituted indoles.[16]
-
Broad substrate scope and good functional group tolerance.[17]
-
Proceeds under relatively mild conditions.[17]
Disadvantages:
-
Requires the synthesis of pre-functionalized starting materials (o-haloanilines and alkynes).
-
The cost of the palladium catalyst and ligands can be a consideration.
Heck Indole Synthesis
Intramolecular Heck reactions provide another elegant pathway to the indole nucleus. This approach typically involves the palladium-catalyzed cyclization of substrates like N-allyl-o-haloanilines.
Mechanism: The reaction follows the standard Heck catalytic cycle, involving oxidative addition of the aryl halide to Pd(0), followed by intramolecular migratory insertion of the tethered alkene, and finally, β-hydride elimination to form the indole ring and regenerate the catalyst.
Advantages:
-
Allows for the construction of the indole ring under mild conditions.[18]
-
Can be used to synthesize a variety of substituted indoles depending on the alkene precursor.
Disadvantages:
-
Requires the synthesis of specific cyclization precursors.
-
Control of regioselectivity in the β-hydride elimination step can sometimes be a challenge.
Buchwald-Hartwig Amination
While primarily known for intermolecular C-N bond formation, the Buchwald-Hartwig amination can be applied in an intramolecular fashion to construct the indole ring. This typically involves the cyclization of a substrate containing both an amine and an aryl halide.
Mechanism: The reaction proceeds via the standard Buchwald-Hartwig catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the crucial N-C1 bond of the indole core.[19]
Advantages:
-
Leverages a well-established and robust catalytic system.[20]
-
Offers excellent functional group tolerance.
Disadvantages:
-
The synthesis of the required linear precursors can be multi-stepped.
Caption: Overview of modern palladium-catalyzed indole synthesis strategies.
Head-to-Head Performance Comparison
| Methodology | Starting Materials | Key Reagents/Catalysts | Conditions | Functional Group Tolerance | Scope & Key Advantages | Typical Yields |
| Fischer | Arylhydrazines, Aldehydes/Ketones | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | Harsh, High Temp. | Low to Moderate | Broadly applicable, scalable, inexpensive starting materials. | 40-85%[8] |
| Bischler-Möhlau | α-Halo-ketones, Anilines | Excess Aniline, Acid | Harsh, High Temp. | Moderate | Direct synthesis of 2-arylindoles. | Low to Moderate (Historically)[9] |
| Reissert | o-Nitrotoluenes, Diethyl oxalate | Base (KOEt), Reducing Agent (Zn/HOAc) | Multi-step | Moderate | Produces valuable indole-2-carboxylic acids. | 50-85% |
| Larock | o-Haloanilines, Disubstituted Alkynes | Pd(OAc)₂, Base (K₂CO₃), Ligands | Mild | High | Excellent regiocontrol for 2,3-disubstituted indoles. | 70-95%[17] |
| Heck (Intramolecular) | N-alkenyl-o-haloanilines | Pd(OAc)₂, Base, Ligands | Mild | High | Versatile for various substitution patterns. | 60-90%[18] |
| Buchwald-Hartwig (Intramolecular) | Precursors with Ar-X and N-H | Pd Catalyst, Ligand, Base | Mild | High | Robust and tolerant, good for complex molecules. | 60-90% |
Conclusion: Selecting the Right Tool for the Job
The choice of an indole synthesis methodology is a strategic decision dictated by the specific target molecule and project goals. For large-scale, cost-effective syntheses of robust indoles, the Fischer synthesis remains a highly relevant and powerful tool. When specific functional handles are required, such as in the case of the Reissert synthesis , the classic methods continue to offer unique advantages.
However, for the synthesis of complex, highly functionalized indoles, particularly in the context of drug discovery and development, modern palladium-catalyzed methods are often superior. The Larock, Heck, and Buchwald-Hartwig approaches provide unparalleled functional group tolerance, milder reaction conditions, and often higher yields for intricate substrates. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to navigate the rich landscape of indole synthesis and select the optimal path to their target molecules.
References
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. ScienceDirect. [Link]
-
Larock indole synthesis. Grokipedia. [Link]
-
Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Synfacts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Expt-7 The Fischer Indole Synthesis New. Scribd. [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC. [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. testbook.com [testbook.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. DSpace [diposit.ub.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
A Note on This Guidance: This document provides detailed disposal procedures for (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile based on its chemical structure and established best practices for related hazardous materials. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, all personnel must handle it by assuming it is hazardous.[1][2] This guide is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and the guidance of your Environmental Health & Safety (EHS) department.
Core Principle: Hazard-Based Waste Characterization
Proper disposal begins with a thorough understanding of the molecule's inherent risks. The structure of this compound contains two key functional groups that dictate its handling and disposal pathway: a fluoro group and an acrylonitrile moiety.
-
Fluorinated Organic Compound: The presence of a fluorine atom covalently bonded to the indole ring classifies this compound as a halogenated organic .[3] This is the primary determinant for its waste segregation. Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic byproducts and cannot be mixed with non-halogenated solvent waste, which is often recycled or used as fuel.[4] Mixing these waste streams leads to costly re-classification of the entire container and complicates the disposal process.[4][5]
-
Acrylonitrile Moiety: The acrylonitrile group is a significant source of potential toxicity. Acrylonitrile itself is classified as highly flammable, toxic if swallowed, inhaled, or in contact with skin, a serious eye and skin irritant, a suspected carcinogen, and toxic to aquatic life.[6][7][8] While organic nitriles do not always readily release cyanide ions, the structural alert from the acrylonitrile functional group necessitates that this compound be handled with a high degree of caution, assuming high toxicity.[9]
Table 1: Inferred Hazard Profile
| Hazard Category | Basis of Concern & Recommended Precautions |
| Acute Toxicity | The acrylonitrile group suggests potential for toxicity via oral, dermal, and inhalation routes.[6][7] Always handle in a certified chemical fume hood. |
| Health Hazard | Acrylonitrile is a suspected carcinogen.[7] Chronic exposure should be minimized. |
| Irritant | Potential for serious skin and eye irritation.[7] |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects.[7] Must not be disposed of down the drain.[4][10] |
| Chemical Incompatibility | Nitriles can react hazardously with strong acids and oxidizing agents.[11] Avoid mixing with these waste streams. |
Regulatory Framework: Adherence to Safety Standards
All laboratory activities involving hazardous chemicals fall under strict regulatory oversight. Compliance is not optional; it is essential for ensuring the safety of personnel and the environment.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[12][13] The procedures outlined here should be incorporated into your lab's specific CHP. The standard requires that employers provide workers with information and training on the hazards of the chemicals in their work area.[2]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste from its point of generation to its final disposal.[14][15] This "cradle-to-grave" system requires stringent procedures for waste identification, segregation, labeling, and transfer.[16][17]
Operational Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile), ensuring no tears or punctures. Check glove manufacturer data for compatibility.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Collection and Segregation
This is the most critical step in the disposal process. Incorrect segregation can endanger personnel and result in regulatory fines.
-
Select the Correct Waste Container:
-
Label the Container:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste.[10][16]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is in secondary containment to catch any potential leaks.[18]
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered hazardous waste.
-
Sharps: Contaminated needles, razor blades, or broken glass must be placed in a designated sharps container and disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, and absorbent pads used for cleaning spills should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper waste stream segregation and disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency number.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled liquid or surround the solid material.[18]
-
Clean-Up:
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste bag or container.
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Label and Dispose: Seal and label the container with the spill cleanup debris and manage it as halogenated hazardous waste.
Final Logistical Steps: From Lab to Licensed Facility
The final stage of disposal involves the transfer of waste from your laboratory.
-
Full Container Management: Once a waste container is full, it must be removed from the SAA within three days.[19]
-
Contact EHS: Do not remove the container from the lab yourself. Contact your institution's EHS department to schedule a waste pickup.[18]
-
Manifesting: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste. This process is tracked using a hazardous waste manifest, ensuring a complete chain of custody as required by the EPA.[16][17]
By adhering to this structured, scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Segregation Guide . Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Heritage-Crystal Clean. [Link]
-
Halogenated Solvents in Laboratories . Temple University. [Link]
-
Proper Handling of Hazardous Waste Guide . US EPA. [Link]
-
Organic Solvent Waste Disposal . University of British Columbia. [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Hazardous Waste . US EPA. [Link]
-
Nitriles Waste Compatibility . CP Lab Safety. [Link]
-
Cyanide - Wikipedia . Wikipedia. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . Organic Chemistry Praktikum. [Link]
-
Acrylonitrile Safety Data Sheet . Unigel. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. unigel.com.br [unigel.com.br]
- 8. fishersci.com [fishersci.com]
- 9. Cyanide - Wikipedia [en.wikipedia.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 14. crystal-clean.com [crystal-clean.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, a molecule combining a fluoro-indole core with an acrylonitrile functional group, presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet established, a robust safety protocol can be developed by analyzing its constituent chemical moieties. This guide provides essential, immediate safety and logistical information, grounded in the known hazards of acrylonitrile and fluorinated indoles, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Assessment: A Synthesis of Hazards
The primary hazards associated with this compound are derived from its two key structural components:
-
The Acrylonitrile Moiety: This functional group is associated with high acute toxicity, flammability, and a tendency for hazardous polymerization.[1] Acrylonitrile is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[2][3]
-
The Fluoro-Indole Core: Fluorinated indoles are biologically active compounds.[4][5] Similar structures are known to cause skin, eye, and respiratory irritation.[6][7] Certain fluorinated compounds can also exhibit instability, potentially leading to the release of harmful substances.[8]
Given these combined risks, a conservative approach to handling is paramount. All operations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[9][10][11] The outer glove should be removed and disposed of immediately upon any suspected contamination. For tasks with a higher risk of splashing, consider a heavier-duty nitrile glove (e.g., 8-mil) for the outer layer.[12] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required at all times. In addition, a face shield should be worn over the goggles when handling larger quantities or during procedures with a significant splash potential. |
| Body Protection | A flame-retardant and chemical-resistant lab coat is essential. Ensure the lab coat has long sleeves and is fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Footwear | Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in the laboratory. |
It is crucial to remember that no glove material offers universal protection. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.[10][13]
Incorrectly removing PPE can lead to contamination. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent exposure.
Operational Plan: Safe Handling and Emergency Procedures
A detailed operational plan is crucial for minimizing risks during the handling of this compound.
-
Preparation: Before starting any work, ensure that a certified chemical fume hood is functioning correctly. All necessary equipment, including waste containers, should be placed inside the fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the previous section and the workflow diagram.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools to handle the compound, as acrylonitrile is flammable.[14][15] Ground all equipment to prevent static discharge.[2]
-
Reactions and Manipulations: All reactions and subsequent manipulations must be performed in a closed system or within the fume hood.
-
Decontamination: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
PPE Removal: Doff PPE in the correct order to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
In the event of an emergency, a clear and practiced response plan is essential.
Disposal Plan: Responsible Waste Management
Due to the hazardous nature of the acrylonitrile component, all waste containing this compound must be treated as hazardous waste.[16][17]
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused material and solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container.
-
Prohibition of Sewer Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[14][16]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring a secure laboratory environment for yourself and your colleagues.
References
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. Available at: [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). Available at: [Link]
-
Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. Available at: [Link]
-
1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration. Available at: [Link]
-
Types of Gloves Used in Laboratory. (n.d.). HANVO Safety. Available at: [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. Available at: [Link]
-
Acrylonitrile (HSG 1, 1986). Inchem.org. Available at: [Link]
-
Acrylonitrile. INEOS Group. Available at: [Link]
-
Safety Data Sheet: Acrylonitrile. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. Available at: [Link]
-
5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (2016). ResearchGate. Available at: [Link]
-
Acrylonitrile. EPA OSC Response. Available at: [Link]
-
Acrylonitrile. (n.d.). Available at: [Link]
-
Safety Data Sheet: Acrylonitrile. (2021). Unigel. Available at: [Link]
-
1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. (2016). Journal of Fluorine Chemistry. Available at: [Link]
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. unigel.com.br [unigel.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications / Journal of Fluorine Chemistry, 2016 [sci-hub.st]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. business.medtecs.com [business.medtecs.com]
- 10. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 17. Acrylonitrile (HSG 1, 1986) [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
